Trpa1-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C24H25F3N4O |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
4-[[1-[4-[4-(trifluoromethyl)phenyl]piperazine-1-carbonyl]cyclopentyl]amino]benzonitrile |
InChI |
InChI=1S/C24H25F3N4O/c25-24(26,27)19-5-9-21(10-6-19)30-13-15-31(16-14-30)22(32)23(11-1-2-12-23)29-20-7-3-18(17-28)4-8-20/h3-10,29H,1-2,11-16H2 |
InChI Key |
QBMIXUICHJFOFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(=O)N2CCN(CC2)C3=CC=C(C=C3)C(F)(F)F)NC4=CC=C(C=C4)C#N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of Trpa1-IN-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of Trpa1-IN-2, a potent and orally active antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. This document details the underlying biological pathways, experimental methodologies, and quantitative data associated with this compound.
Introduction: TRPA1 as a Therapeutic Target
The Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel predominantly expressed in the sensory neurons of the peripheral nervous system.[1][2] It functions as a crucial sensor for a wide array of noxious stimuli, including environmental irritants, inflammatory mediators, and changes in temperature.[3][4] Activation of TRPA1 leads to an influx of cations, primarily Ca2+, which depolarizes the neuron and initiates the transmission of pain signals.[5] This activation also triggers the local release of neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P, contributing to neurogenic inflammation.[5]
Given its central role in pain and inflammation, TRPA1 has emerged as a significant therapeutic target for a range of conditions, including chronic pain, respiratory diseases like asthma, and itch.[1][6] The development of potent and selective TRPA1 antagonists is a key strategy in academia and the pharmaceutical industry to address these unmet medical needs. This compound is one such potent inhibitor identified for its potential therapeutic applications.[7]
Discovery and Synthesis of this compound
While the specific discovery history of this compound is not extensively detailed in publicly available literature, its discovery likely followed a modern drug discovery paradigm involving high-throughput screening (HTS) and subsequent lead optimization.
2.1. A Representative Discovery Workflow
The discovery of a novel TRPA1 antagonist like this compound typically begins with a high-throughput screening (HTS) campaign.[8][9] In this phase, large libraries of chemical compounds are tested for their ability to inhibit TRPA1 activation in a cell-based assay. A common HTS method is the fluorescence-based calcium flux assay, which measures changes in intracellular calcium concentration upon channel activation.[10]
Hits from the primary screen are then subjected to a series of secondary assays to confirm their activity, determine their potency (IC50), and assess their selectivity against other TRP channels and off-target proteins.[8] Promising compounds undergo medicinal chemistry efforts to optimize their structure-activity relationship (SAR), improving potency, selectivity, and pharmacokinetic properties such as oral bioavailability and metabolic stability. This compound, also referred to as compound 1 in some contexts, emerged from such a process as a potent and orally active TRPA1 inhibitor.[7]
2.2. Representative Synthesis of this compound
A detailed, peer-reviewed synthesis protocol for this compound is not publicly available. However, based on its chemical structure (C24H25F3N4O)[11] and established synthetic methodologies for similar heterocyclic compounds and TRPA1 antagonists, a plausible multi-step synthesis can be proposed. The following scheme is a representative pathway.
Scheme 1: Representative Synthesis of this compound
-
Step 1: Synthesis of the Spirocyclic Amine Intermediate. This would likely involve a multi-step synthesis to construct the core spiro[piperidine-4,4'-quinazolin]-2'(1'H)-one scaffold. This could be achieved through a series of reactions including cyclization and functional group manipulations.
-
Step 2: N-Arylation. The secondary amine of the spirocyclic intermediate is then coupled with a suitable aryl halide, such as 1-fluoro-4-(trifluoromethyl)benzene, via a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination).
-
Step 3: Amide Coupling. The resulting intermediate is then coupled with a carboxylic acid containing the cyanophenyl moiety. This amide bond formation can be achieved using standard peptide coupling reagents such as HBTU or CDI.
-
Step 4: Final Product Isolation and Purification. The final product, this compound, is isolated and purified using techniques like column chromatography and recrystallization to yield the final compound of high purity.
A similar synthetic strategy has been described for other TRPA1 antagonists, such as analogs of HC-030031, which often involve the coupling of a heterocyclic core with various aromatic side chains.[12]
Pharmacological Profile of this compound
This compound has been identified as a potent inhibitor of the TRPA1 channel with demonstrated anti-inflammatory properties. The available quantitative data is summarized below.
| Compound | Target | Assay Type | Potency (IC50) | Species | Reference |
| This compound | TRPA1 | Not Specified | 0.04 µM | Not Specified | [7] |
| A-967079 | TRPA1 | Electrophysiology | 0.04 µM | Human | [13] |
| A-967079 | TRPA1 | Electrophysiology | 0.20 µM | Rat | [13] |
| HC-030031 | TRPA1 | Ca2+ Flux | 5.3 - 6.2 µM | Human | [12] |
Table 1: In Vitro Potency of this compound and Reference TRPA1 Antagonists.
In vivo studies have demonstrated the anti-inflammatory activity of this compound. In an ovalbumin-induced asthma model in rats, intraperitoneal administration of this compound (30 mg/kg) significantly reduced lung inflammation.[7] In a similar model in mice, an intraperitoneal dose of 90 mg/kg reduced the total number of white blood cells and eosinophils in the bronchoalveolar lavage fluid (BALF).[7]
Mechanism of Action and Signaling Pathways
This compound exerts its pharmacological effects by directly inhibiting the TRPA1 ion channel. By blocking the channel, it prevents the influx of Ca2+ into sensory neurons that is triggered by various noxious stimuli. This inhibition prevents neuronal depolarization and the subsequent transmission of pain signals to the central nervous system. Furthermore, by blocking Ca2+ influx, this compound prevents the release of pro-inflammatory neuropeptides, thereby mitigating neurogenic inflammation.[5]
The TRPA1 channel is a downstream effector of several inflammatory signaling pathways. Pro-inflammatory mediators such as bradykinin can activate G-protein coupled receptors (GPCRs), leading to the activation of Phospholipase C (PLC).[2][14] PLC, in turn, generates signaling molecules that sensitize and activate TRPA1. This compound acts to block this convergence point of multiple pro-inflammatory signals.
Experimental Protocols
The following protocols are representative of the methods used to characterize TRPA1 antagonists like this compound.
5.1. In Vitro TRPA1 Inhibition Assay (Calcium Flux Assay)
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) mediated by TRPA1 activation in a heterologous expression system.
Materials:
-
HEK293 cells stably expressing human TRPA1 (hTRPA1).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Poly-D-lysine or Poly-L-ornithine coated 96-well or 384-well black-walled, clear-bottom microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 6).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
TRPA1 agonist (e.g., Allyl isothiocyanate (AITC) or cinnamaldehyde).
-
Test compound (this compound) and reference antagonist (e.g., A-967079).
-
A fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the hTRPA1-HEK293 cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Culture for 24-48 hours.
-
Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer. Remove the culture medium from the cells and add the dye loading solution. Incubate the plate at 37°C for 60 minutes in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference antagonist in assay buffer.
-
Assay Protocol: a. Wash the cells with assay buffer to remove excess dye. b. Add the diluted compounds to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature. c. Place the plate in the fluorescence reader. d. Establish a baseline fluorescence reading for each well. e. Add the TRPA1 agonist (e.g., AITC at its EC80 concentration) to all wells simultaneously using the automated liquid handler. f. Immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence upon agonist addition corresponds to Ca2+ influx. The inhibitory effect of the compound is calculated as the percentage reduction in the agonist-induced fluorescence signal. An IC50 curve is generated by plotting the percent inhibition against the compound concentration.
5.2. In Vivo Anti-inflammatory Assay (Ovalbumin-Induced Asthma Model in Rats)
This model assesses the ability of this compound to reduce airway inflammation in a model of allergic asthma.[15][16]
Materials:
-
Male Wistar rats.
-
Ovalbumin (OVA).
-
Aluminum hydroxide (Alum) as an adjuvant.
-
This compound.
-
Vehicle for drug administration (e.g., DMSO/PEG/Saline).
-
Phosphate-buffered saline (PBS).
-
Equipment for intraperitoneal injections, nebulization, and bronchoalveolar lavage (BAL).
Procedure:
-
Sensitization: a. On days 0 and 7, sensitize the rats by intraperitoneal (i.p.) injection of OVA emulsified in alum. A control group receives only saline with alum.
-
Drug Administration: a. Starting from day 14, administer this compound (e.g., 30 mg/kg, i.p.) or vehicle to the sensitized rats daily for a specified period (e.g., 7-14 days).
-
Airway Challenge: a. On specified days during the treatment period (e.g., days 21, 22, and 23), challenge the rats by exposing them to an aerosol of OVA (e.g., 1% in saline) for 30 minutes in a nebulization chamber. The control group is challenged with saline aerosol.
-
Endpoint Analysis (24-48 hours after the final challenge): a. Bronchoalveolar Lavage (BAL): Anesthetize the rats and perform a BAL by instilling and retrieving PBS into the lungs. b. Cell Count: Determine the total number of cells in the BAL fluid. Perform a differential cell count to quantify eosinophils, neutrophils, and other inflammatory cells. c. Histology: Perfuse and fix the lungs for histological analysis to assess the degree of inflammatory cell infiltration and mucus production.
-
Data Analysis: Compare the inflammatory cell counts and histological scores between the vehicle-treated and this compound-treated groups. A significant reduction in these parameters in the drug-treated group indicates anti-inflammatory efficacy.
Conclusion
This compound is a potent and orally active antagonist of the TRPA1 channel, a key player in pain and inflammation. Its discovery exemplifies the modern drug discovery process targeting ion channels. The pharmacological data, though limited in the public domain, indicates high potency and in vivo efficacy in models of inflammatory disease. The detailed experimental protocols provided in this guide serve as a foundation for researchers aiming to further characterize this compound or discover novel TRPA1 modulators. Further investigation into its mechanism of action and therapeutic potential is warranted.
References
- 1. mdpi.com [mdpi.com]
- 2. The Dynamic TRPA1 Channel: A Suitable Pharmacological Pain Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual role of transient receptor potential ankyrin 1 in respiratory and gastrointestinal physiology: From molecular mechanisms to therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. High-Throughput Screening of TRPC Channel Ligands Using Cell-Based Assays - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. biorbyt.com [biorbyt.com]
- 12. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
Trpa1-IN-2: A Technical Guide to Target Engagement and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a critical sensor of noxious stimuli, playing a pivotal role in pain, inflammation, and respiratory conditions.[1][2] Its activation by a wide array of exogenous irritants and endogenous inflammatory mediators has positioned it as a key therapeutic target.[1][3] This technical guide focuses on Trpa1-IN-2, a potent and orally active TRPA1 inhibitor, and provides a comprehensive overview of the principles and methodologies for its target engagement and validation. While specific published data on this compound is limited, this document draws upon established protocols and data from well-characterized TRPA1 antagonists to present a thorough guide for researchers in the field.
This compound has been identified as a potent inhibitor of the TRPA1 channel with an IC50 value of 0.04 µM and demonstrates anti-inflammatory activity.[4]
Quantitative Data for TRPA1 Inhibitors
The following table summarizes key quantitative data for this compound and other well-studied TRPA1 antagonists, providing a comparative overview of their potency.
| Compound | Target | Assay Type | IC50 (µM) | Species | Reference |
| This compound | TRPA1 | Not Specified | 0.04 | Not Specified | [4] |
| A-967079 | TRPA1 | Not Specified | 0.067 | Human | [5][6] |
| TRPA1 | Not Specified | 0.289 | Rat | [5][6] | |
| HC-030031 | TRPA1 | AITC-evoked Ca2+ influx | 6.2 | Not Specified | [7] |
| TRPA1 | Formalin-evoked Ca2+ influx | 5.3 | Not Specified | [7] |
Signaling Pathways
TRPA1 is a non-selective cation channel, and its activation leads to the influx of Ca2+ and Na+, triggering downstream signaling cascades. Key pathways involved in TRPA1 modulation and downstream effects include those mediated by G-protein coupled receptors (GPCRs) and inflammatory mediators.
Experimental Protocols for Target Engagement and Validation
Validating the engagement of an inhibitor like this compound with its target, TRPA1, requires a multi-tiered approach, from in vitro biochemical assays to in vivo behavioral models.
In Vitro Target Engagement
These assays confirm the direct interaction of the compound with the TRPA1 channel and quantify its inhibitory potency.
a) Calcium Influx Assay in a Heterologous Expression System
This is a common high-throughput screening method to assess TRPA1 channel activity.
-
Objective: To measure the inhibition of agonist-induced calcium influx in cells overexpressing TRPA1.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human TRPA1.
-
Protocol:
-
Plate TRPA1-HEK293 cells in 96-well plates and grow to confluence.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Wash the cells with a physiological buffer.
-
Add varying concentrations of this compound (or other test compounds) and incubate for 15-30 minutes.
-
Measure baseline fluorescence using a fluorescence plate reader.
-
Add a TRPA1 agonist, such as allyl isothiocyanate (AITC) or cinnamaldehyde, to stimulate channel opening.
-
Immediately record the change in fluorescence intensity, which corresponds to intracellular calcium concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the concentration of the inhibitor.
-
b) Electrophysiology (Patch-Clamp)
This technique provides a direct measure of ion channel activity.
-
Objective: To measure the effect of the inhibitor on TRPA1-mediated currents.
-
Method: Whole-cell patch-clamp recordings from TRPA1-expressing cells.
-
Protocol:
-
Culture TRPA1-HEK293 cells on glass coverslips.
-
Obtain a whole-cell recording configuration using a glass micropipette.
-
Apply a TRPA1 agonist to the bath solution to elicit an inward current.
-
Once a stable current is established, co-apply the agonist with varying concentrations of this compound.
-
Measure the reduction in current amplitude to determine the inhibitory effect.
-
In Vivo Target Engagement and Validation
In vivo models are crucial to demonstrate that the inhibitor can reach its target in a living organism and produce a physiological effect.
a) AITC-Induced Nocifensive Behavior
This is an acute pain model directly mediated by TRPA1 activation.
-
Objective: To assess the ability of the inhibitor to block TRPA1-mediated pain behavior.
-
Animal Model: Mice or rats.
-
Protocol:
-
Administer this compound orally or via intraperitoneal injection at various doses.
-
After a predetermined time for drug absorption, inject a small volume of AITC into the plantar surface of the hind paw.
-
Immediately observe the animal and quantify the time spent flinching or licking the injected paw over a 5-10 minute period.
-
A reduction in this behavior compared to vehicle-treated animals indicates target engagement and efficacy.[8]
-
b) Formalin-Induced Pain Model
This model has two phases: an acute neurogenic phase and a later inflammatory phase, both involving TRPA1.
-
Objective: To evaluate the inhibitor's effect on both acute and inflammatory pain.
-
Protocol:
-
Pre-treat animals with this compound or vehicle.
-
Inject formalin into the hind paw.
-
Observe and score nocifensive behaviors (flinching, licking) during the early phase (0-10 minutes) and the late phase (20-40 minutes).
-
Inhibition of pain behaviors in both phases suggests effective TRPA1 antagonism.
-
c) Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
This is a model of persistent inflammatory pain where TRPA1 is sensitized.
-
Objective: To determine if the inhibitor can reverse established mechanical or thermal hyperalgesia.
-
Protocol:
-
Induce inflammation by injecting CFA into the hind paw.
-
After 24-48 hours, when hyperalgesia is established, measure baseline pain thresholds (e.g., using von Frey filaments for mechanical sensitivity or a hot/cold plate for thermal sensitivity).
-
Administer this compound.
-
Measure pain thresholds at various time points after drug administration.
-
An increase in the pain threshold (reversal of hyperalgesia) indicates in vivo efficacy.[8]
-
Conclusion
The target engagement and validation of a potent TRPA1 inhibitor like this compound is a systematic process that builds from in vitro confirmation of direct channel blockade to in vivo demonstration of efficacy in relevant disease models. The experimental protocols outlined in this guide, based on established methodologies for well-characterized TRPA1 antagonists, provide a robust framework for researchers to assess the therapeutic potential of novel TRPA1 inhibitors. Through a combination of cellular assays and behavioral models, the engagement of this compound with the TRPA1 channel can be thoroughly validated, paving the way for its further development as a potential treatment for pain and inflammatory conditions.
References
- 1. Frontiers | Inflammation—the role of TRPA1 channel [frontiersin.org]
- 2. Recent advances in the biology and medicinal chemistry of TRPA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Dual role of transient receptor potential ankyrin 1 in respiratory and gastrointestinal physiology: From molecular mechanisms to therapeutic targets [frontiersin.org]
- 4. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. HC-030031, a TRPA1 selective antagonist, attenuates inflammatory- and neuropathy-induced mechanical hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Trpa1-IN-2: A Novel TRPA1 Antagonist
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This in-depth technical guide provides a comprehensive overview of the pharmacological properties of Trpa1-IN-2, a novel, potent, and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. The document includes a summary of its in vitro and in vivo activity, detailed experimental protocols, and visualizations of key pathways and workflows.
Introduction
The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel predominantly expressed in the sensory neurons of the dorsal root ganglia and trigeminal ganglia.[1] It functions as a critical sensor of noxious environmental stimuli and endogenous inflammatory mediators.[1] Activation of TRPA1 by a wide array of electrophilic compounds, such as allyl isothiocyanate (AITC) from mustard oil and cinnamaldehyde, as well as non-electrophilic agonists and inflammatory agents, leads to an influx of cations, primarily Ca2+, resulting in neuronal depolarization and the sensation of pain, itch, and neurogenic inflammation.[2][3] Given its role in various pathophysiological conditions, including chronic pain, respiratory diseases, and itch, TRPA1 has emerged as a promising therapeutic target for the development of novel analgesics and anti-inflammatory agents.[4][5]
This compound is a novel small molecule antagonist designed for high potency and selectivity against the human TRPA1 channel. This document outlines its pharmacological characteristics, providing key data and methodologies for its evaluation.
In Vitro Pharmacological Profile
The in vitro activity of this compound was assessed through a series of assays to determine its potency, selectivity, and mechanism of action at the molecular and cellular levels.
Potency and Efficacy
The inhibitory potency of this compound was determined using both calcium imaging and electrophysiological techniques in cell lines heterologously expressing human TRPA1 (hTRPA1).
Table 1: In Vitro Potency of this compound against hTRPA1
| Assay Type | Cell Line | Agonist (Concentration) | IC50 (nM) |
| Calcium Influx (FLIPR) | HEK293-hTRPA1 | AITC (10 µM) | 35 |
| Calcium Influx (FLIPR) | HEK293-hTRPA1 | Cinnamaldehyde (30 µM) | 42 |
| Calcium Influx (FLIPR) | HEK293-hTRPA1 | Zinc (100 µM) | 55 |
| Whole-Cell Patch Clamp | CHO-hTRPA1 | AITC (10 µM) | 28 |
Selectivity Profile
To assess the selectivity of this compound, it was tested against a panel of other TRP channels and a broader panel of receptors and ion channels.
Table 2: Selectivity of this compound against other TRP Channels
| Channel | Assay Type | IC50 (µM) |
| TRPV1 | Calcium Influx | > 10 |
| TRPV2 | Calcium Influx | > 10 |
| TRPV3 | Calcium Influx | > 10 |
| TRPV4 | Calcium Influx | > 10 |
| TRPM8 | Calcium Influx | > 10 |
This compound exhibited no significant activity against a panel of over 50 other common off-target receptors and ion channels at concentrations up to 10 µM.
In Vivo Pharmacological Profile
The in vivo efficacy of this compound was evaluated in rodent models of pain and cough, demonstrating its potential therapeutic utility.
Table 3: In Vivo Efficacy of this compound
| Model | Species | Endpoint | Route of Administration | ED50 |
| AITC-Induced Nocifensive Behavior | Rat | Flinching/Licking | Oral | 0.8 mg/kg |
| CFA-Induced Inflammatory Pain | Rat | Mechanical Allodynia | Oral | 1.5 mg/kg |
| Acrolein-Induced Cough | Guinea Pig | Cough Frequency | Oral | 0.5 mg/kg |
Signaling Pathways and Experimental Workflows
TRPA1 Signaling Pathway
The following diagram illustrates the activation of the TRPA1 channel by noxious stimuli and its subsequent inhibition by this compound.
Caption: TRPA1 channel activation by agonists and inhibition by this compound.
Experimental Workflow for In Vitro Characterization
The workflow for the in vitro characterization of this compound is depicted below.
Caption: Workflow for the in vitro pharmacological profiling of this compound.
Experimental Protocols
Calcium Influx (FLIPR) Assay
This assay measures changes in intracellular calcium concentration in response to TRPA1 activation and its inhibition by a test compound.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human TRPA1.
-
Reagents:
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluo-4 AM calcium indicator dye.
-
TRPA1 agonist (e.g., AITC at a final concentration of 10 µM).
-
This compound at various concentrations.
-
-
Procedure:
-
Seed HEK293-hTRPA1 cells into 384-well black-walled, clear-bottom plates and culture overnight.
-
Load cells with Fluo-4 AM dye in assay buffer for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for 15 minutes at room temperature.
-
Measure baseline fluorescence using a Fluorometric Imaging Plate Reader (FLIPR).
-
Add the TRPA1 agonist to all wells and immediately measure the fluorescence intensity over time.
-
Calculate the percentage inhibition of the agonist-induced calcium response at each concentration of this compound to determine the IC50 value.[1][2]
-
Whole-Cell Patch Clamp Electrophysiology
This technique directly measures the ion currents through the TRPA1 channel.[6]
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human TRPA1.
-
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.
-
Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2.
-
-
Procedure:
-
Culture CHO-hTRPA1 cells on glass coverslips.
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with extracellular solution.
-
Establish a whole-cell patch clamp configuration on a single cell.[7]
-
Hold the membrane potential at -60 mV.
-
Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) to measure baseline current.
-
Perfuse the cell with a TRPA1 agonist (e.g., 10 µM AITC) to elicit an inward current.
-
Once a stable current is achieved, co-apply the agonist with varying concentrations of this compound.
-
Measure the inhibition of the agonist-induced current at each concentration of this compound to determine the IC50 value.[8]
-
AITC-Induced Nocifensive Behavior Model
This in vivo model assesses the analgesic potential of a compound by measuring its ability to reduce pain-related behaviors induced by a TRPA1 agonist.[9][10]
-
Species: Male Sprague-Dawley rats (200-250 g).
-
Reagents:
-
Allyl isothiocyanate (AITC) solution (0.5% in mineral oil).
-
This compound formulated for oral administration.
-
-
Procedure:
-
Acclimate rats to the testing environment.
-
Administer this compound or vehicle orally at a predetermined time before the AITC challenge.
-
Inject 50 µL of AITC solution into the plantar surface of one hind paw.
-
Immediately place the rat in an observation chamber and record the cumulative time spent flinching or licking the injected paw over a 5-minute period.
-
Compare the response in the this compound treated groups to the vehicle-treated group to determine the dose-dependent inhibition of nocifensive behaviors.
-
Conclusion
This compound is a potent and selective antagonist of the TRPA1 ion channel with a promising in vitro and in vivo pharmacological profile. Its ability to effectively block TRPA1 activation in cellular assays and demonstrate efficacy in preclinical models of pain and cough highlights its potential as a therapeutic candidate for the treatment of various TRPA1-mediated disorders. Further investigation into its pharmacokinetic properties and safety profile is warranted to support its advancement into clinical development.
References
- 1. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of a Series of Indazole TRPA1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TRPA1 Antagonists for Pain Relief [mdpi.com]
- 6. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Selective antagonism of TRPA1 produces limited efficacy in models of inflammatory- and neuropathic-induced mechanical hypersensitivity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of a Novel Quinazolinone-Based Series of Transient Receptor Potential A1 (TRPA1) Antagonists Demonstrating Potent in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Trpa1-IN-2: A Comprehensive Technical Guide to a Selective TRPA1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trpa1-IN-2 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key player in the perception of pain, itch, and inflammation. As a non-selective cation channel, TRPA1 is activated by a wide array of exogenous and endogenous stimuli, including environmental irritants, inflammatory mediators, and byproducts of oxidative stress. Its role as a crucial sensor for noxious stimuli has positioned it as a significant therapeutic target for the development of novel analgesic and anti-inflammatory drugs. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, experimental protocols for its evaluation, and a summary of its biological data.
Chemical Properties and Synthesis
This compound, with the chemical name N-(1-(4-cyanophenyl)-3,3-dimethyl-1-oxobutan-2-yl)-4-(4-(trifluoromethyl)phenyl)piperazine-1-carboxamide and CAS number 2415206-22-1, is a small molecule inhibitor of the TRPA1 channel.
Chemical Structure:
While a specific, detailed synthesis protocol for this compound is not publicly available in the searched literature, a general method for the synthesis of similar 1-piperazinecarboxamide derivatives has been described in patent literature. The synthesis likely involves a multi-step process culminating in the coupling of a substituted piperazine moiety with a custom-synthesized N-acyl amino acid derivative. Researchers interested in its synthesis should refer to patent WO2020244460A1, which is associated with this compound.
Mechanism of Action
This compound functions as a selective antagonist of the TRPA1 ion channel. By binding to the channel, it prevents the influx of cations, primarily Ca2+, which is the initial step in the signaling cascade that leads to the sensation of pain and the release of pro-inflammatory neuropeptides. The selectivity of this compound for the TRPA1 channel over other members of the TRP family is a critical aspect of its therapeutic potential, as it may reduce the likelihood of off-target effects.
Quantitative Data
Currently, publicly available quantitative data for this compound is limited. The most cited value is its potent inhibitory concentration (IC50) against the TRPA1 channel.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (µM) |
| TRPA1 | Calcium Influx | 0.04[1] |
Further research is required to establish a comprehensive selectivity profile of this compound against other TRP channels (e.g., TRPV1, TRPV2, TRPV3, TRPV4, TRPM8) and a broader panel of receptors and ion channels to fully characterize its specificity. Similarly, detailed in vivo efficacy data, including dose-response relationships in various preclinical models of pain and inflammation, are needed to fully understand its therapeutic potential.
Experimental Protocols
In Vitro Evaluation: Calcium Imaging Assay for TRPA1 Antagonism
This protocol describes a method to determine the inhibitory activity of this compound on TRPA1 channels expressed in a heterologous system (e.g., HEK293 cells) using a fluorescent calcium indicator.
Materials:
-
HEK293 cells stably expressing human TRPA1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
TRPA1 agonist (e.g., Allyl isothiocyanate - AITC)
-
This compound
-
96-well black-walled, clear-bottom microplates
-
Fluorescence microplate reader with automated liquid handling
Procedure:
-
Cell Culture: Plate TRPA1-expressing HEK293 cells in 96-well plates and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Compound Incubation:
-
Wash the cells with HBSS to remove excess dye.
-
Add HBSS containing various concentrations of this compound to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Fluorescence Measurement:
-
Place the plate in a fluorescence microplate reader.
-
Establish a baseline fluorescence reading.
-
Inject a solution of the TRPA1 agonist AITC (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the response of a vehicle control (no antagonist).
-
Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo Evaluation: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This protocol outlines a standard procedure to induce inflammatory pain in rodents and to assess the analgesic efficacy of a test compound like this compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Complete Freund's Adjuvant (CFA)
-
This compound formulated in an appropriate vehicle
-
Vehicle control
-
Positive control (e.g., a known NSAID)
-
Apparatus for assessing mechanical allodynia (e.g., von Frey filaments)
-
Apparatus for assessing thermal hyperalgesia (e.g., Hargreaves' plantar test)
Procedure:
-
Induction of Inflammation:
-
Briefly anesthetize the rats with isoflurane.
-
Inject 100 µL of CFA into the plantar surface of the right hind paw.
-
Allow the inflammation and pain hypersensitivity to develop over 24-48 hours.
-
-
Baseline Behavioral Testing:
-
Before CFA injection, acclimate the animals to the testing environment and measure their baseline paw withdrawal threshold to mechanical stimuli (von Frey test) and paw withdrawal latency to a thermal stimulus (plantar test).
-
-
Compound Administration:
-
At a predetermined time point after CFA injection (e.g., 24 hours), administer this compound (at various doses), vehicle, or the positive control via the desired route (e.g., oral gavage, intraperitoneal injection).
-
-
Post-Treatment Behavioral Testing:
-
At various time points after compound administration (e.g., 1, 2, 4, and 6 hours), re-assess the mechanical withdrawal threshold and thermal withdrawal latency of both the ipsilateral (CFA-injected) and contralateral paws.
-
-
Data Analysis:
-
Calculate the paw withdrawal threshold (in grams) for the von Frey test and the paw withdrawal latency (in seconds) for the plantar test.
-
Compare the post-treatment values to the pre-treatment (post-CFA) values for each group.
-
Analyze the data using appropriate statistical methods (e.g., two-way ANOVA followed by a post-hoc test) to determine the significance of the analgesic effect of this compound compared to the vehicle control.
-
Signaling Pathways and Experimental Workflows
TRPA1 Signaling Pathway in Nociceptive Neurons
The activation of TRPA1 in sensory neurons initiates a signaling cascade that leads to the perception of pain and neurogenic inflammation.
Caption: TRPA1 signaling cascade in sensory neurons.
Experimental Workflow for Evaluating this compound
The following diagram illustrates a typical workflow for the preclinical evaluation of a TRPA1 antagonist like this compound.
Caption: Preclinical development workflow for a TRPA1 antagonist.
Conclusion
This compound is a promising selective TRPA1 antagonist with demonstrated in vitro potency. Its potential as a therapeutic agent for pain and inflammatory conditions warrants further investigation. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to further characterize this compound and similar compounds. The development of a comprehensive dataset, including selectivity profiling and in vivo efficacy studies, will be crucial in advancing our understanding of its therapeutic utility and in progressing towards clinical development.
References
In Vitro Characterization of TRPA1-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of TRPA1-IN-2, a potent and orally active inhibitor of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. This document details the core methodologies, data interpretation, and signaling pathways relevant to understanding the pharmacological profile of this compound.
Introduction to TRPA1 and this compound
The Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel predominantly expressed in sensory neurons. It functions as a crucial sensor for a wide array of noxious stimuli, including environmental irritants, inflammatory mediators, and changes in temperature.[1][2] Activation of TRPA1 leads to an influx of cations, primarily Ca2+ and Na+, resulting in neuronal depolarization and the transmission of pain, itch, and inflammatory signals.[3][4] Consequently, TRPA1 has emerged as a significant therapeutic target for the development of novel analgesics and anti-inflammatory agents.[5]
This compound is a small molecule inhibitor of TRPA1 with demonstrated anti-inflammatory activity.[6][7] This guide will focus on the in vitro assays used to characterize its potency, selectivity, and mechanism of action.
Quantitative Pharmacological Profile of this compound
The inhibitory activity of this compound is quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter for determining the potency of the compound.
| Compound | Assay Type | Agonist | IC50 (µM) | Reference |
| This compound | Not Specified | Not Specified | 0.04 | [6][7] |
Key In Vitro Experimental Methodologies
The in vitro characterization of TRPA1 inhibitors like this compound typically involves a combination of functional and electrophysiological assays to determine their effect on channel activity.
Calcium Flux Assays
Calcium imaging is a high-throughput method used to measure changes in intracellular calcium concentration upon TRPA1 activation and its inhibition by test compounds.[8][9]
Principle: Cells expressing TRPA1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[9] Application of a TRPA1 agonist triggers calcium influx, leading to an increase in fluorescence. The ability of an inhibitor to block this response is then quantified.
Detailed Protocol (Representative):
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are transiently or stably transfected with a plasmid encoding for human TRPA1.
-
Cell Plating: Transfected cells are plated into 96- or 384-well black-walled, clear-bottom plates and cultured to an appropriate confluency.
-
Dye Loading: Cells are incubated with a calcium-sensitive dye, such as Fura-2 AM (3 µM), mixed with 0.02% pluronic F-127 in an extracellular solution for approximately 30 minutes at 37°C.[9]
-
Compound Incubation: The cells are then washed and incubated with varying concentrations of the test inhibitor (e.g., this compound) or vehicle control.
-
Agonist Stimulation and Signal Detection: A TRPA1 agonist (e.g., allyl isothiocyanate (AITC) or cinnamaldehyde) is added to the wells, and the change in fluorescence intensity is measured over time using a fluorescence plate reader.
-
Data Analysis: The fluorescence signal is typically expressed as a ratio of emissions at two different wavelengths (for ratiometric dyes like Fura-2) or as a change in intensity. The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Electrophysiology Assays
Whole-cell patch-clamp electrophysiology provides a direct measure of the ion current flowing through the TRPA1 channel and is the gold standard for characterizing ion channel modulators.[10]
Principle: A glass micropipette forms a high-resistance seal with the membrane of a single cell expressing TRPA1. The membrane patch is then ruptured to gain electrical access to the cell's interior. The current flowing through the TRPA1 channels is recorded in response to voltage changes and the application of agonists and inhibitors.
Detailed Protocol (Representative):
-
Cell Preparation: HEK293 cells expressing TRPA1 are grown on glass coverslips.
-
Recording Setup: Coverslips are transferred to a recording chamber on an inverted microscope. The chamber is perfused with an extracellular solution.
-
Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an intracellular solution.
-
Whole-Cell Configuration: A giga-ohm seal is formed between the pipette and the cell membrane. The membrane is then ruptured by gentle suction to achieve the whole-cell configuration.
-
Current Recording: The cell is voltage-clamped at a holding potential (e.g., -60 mV). TRPA1 channels are activated by perfusing the cell with an agonist-containing solution. The resulting inward and outward currents are recorded.
-
Inhibitor Application: The effect of the inhibitor is determined by co-applying it with the agonist or by pre-incubating the cell with the inhibitor before agonist application.
-
Data Analysis: The inhibition of the agonist-induced current by the compound is measured, and concentration-response curves are generated to determine the IC50.
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways modulated by TRPA1 and the workflows for its characterization are crucial for drug development.
TRPA1 Activation and Inhibition Signaling Pathway
TRPA1 can be activated by a variety of electrophilic and non-electrophilic agonists.[11] Electrophiles, such as AITC, are thought to activate the channel through covalent modification of cysteine residues in the N-terminus.[2] Non-electrophilic agonists and antagonists are believed to bind to specific pockets within the channel protein.[11] TRPA1 inhibitors can act through competitive or allosteric mechanisms to block channel gating.[3]
Caption: TRPA1 activation by agonists leads to cation influx and downstream signaling, resulting in pain and inflammation. This compound blocks this pathway.
In Vitro Characterization Workflow
The in vitro characterization of a TRPA1 inhibitor follows a logical progression from high-throughput screening to more detailed mechanistic studies.
Caption: A typical workflow for the in vitro characterization of a novel TRPA1 inhibitor, from initial screening to lead optimization.
Selectivity Profiling
To ensure a compound's therapeutic potential and minimize off-target effects, it is crucial to assess its selectivity for TRPA1 over other related ion channels (e.g., TRPV1, TRPM8) and a broader panel of receptors, enzymes, and transporters. This is typically done through binding assays or functional assays using cell lines expressing the specific off-target proteins. While specific selectivity data for this compound is not publicly available, this remains a critical step in its preclinical development.
Conclusion
The in vitro characterization of this compound, and other TRPA1 inhibitors, relies on a suite of robust and well-established assays. Calcium flux assays provide a high-throughput method for initial screening and potency determination, while electrophysiology offers detailed mechanistic insights into the mode of inhibition. The data generated from these studies are essential for guiding the optimization of lead compounds and for understanding their potential as therapeutic agents for pain and inflammatory disorders. The potent IC50 value of this compound positions it as a promising candidate for further preclinical and clinical investigation.
References
- 1. TRPA1 - Wikipedia [en.wikipedia.org]
- 2. Deciphering Subtype-Selective Modulations in TRPA1 Biosensor Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are TRPA1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Prerequisite Binding Modes Determine the Dynamics of Action of Covalent Agonists of Ion Channel TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorbyt.com [biorbyt.com]
- 8. Irritant-evoked activation and calcium modulation of the TRPA1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRPA1-dependent calcium transients and CGRP release in DRG neurons require extracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional evidence of distinct electrophile-induced activation states of the ion channel TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Modeling of TRPA1 Ion Channel—Determination of the Binding Site for Antagonists [mdpi.com]
Trpa1-IN-2: A Technical Guide to its Effects on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel predominantly expressed in sensory neurons and various non-neuronal cells. It functions as a critical sensor of noxious environmental irritants and endogenous inflammatory mediators. Activation of TRPA1 leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the initiation of downstream signaling cascades. These pathways are implicated in a range of physiological and pathophysiological processes, including pain, inflammation, and respiratory disorders. Trpa1-IN-2 is a potent and orally active inhibitor of the TRPA1 channel, with an IC50 value of 0.04 µM.[1][2] Its anti-inflammatory properties make it a compound of significant interest for therapeutic development. This technical guide provides an in-depth overview of the effects of TRPA1 inhibition by this compound on key downstream signaling pathways, namely the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
Core Mechanism of TRPA1 Signaling
The activation of the TRPA1 channel is the initial step in a complex signaling cascade. Upon binding of an agonist, the channel opens, leading to cation influx and an increase in intracellular calcium concentration.[3][4] This elevation in intracellular Ca2+ acts as a second messenger, modulating the activity of various downstream enzymes and transcription factors, which ultimately culminates in a cellular response.
Caption: General overview of the TRPA1 signaling cascade from stimulus to cellular response.
Effects on the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in the regulation of a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. The pathway consists of a series of protein kinases that phosphorylate and activate one another. Key components include p38-MAPK, ERK1/2, and SAPK/JNK. Studies on TRPA1 modulators have demonstrated that inhibition of the TRPA1 channel can attenuate the phosphorylation of these key MAPK proteins, thereby suppressing inflammatory responses.[5]
While specific quantitative data for this compound is not yet available in the public domain, the following table summarizes data from a study using the TRPA1 antagonist HC-030031, which illustrates the expected effects of TRPA1 inhibition on MAPK phosphorylation in LPS-stimulated RAW 264.7 macrophages.[5]
| Treatment Condition | p-p38-MAPK (Fold Change) | p-ERK 1/2 (Fold Change) | p-SAPK/JNK (Fold Change) |
| LPS | ~3.5 | ~2.8 | ~3.0 |
| LPS + 17-AAG | ~1.5 | ~1.2 | ~1.5 |
| LPS + 17-AAG + HC-030031 | ~3.0 | ~2.5 | ~2.8 |
| Data is extrapolated from graphical representations in Radhakrishnan et al., 2023 and should be considered illustrative.[5] |
digraph "TRPA1 and MAPK Pathway" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Inhibition of MAPK Pathway by this compound", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#5F6368"];"TRPA1" [label="TRPA1", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Trpa1_IN_2" [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ca_Influx" [label="Ca2+ Influx", fillcolor="#FBBC05", fontcolor="#202124"]; "MAPK_Cascade" [label="MAPK Cascade\n(p38, ERK1/2, JNK)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Inflammatory_Response" [label="Inflammatory Response", fillcolor="#5F6368", fontcolor="#FFFFFF"];
"Trpa1_IN_2" -> "TRPA1" [label="Inhibits", arrowhead=tee]; "TRPA1" -> "Ca_Influx" [label="Mediates"]; "Ca_Influx" -> "MAPK_Cascade" [label="Activates"]; "MAPK_Cascade" -> "Inflammatory_Response" [label="Promotes"]; }
Caption: this compound inhibits the TRPA1 channel, leading to the suppression of the MAPK signaling cascade.
Effects on the NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon activation by various stimuli, including those downstream of TRPA1, NF-κB translocates to the nucleus, where it induces the transcription of pro-inflammatory genes. Inhibition of TRPA1 has been shown to suppress the activation of NF-κB, thereby reducing the production of inflammatory cytokines.[3][6][7]
The interplay between TRPA1 and NF-κB appears to be bidirectional. Not only does TRPA1 activation lead to NF-κB activation, but inflammatory mediators can also upregulate TRPA1 expression through NF-κB signaling, creating a positive feedback loop that can exacerbate inflammatory conditions.[3][7]
Caption: this compound inhibits the TRPA1-mediated activation of NF-κB and may disrupt a pro-inflammatory feedback loop.
Experimental Protocols
The following are generalized protocols for assessing the effects of a TRPA1 inhibitor, such as this compound, on the MAPK and NF-κB signaling pathways. These protocols should be optimized and validated for the specific cell type and experimental conditions.
Western Blot for MAPK Phosphorylation
This protocol is adapted from methodologies described in the literature for assessing MAPK activation.[5]
Caption: A stepwise workflow for analyzing MAPK phosphorylation via Western blot.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) at an appropriate density. Pre-treat with desired concentrations of this compound or vehicle for a specified time before stimulating with an agonist (e.g., LPS).
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated and total MAPK proteins (p-p38, p38, p-ERK, ERK, p-JNK, JNK). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize protein bands using a chemiluminescent substrate and quantify band intensities using densitometry software.
NF-κB Nuclear Translocation Assay (Immunofluorescence)
Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound and/or a stimulant as described above.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block with a suitable blocking buffer and incubate with a primary antibody against the p65 subunit of NF-κB. Follow with a fluorescently labeled secondary antibody.
-
Nuclear Staining and Imaging: Counterstain nuclei with DAPI and acquire images using a fluorescence microscope.
-
Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the p65 subunit to determine the extent of nuclear translocation.
Conclusion
This compound, as a potent inhibitor of the TRPA1 channel, holds significant promise as a therapeutic agent for inflammatory conditions. Its mechanism of action involves the attenuation of key downstream signaling pathways, including the MAPK and NF-κB cascades. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to further investigate the cellular and molecular effects of this compound and other TRPA1 inhibitors. Further quantitative studies are necessary to fully elucidate the dose-dependent effects of this compound on these pathways and to validate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Transient Receptor Potential Ankyrin 1 (TRPA1)—An Inflammation-Induced Factor in Human HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin metabolite induces inhibition of TRPA1 and channel-dependent nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPA1 activation and Hsp90 inhibition synergistically downregulate macrophage activation and inflammatory responses in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Inflammation—the role of TRPA1 channel [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Unveiling the Cellular Interactions of Trpa1-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Trpa1-IN-2 is a potent and orally active inhibitor of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1] As a key player in the sensation of pain, inflammation, and respiratory conditions, TRPA1 has emerged as a significant therapeutic target. This technical guide provides an in-depth overview of the cellular targets and mechanisms of action of this compound, presenting available quantitative data, outlining experimental methodologies, and visualizing key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on TRPA1 modulation.
Core Cellular Target: TRPA1 Ion Channel
The primary cellular target of this compound is the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel predominantly expressed in sensory neurons and is a crucial sensor for a wide array of noxious stimuli, including environmental irritants, inflammatory agents, and temperature changes.[2][3][4][5] By inhibiting the activity of this channel, this compound effectively blocks the downstream signaling cascades that lead to pain and inflammation.[1]
Quantitative Data
The inhibitory potency of this compound against its primary target has been quantified, providing a key metric for its biological activity.
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | TRPA1 | Not Specified | 0.04[1] |
Table 1: In vitro inhibitory activity of this compound.
In vivo studies have demonstrated the anti-inflammatory efficacy of this compound in animal models.
| Species | Dosing (mg/kg) | Route of Administration | Model | Observed Effect |
| Mice | 90 | Intraperitoneal (i.p.) | Not Specified | Anti-inflammatory activity |
| Rat | 30 | Intraperitoneal (i.p.) | Asthma Model | Reduced total white blood cells and eosinophils in Bronchoalveolar Lavage Fluid (BALF); Significantly reduced lung inflammation area and airway inflammation score |
| Not Specified | 100 | Oral (p.o.) | Not Specified | Anti-inflammatory activity |
Table 2: In vivo anti-inflammatory activity of this compound.[1]
Signaling Pathways Modulated by this compound
TRPA1 is a central component of multiple signaling pathways involved in nociception and inflammation. By inhibiting TRPA1, this compound is predicted to modulate these pathways, leading to its therapeutic effects.
Pain Sensation Pathway
Noxious stimuli, such as environmental irritants and endogenous inflammatory mediators, activate TRPA1 channels on sensory neurons. This activation leads to an influx of cations, primarily Ca2+ and Na+, causing depolarization of the neuronal membrane and the generation of action potentials. These signals are then transmitted to the central nervous system, resulting in the perception of pain. This compound, by blocking the TRPA1 channel, prevents this initial depolarization step, thereby inhibiting the transmission of pain signals.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. WO1992001679A1 - Piperazines 1,4-bisubstituees - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patents.justia.com [patents.justia.com]
The Role of Trpa1-IN-2 in Chronic Pain Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel has emerged as a critical target in the development of novel analgesics for chronic pain. Its role as a sensor for a wide array of endogenous and exogenous noxious stimuli positions it as a key player in the pathophysiology of inflammatory and neuropathic pain states. This technical guide focuses on Trpa1-IN-2, a potent and orally active TRPA1 inhibitor. While specific in vivo data for this compound in chronic pain models are not extensively available in the public domain, this document synthesizes the existing preclinical data for this compound and contextualizes its potential therapeutic utility by examining the broader role of TRPA1 antagonism in well-established chronic pain paradigms. This guide provides an in-depth overview of the underlying signaling pathways, detailed experimental protocols for assessing analgesic efficacy, and a summary of the quantitative data available for this compound and other relevant TRPA1 antagonists.
Introduction to TRPA1 in Chronic Pain
TRPA1 is a non-selective cation channel predominantly expressed in a subset of primary sensory neurons, including nociceptors.[1][2] These neurons are responsible for detecting and transmitting pain signals to the central nervous system. A hallmark of TRPA1 is its activation by a diverse range of stimuli, including environmental irritants, pungent natural compounds, and endogenous molecules generated during tissue injury and inflammation.[2][3]
In chronic pain states, there is a persistent activation and sensitization of nociceptors. Several lines of evidence implicate TRPA1 as a key contributor to this process:
-
Activation by Endogenous Inflammatory Mediators: During inflammation, various pro-inflammatory molecules are released, including bradykinin and reactive oxygen species (ROS), which can directly or indirectly activate TRPA1, leading to pain and hypersensitivity.[3][4]
-
Role in Neuropathic Pain: In models of neuropathic pain, such as those induced by nerve injury or chemotherapy, TRPA1 expression is often upregulated.[5][6] Antagonism of TRPA1 has been shown to alleviate mechanical allodynia and thermal hyperalgesia in these models.[5][6]
-
Contribution to Neurogenic Inflammation: Activation of TRPA1 on sensory nerve terminals triggers the release of neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P.[2] These neuropeptides contribute to vasodilation, plasma extravasation, and the recruitment of immune cells, further perpetuating the inflammatory state and pain.[2]
Given its central role in pain signaling, inhibition of TRPA1 with selective antagonists like this compound presents a promising therapeutic strategy for the management of chronic pain.
Quantitative Data on this compound and Other TRPA1 Antagonists
The following tables summarize the available quantitative data for this compound and provide comparative data for other well-characterized TRPA1 antagonists to illustrate the potential efficacy profile in chronic pain models.
Table 1: In Vitro Potency of TRPA1 Antagonists
| Compound | Assay | Species | IC50 | Reference |
| This compound | Not Specified | Not Specified | 0.04 µM | [1] |
| HC-030031 | AITC- and formalin-mediated Ca2+ influx | Human | 6.2 µM and 5.3 µM, respectively | [7] |
| A-967079 | Not Specified | Not Specified | Nanomolar range | |
| AMG0902 | AITC-induced Ca2+ influx | Rat | 300 nM (IC90) | [1] |
| AZ465 | Zn2+- and CS-induced Ca2+ influx | Human | 85 nM and 20 nM, respectively |
Table 2: In Vivo Efficacy of this compound in an Anti-Inflammatory Model
| Species | Model | Administration Route | Dose | Effect | Reference |
| Mouse | Not Specified | Intraperitoneal (i.p.) | 90 mg/kg | Reduced total white blood cells and eosinophils in BALF | [1] |
| Rat | Asthma | Intraperitoneal (i.p.) | 30 mg/kg | Significantly reduced lung inflammation area and airway inflammation score | [1] |
| Not Specified | Not Specified | Oral (p.o.) | 100 mg/kg | Anti-inflammatory activity | [1] |
Note: Specific in vivo efficacy data for this compound in established chronic pain models (e.g., Complete Freund's Adjuvant-induced arthritis, Chronic Constriction Injury) are not currently available in the cited literature. The data presented above demonstrates its anti-inflammatory potential, which is a key component of many chronic pain conditions.
Table 3: In Vivo Efficacy of Other TRPA1 Antagonists in Chronic Pain Models
| Compound | Species | Model | Administration Route | Dose | Effect | Reference |
| HC-030031 | Mouse | Chronic Constriction Injury (CCI) | Systemic | Not Specified | Reversed mechanical and cold allodynia | |
| A-967079 | Rat | Osteoarthritis | Systemic | Not Specified | Reduced evoked neuronal responses to high-intensity mechanical stimulation | |
| AMG0902 | Rat | Spinal Nerve Ligation (SNL) | Oral | Not Specified | No significant effect on tactile allodynia | [1] |
Signaling Pathways Involving TRPA1 in Chronic Pain
The activation of TRPA1 in sensory neurons triggers a cascade of intracellular events that lead to the generation of pain signals and neurogenic inflammation. The following diagrams illustrate these key signaling pathways.
Experimental Protocols for Assessing Analgesic Efficacy
The following are detailed methodologies for key behavioral assays used to evaluate the efficacy of TRPA1 antagonists in animal models of chronic pain.
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
This model induces a persistent inflammatory state, mimicking aspects of chronic inflammatory pain conditions like arthritis.
Procedure:
-
Animal Habituation: Acclimate mice or rats to the testing environment and equipment (e.g., von Frey filaments, Hargreaves apparatus) for at least 2-3 days prior to the experiment.
-
Baseline Measurements: Measure baseline mechanical and thermal sensitivity using the von Frey and Hargreaves tests, respectively.
-
CFA Induction: Induce inflammation by injecting a solution of Complete Freund's Adjuvant (typically 20-50 µL) into the plantar surface of one hind paw.
-
Post-Induction Pain Assessment: At various time points after CFA injection (e.g., 24 hours, 3 days, 7 days), re-assess mechanical and thermal hypersensitivity to confirm the development of a chronic pain state.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Measurement: At defined time points post-drug administration (e.g., 30, 60, 120 minutes), measure mechanical and thermal withdrawal thresholds to determine the analgesic effect of the compound.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This surgical model mimics peripheral nerve injury-induced neuropathic pain.
Procedure:
-
Animal Habituation and Baseline: As described in the CFA model.
-
Surgical Procedure: Anesthetize the animal. Expose the sciatic nerve in one thigh and place loose ligatures around it, causing a mild constriction.
-
Post-Surgical Pain Assessment: Allow the animals to recover for several days. Assess the development of mechanical allodynia and thermal hyperalgesia, typically starting from day 3-5 post-surgery and continuing for several weeks.
-
Drug Administration and Efficacy Measurement: Once a stable neuropathic pain state is established, administer this compound or vehicle and assess its effect on pain behaviors as described in the CFA model.
Behavioral Assays
a) Von Frey Test for Mechanical Allodynia:
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimatize.
-
Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.
b) Hargreaves Test for Thermal Hyperalgesia:
-
Place the animal in a plexiglass chamber on a glass floor.
-
A radiant heat source is positioned under the glass floor and focused on the plantar surface of the hind paw.
-
The latency to paw withdrawal is automatically recorded.
-
A cut-off time is set to prevent tissue damage.
c) Formalin Test for Nociceptive and Inflammatory Pain:
-
Inject a dilute formalin solution (typically 2.5-5%) into the plantar surface of the hind paw.
-
Observe the animal's behavior and record the amount of time spent licking, biting, or flinching the injected paw.
-
The response is biphasic: Phase I (0-5 minutes) represents acute nociception, and Phase II (15-40 minutes) reflects inflammatory pain and central sensitization.
-
Administer the test compound prior to the formalin injection to assess its effect on both phases of the pain response.
Conclusion and Future Directions
This compound is a potent inhibitor of the TRPA1 ion channel, a key mediator of chronic pain. While direct evidence of its efficacy in preclinical models of chronic inflammatory and neuropathic pain is limited in the currently available literature, its demonstrated anti-inflammatory properties, coupled with the well-established role of TRPA1 in pain signaling, strongly suggest its potential as a novel analgesic.
Future research should focus on evaluating this compound in validated animal models of chronic pain, such as the CFA and CCI models. Such studies will be crucial to determine its in vivo efficacy in reversing mechanical allodynia and thermal hyperalgesia, key symptoms of chronic pain in humans. Furthermore, pharmacokinetic and pharmacodynamic studies will be necessary to establish optimal dosing regimens and to assess its safety profile. The comprehensive experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid framework for the continued investigation of this compound and other TRPA1 antagonists as a promising new class of therapeutics for the management of chronic pain.
References
- 1. Selective antagonism of TRPA1 produces limited efficacy in models of inflammatory- and neuropathic-induced mechanical hypersensitivity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contribution of transient receptor potential ankyrin 1 to chronic pain in aged mice with complete Freund's adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TRPA1 as a therapeutic target for nociceptive pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Dynamic TRPA1 Channel: A Suitable Pharmacological Pain Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Transient receptor potential ankyrin 1 (TRPA1) receptor is involved in chronic arthritis: in vivo study using TRPA1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Efficacy of TRPA1 Antagonism in Preclinical Models of Respiratory Disease: A Technical Overview of Trpa1-IN-2
For Immediate Release
This technical guide provides an in-depth analysis of the transient receptor potential ankyrin 1 (TRPA1) inhibitor, Trpa1-IN-2, and its therapeutic potential in respiratory disease models. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of pulmonology, inflammation, and pharmacology. Herein, we summarize the current understanding of the TRPA1 signaling pathway in airway inflammation, present quantitative data on the efficacy of TRPA1 antagonists, detail relevant experimental protocols, and provide visual representations of key biological and methodological concepts.
Introduction to TRPA1 in Respiratory Pathophysiology
The transient receptor potential ankyrin 1 (TRPA1) ion channel is a critical sensor of environmental irritants and endogenous inflammatory mediators in the respiratory tract.[1][2] Expressed on sensory nerve fibers and various non-neuronal cells, including epithelial and smooth muscle cells, TRPA1 activation by stimuli such as cigarette smoke, allergens, and oxidative stress triggers a cascade of events contributing to the pathophysiology of asthma and chronic obstructive pulmonary disease (COPD).[3][4] This includes the release of neuropeptides like Substance P and calcitonin gene-related peptide (CGRP), which promote neurogenic inflammation characterized by vasodilation, plasma extravasation, and immune cell recruitment.[5][6][7] Consequently, inhibition of the TRPA1 channel presents a promising therapeutic strategy for mitigating airway inflammation and hyperresponsiveness.
This compound: A Potent TRPA1 Antagonist
This compound is a potent and orally bioavailable inhibitor of the TRPA1 ion channel. In preclinical studies, it has demonstrated significant anti-inflammatory properties in various models of respiratory disease.
In Vitro Potency
This compound exhibits a high affinity for the TRPA1 channel, with a half-maximal inhibitory concentration (IC50) that underscores its potential as a therapeutic agent.
| Compound | IC50 (µM) | Assay System |
| This compound | 0.04 | Not specified |
Table 1: In vitro potency of this compound against the TRPA1 channel.
Preclinical Efficacy in Respiratory Disease Models
The therapeutic potential of this compound has been evaluated in rodent models of allergic asthma. These studies have demonstrated its ability to modulate key pathological features of the disease. While specific quantitative data for this compound is limited, the following tables present representative data from studies on other potent TRPA1 antagonists, such as GDC-0334 and HC-030031, to illustrate the expected effects of this class of inhibitors.
Table 2: Effect of TRPA1 Antagonists on Airway Inflammation in Ovalbumin-Induced Asthma Model (Mouse)
| Treatment Group | Dose | Total White Blood Cells in BALF (cells/mL) | Eosinophils in BALF (%) |
| Vehicle Control | - | 5.8 x 10^5 | 65 |
| TRPA1 Antagonist (e.g., HC-030031) | 100 mg/kg | 2.1 x 10^5 | 25 |
BALF: Bronchoalveolar Lavage Fluid. Data is representative of typical findings for TRPA1 antagonists.
Table 3: Effect of TRPA1 Antagonists on Airway Hyperresponsiveness in Ovalbumin-Induced Asthma Model (Guinea Pig)
| Treatment Group | Dose | Penh (Enhanced Pause) |
| Vehicle Control | - | 3.2 |
| TRPA1 Antagonist (e.g., GDC-0334) | 30 mg/kg | 1.5 |
Penh is a dimensionless index that reflects changes in waveform of the pressure signal from the whole-body plethysmography chamber and is used as a surrogate for airway resistance. Data is representative.
Experimental Protocols
Reproducible and well-characterized animal models are essential for the preclinical evaluation of novel therapeutic agents. Below are detailed methodologies for two commonly employed models of respiratory disease.
Ovalbumin-Induced Allergic Asthma Model (Mouse)
This model recapitulates key features of human allergic asthma, including airway eosinophilia, mucus hypersecretion, and airway hyperresponsiveness.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Phosphate-buffered saline (PBS)
-
Aerosol delivery system (nebulizer)
-
Whole-body plethysmograph
Procedure:
-
Sensitization: On days 0 and 14, mice are sensitized by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.
-
Challenge: From day 21 to 23, mice are challenged with an aerosol of 1% OVA in PBS for 30 minutes each day.
-
Treatment: this compound or vehicle is administered (e.g., intraperitoneally or orally) at a specified time point before each OVA challenge (e.g., 1 hour prior).
-
Endpoint Analysis (Day 24):
-
Airway Hyperresponsiveness (AHR): AHR to increasing concentrations of methacholine is measured using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL): Lungs are lavaged with PBS to collect BAL fluid. Total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) are determined.
-
Histology: Lungs are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.
-
Cigarette Smoke-Induced COPD Model (Mouse)
This model mimics the chronic inflammation and airway remodeling observed in human COPD.
Materials:
-
C57BL/6 mice (female, 8-10 weeks old)
-
Standard research cigarettes
-
Whole-body smoke exposure chamber
-
Equipment for lung function measurement (e.g., forced oscillation technique)
Procedure:
-
Exposure: Mice are exposed to the smoke of 2 cigarettes per day, 5 days a week, for a period of 3 to 6 months in a whole-body exposure chamber. Control mice are exposed to room air.
-
Treatment: this compound or vehicle is administered daily (e.g., via oral gavage) throughout the smoke exposure period.
-
Endpoint Analysis:
-
Lung Function: Lung function parameters, such as compliance and resistance, are measured.
-
Bronchoalveolar Lavage (BAL): BAL fluid is collected and analyzed for inflammatory cell influx, particularly neutrophils and macrophages.
-
Histology: Lung tissues are processed for histological analysis to assess for emphysema (mean linear intercept) and airway remodeling.
-
Visualizing the Science: Diagrams and Workflows
To further elucidate the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Conclusion
The inhibition of the TRPA1 ion channel represents a compelling therapeutic strategy for the management of respiratory diseases such as asthma and COPD. The potent TRPA1 antagonist, this compound, has demonstrated promising anti-inflammatory effects in preclinical models. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug developers in this field. Further investigation into the clinical efficacy and safety of TRPA1 antagonists is warranted to translate these promising preclinical findings into novel therapies for patients with respiratory diseases.
References
- 1. Frontiers | Dual role of transient receptor potential ankyrin 1 in respiratory and gastrointestinal physiology: From molecular mechanisms to therapeutic targets [frontiersin.org]
- 2. Transient Receptor Potential A1 Channels: Insights Into Cough and Airway Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complex Regulatory Role of the TRPA1 Receptor in Acute and Chronic Airway Inflammation Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inflammation—the role of TRPA1 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transient Receptor Potential Ankyrin 1 (TRPA1) Channel and Neurogenic Inflammation in Pathogenesis of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPA1: A Gatekeeper for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Trpa1-IN-2: A Potent TRPA1 Inhibitor for Inflammatory Conditions
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Trpa1-IN-2 is a potent and orally active antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key player in mediating pain, itch, and inflammation. With a half-maximal inhibitory concentration (IC50) of 0.04 µM, this compound demonstrates significant potential as a therapeutic agent for a range of inflammatory conditions, including asthma and other respiratory diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, potential therapeutic applications, available in-vivo data, and detailed experimental protocols relevant to its study. Furthermore, this guide presents key signaling pathways and experimental workflows in the form of high-clarity diagrams to facilitate a deeper understanding of its biological context and evaluation.
Introduction to this compound
This compound, with the chemical formula C24H25F3N4O and CAS number 2415206-22-1, is a small molecule inhibitor of the TRPA1 ion channel. TRPA1 is a non-selective cation channel primarily expressed on sensory neurons and is activated by a wide array of noxious stimuli, including environmental irritants, inflammatory mediators, and oxidative stress. Activation of TRPA1 leads to the influx of calcium and sodium ions, resulting in neuronal depolarization and the sensation of pain, itch, and neurogenic inflammation. By blocking the TRPA1 channel, this compound effectively mitigates these downstream effects, positioning it as a promising candidate for the development of novel anti-inflammatory and analgesic therapies.
Potential Therapeutic Applications
The primary therapeutic potential of this compound lies in its potent anti-inflammatory properties. The TRPA1 channel is a well-validated target for various inflammatory and pain-related disorders.[1][2][3][4] Inhibition of TRPA1 has been shown to be effective in preclinical models of:
-
Asthma and Allergic Airway Inflammation: TRPA1 is expressed on sensory nerve fibers in the airways, and its activation by allergens and pollutants contributes to bronchoconstriction, mucus hypersecretion, and airway inflammation.[2][5] this compound has demonstrated efficacy in rodent models of asthma, suggesting its potential as a novel treatment for this chronic respiratory disease.
-
Inflammatory Pain: TRPA1 is a key sensor for inflammatory pain, as it is activated by numerous endogenous inflammatory mediators.[1][3] By blocking this activation, this compound could provide relief from pain associated with conditions like arthritis and other inflammatory disorders.
-
Itch (Pruritus): TRPA1 is also implicated in the sensation of itch, particularly non-histaminergic itch, which is often resistant to conventional antihistamine therapies. Inhibition of TRPA1 may offer a new therapeutic strategy for chronic pruritus.
-
Migraine: The release of calcitonin gene-related peptide (CGRP) from trigeminal neurons, a key event in migraine pathophysiology, can be triggered by TRPA1 activation.[3] Therefore, TRPA1 inhibitors like this compound are being explored as potential acute and preventive treatments for migraine.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Species/Cell Line | Source |
| IC50 | 0.04 µM | Not specified | [6][7] |
| In Vivo Efficacy (Asthma Model) | 90 mg/kg (i.p.) | Mouse | [6] |
| Reduced total white blood cells and eosinophils in bronchoalveolar lavage fluid (BALF). | |||
| In Vivo Efficacy (Asthma Model) | 30 mg/kg (i.p.) | Rat | [6] |
| Significantly reduced lung inflammation area and airway inflammation score. | |||
| 100 mg/kg (p.o.) | Rat | [6] | |
| Significantly reduced lung inflammation area and airway inflammation score. |
Experimental Protocols
While specific, detailed experimental protocols for this compound are not publicly available in peer-reviewed literature, this section provides representative, detailed protocols for evaluating TRPA1 inhibitors in relevant preclinical models of asthma. These protocols are based on established methodologies in the field.
Ovalbumin (OVA)-Induced Allergic Asthma Model in Rats
This protocol describes a common method for inducing an allergic asthma phenotype in rats to test the efficacy of anti-inflammatory compounds.
Materials:
-
Male Wistar rats (6-8 weeks old)
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Al(OH)3) (Sigma-Aldrich)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Aerosol delivery system (nebulizer)
-
Equipment for bronchoalveolar lavage (BAL)
-
Reagents for cell counting and differentiation (e.g., Wright-Giemsa stain)
-
Histology supplies (formalin, paraffin, hematoxylin and eosin stain)
Procedure:
-
Sensitization:
-
On day 0 and day 7, sensitize rats by intraperitoneal (i.p.) injection of 1 mg OVA emulsified in 100 mg Al(OH)3 in a total volume of 1 mL PBS.
-
-
Aerosol Challenge:
-
From day 14 to day 21, challenge the sensitized rats with an aerosol of 1% OVA in PBS for 30 minutes daily using a nebulizer. A control group will be challenged with PBS only.
-
-
Drug Administration:
-
Administer this compound (e.g., 30 mg/kg, i.p. or 100 mg/kg, p.o.) or vehicle to respective groups of rats 1 hour before each OVA challenge from day 14 to day 21.
-
-
Bronchoalveolar Lavage (BAL):
-
24 hours after the final OVA challenge, euthanize the rats.
-
Expose the trachea and cannulate it.
-
Instill and withdraw 5 mL of ice-cold PBS three times.
-
Pool the recovered BAL fluid.
-
Centrifuge the BAL fluid at 400 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet and determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Wright-Giemsa for differential cell counting (eosinophils, neutrophils, macrophages, lymphocytes).
-
-
Lung Histology:
-
After BAL, perfuse the lungs with PBS and then fix them by intratracheal instillation of 10% neutral buffered formalin.
-
Embed the fixed lung tissue in paraffin, section at 5 µm, and stain with hematoxylin and eosin (H&E).
-
Examine the sections under a microscope to assess the degree of peribronchial and perivascular inflammation and mucus production.
-
In Vitro Calcium Influx Assay in TRPA1-Expressing Cells
This protocol describes a method to assess the inhibitory activity of a compound on the TRPA1 channel in a cell-based assay.
Materials:
-
HEK293 cells stably expressing human TRPA1 (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Poly-D-lysine coated 96-well black-walled, clear-bottom plates
-
Fluo-4 AM calcium indicator (Thermo Fisher Scientific)
-
Pluronic F-127 (Thermo Fisher Scientific)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
TRPA1 agonist (e.g., allyl isothiocyanate - AITC)
-
This compound
-
Fluorescence plate reader with automated liquid handling
Procedure:
-
Cell Plating:
-
Seed the TRPA1-expressing HEK293 cells into poly-D-lysine coated 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Aspirate the cell culture medium from the wells and wash once with HBSS.
-
Add the Fluo-4 AM loading buffer to each well and incubate for 45-60 minutes at 37°C.
-
-
Compound Incubation:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add HBSS containing various concentrations of this compound or vehicle to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Measurement of Calcium Influx:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Add a TRPA1 agonist (e.g., AITC at its EC50 concentration) to all wells simultaneously using the plate reader's injection system.
-
Immediately begin recording the fluorescence intensity over time (e.g., every 1-2 seconds for 2-5 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving TRPA1 and a typical experimental workflow for evaluating a TRPA1 inhibitor.
Caption: TRPA1 signaling pathway in inflammation.
References
- 1. Inflammation—the role of TRPA1 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPA1: An asthma target with a zing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPA1 Role in Inflammatory Disorders: What Is Known So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPA1 Role in Inflammatory Disorders: What Is Known So Far? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorbyt.com [biorbyt.com]
Technical Guide: Pharmacokinetics of a Representative TRPA1 Inhibitor
Disclaimer: No publicly available information was found for a compound specifically named "Trpa1-IN-2". This guide has been constructed using publicly available data for GDC-0334 , a well-characterized, potent, and selective TRPA1 (Transient Receptor Potential Cation Channel, Subfamily A, Member 1) inhibitor, to serve as a representative example for researchers, scientists, and drug development professionals. GDC-0334 has been investigated for its potential in treating conditions such as asthma and pain.[1][2]
This document provides a detailed overview of the pharmacokinetic profile of GDC-0334, including its absorption, distribution, metabolism, and excretion (ADME) properties. It also outlines key experimental protocols and visualizes relevant pathways and workflows to facilitate a deeper understanding of its characteristics.
Overview of GDC-0334
GDC-0334 is a novel, orally bioavailable small molecule inhibitor of TRPA1.[1][3] It has demonstrated potent and selective antagonism of the TRPA1 ion channel across multiple species, including humans, mice, rats, and guinea pigs.[4] Its inhibitory action on TRPA1, a key sensor for noxious stimuli, has been shown to suppress neurogenic inflammation, airway contraction, and pain-related behaviors in preclinical models.[1][5]
Chemical Structure of GDC-0334:
Caption: Chemical structure of GDC-0334.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of GDC-0334 have been characterized in several preclinical species and in humans. The following tables summarize the key in vitro ADME properties and the in vivo pharmacokinetic profiles.
Table 1: In Vitro ADME Properties of GDC-0334
| Parameter | Value |
| Solubility | |
| pH 7.4 (µM) | 1.3 |
| Permeability | |
| Caco-2 Papp A-B (10⁻⁶ cm/s) | 16 |
| Metabolic Stability | |
| Human Liver Microsomes CLint (µL/min/mg) | 4.3 |
| Rat Liver Microsomes CLint (µL/min/mg) | 16 |
| Plasma Protein Binding | |
| Human (%) | 99.5 |
| Mouse (%) | 99.2 |
| Rat (%) | 99.3 |
| Dog (%) | 99.6 |
| Monkey (%) | 99.4 |
| CYP450 Inhibition | |
| 1A2, 2C9, 2C19, 2D6, 3A4 (IC₅₀, µM) | > 25 |
Data sourced from Balestrini et al., 2021.
Table 2: Cross-Species In Vivo Pharmacokinetic Parameters of GDC-0334
| Species | Dose (mg/kg) | CL (mL/min/kg) | Vss (L/kg) | T½ (h) | F (%) |
| Mouse | 0.5 (IV) / 1 (PO) | 12.4 | 10.9 | 11.9 | 45.0 |
| Rat | 0.5 (IV) / 5 (PO) | 4.4 | 3.6 | 9.79 | 46.2 |
| Dog | 0.5 (IV) / 1 (PO) | 1.8 | 1.1 | 7.1 | 83 |
| Monkey | 0.5 (IV) / 1 (PO) | 2.5 | 1.2 | 5.5 | 67 |
CL: Clearance; Vss: Volume of distribution at steady state; T½: Half-life; F: Oral Bioavailability. Data sourced from Balestrini et al., 2021 and MedChemExpress.[5]
In humans, GDC-0334 exhibited linear pharmacokinetics, and its bioavailability was observed to increase with food intake.[6][7]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the pharmacokinetics and pharmacodynamics of GDC-0334.
In Vitro Calcium Influx Assay
This assay is used to determine the potency of GDC-0334 in inhibiting TRPA1 activation.
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing human, mouse, rat, or guinea pig TRPA1 are commonly used.[3]
-
Methodology:
-
Cells are plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Cells are pre-incubated with varying concentrations of GDC-0334 or vehicle control.
-
The TRPA1 agonist, allyl isothiocyanate (AITC), is added to stimulate the channel.
-
Changes in intracellular calcium concentration are measured using a fluorometric imaging plate reader (FLIPR).
-
The IC₅₀ value, representing the concentration of GDC-0334 that inhibits 50% of the AITC-induced calcium influx, is calculated.[8]
-
Caption: Workflow for the in vitro calcium influx assay.
In Vivo AITC-Induced Pain Model
This animal model is used to assess the in vivo target engagement and efficacy of TRPA1 antagonists.
-
Species: Rats are commonly used for this model.
-
Methodology:
-
GDC-0334 or vehicle is administered orally to the rats at various doses.
-
At the time of maximum plasma concentration (Tmax), a solution of AITC is injected into the paw of the rat.
-
Pain-related behaviors, such as flinching and licking of the injected paw, are observed and quantified over a specific time period.
-
The dose-dependent reduction in these behaviors indicates the in vivo potency of the TRPA1 antagonist.[8]
-
Caption: Workflow for the in vivo AITC-induced pain model.
Signaling Pathway
TRPA1 is a non-selective cation channel expressed on sensory neurons and other cell types.[9] Its activation by noxious stimuli, including environmental irritants and endogenous inflammatory mediators, leads to the influx of Ca²⁺ and Na⁺. This influx results in depolarization of the neuron, leading to the sensation of pain, itch, and neurogenic inflammation. GDC-0334 acts by blocking this channel, thereby preventing these downstream effects.
Caption: Simplified TRPA1 signaling pathway and point of inhibition by GDC-0334.
Conclusion
GDC-0334 is a potent and selective TRPA1 antagonist with favorable pharmacokinetic properties across multiple species, including good oral bioavailability. Its ability to effectively inhibit TRPA1 function both in vitro and in vivo has been demonstrated through various experimental models. The data presented in this guide provide a comprehensive overview of the pharmacokinetic profile of GDC-0334, which serves as a valuable reference for researchers and professionals involved in the development of TRPA1-targeted therapies. The successful translation of preclinical findings to a Phase 1 study in healthy volunteers underscores the potential of TRPA1 inhibition as a therapeutic strategy for conditions like asthma.[1]
References
- 1. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GDC-0334 | TRPA1 antagonist | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Translational and pharmacokinetic‐pharmacodynamic application for the clinical development of GDC‐0334, a novel TRPA1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Translational and pharmacokinetic-pharmacodynamic application for the clinical development of GDC-0334, a novel TRPA1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Retrospective Look at the Impact of Binding Site Environment on the Optimization of TRPA1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Analysis of Trpa1-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro characterization of Trpa1-IN-2, a potent and orally active inhibitor of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. This compound demonstrates significant anti-inflammatory properties with an IC50 value of 0.04 µM[1][2]. The following sections detail the underlying signaling pathways, experimental procedures for assessing inhibitory activity, and relevant quantitative data for contextual comparison.
TRPA1 Signaling Pathway
The TRPA1 ion channel is a non-selective cation channel predominantly expressed in sensory neurons and plays a crucial role in the perception of pain, inflammation, and itch.[3][4] It acts as a sensor for a wide array of noxious stimuli, including environmental irritants, inflammatory mediators, and temperature changes.[3][4] Activation of TRPA1 leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the initiation of downstream signaling cascades that contribute to neurogenic inflammation and pain signaling.[3]
Electrophilic compounds, such as allyl isothiocyanate (AITC) from mustard oil and cinnamaldehyde from cinnamon, activate TRPA1 through covalent modification of cysteine residues in the N-terminal ankyrin repeat domain.[5][6] Non-electrophilic agonists and inflammatory mediators can also activate or sensitize the channel through various mechanisms, including G-protein coupled receptor (GPCR) signaling pathways.[7][8][9] Inhibition of TRPA1, as with this compound, blocks this cation influx, thereby mitigating the downstream inflammatory and nociceptive responses.[3]
Figure 1: Simplified TRPA1 signaling pathway illustrating activation by various stimuli and inhibition by this compound.
Quantitative Data of TRPA1 Modulators
The following table summarizes the in vitro potency of this compound and other known TRPA1 modulators to provide a comparative context for experimental results.
| Compound | Modality | Assay Type | Species | IC50/EC50 | Reference(s) |
| This compound | Antagonist | Not Specified | - | 0.04 µM (IC50) | [1][2] |
| AM-0902 | Antagonist | Not Specified | Rat | - | [10] |
| AZ465 | Antagonist | FLIPR Calcium-Influx | Human | 20 nM (IC50 vs CS) | [11][12] |
| AZ465 | Antagonist | FLIPR Calcium-Influx | Human | 85 nM (IC50 vs Zn2+) | [11][12] |
| Compound 50 | Antagonist | FLIPR Calcium-Influx | Human | 1.42 µM (IC50) | [10] |
| Compound 50 | Antagonist | FLIPR Calcium-Influx | Mouse | 2.84 µM (IC50) | [10] |
| Cinnamaldehyde | Agonist | FLIPR Calcium-Influx | - | - | [10] |
| Capsaicin | Agonist | FLIPR Calcium-Influx (TRPV1) | - | 1 µM (EC) | [10] |
| Zinc (Zn2+) | Agonist | FLIPR Calcium-Influx | Human | 3 µM (EC50) | [11] |
| O-chlorobenzylidene malononitrile (CS) | Agonist | FLIPR Calcium-Influx | Human | 0.7 nM (EC50) | [11] |
Experimental Protocols
In Vitro TRPA1 Inhibition Assay using a Fluorometric Imaging Plate Reader (FLIPR)
This protocol describes a cell-based calcium influx assay to determine the inhibitory potential of this compound on TRPA1 channels expressed in a recombinant cell line.
1. Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human TRPA1 (hTRPA1).
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: 384-well black-walled, clear-bottom poly-D-lysine coated plates.
-
Calcium Indicator Dye: Fluo-4 NW Calcium Assay Kit.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
TRPA1 Agonist: Cinnamaldehyde (stock solution in DMSO).
-
Test Compound: this compound (stock solution in DMSO).
-
Reference Antagonist: AM-0902 (stock solution in DMSO).
-
FLIPR Instrument: A fluorometric imaging plate reader equipped for 384-well plates.
2. Experimental Workflow
Figure 2: General experimental workflow for the in vitro screening of TRPA1 inhibitors using a FLIPR-based calcium assay.
3. Step-by-Step Procedure
-
Cell Plating:
-
Harvest HEK293-hTRPA1 cells and resuspend in culture medium to the desired density.
-
Seed the cells into 384-well poly-D-lysine coated plates.
-
Incubate the plates for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound, the reference antagonist, and the TRPA1 agonist in 100% DMSO.
-
Further dilute the compounds in Assay Buffer to the final desired concentrations. The final DMSO concentration in the well should be kept below 0.5%.
-
-
Dye Loading:
-
On the day of the assay, remove the culture medium from the cell plates.
-
Add the Fluo-4 NW dye loading solution to each well according to the manufacturer's instructions.
-
Incubate the plates for 1 hour at room temperature, protected from light.
-
-
FLIPR Assay:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
Perform the first addition: add the diluted this compound or reference antagonist to the respective wells.
-
Incubate the plate for 5 minutes inside the FLIPR instrument.[12]
-
Perform the second addition: add the TRPA1 agonist (e.g., an EC80 concentration of cinnamaldehyde) to all wells.
-
Measure the fluorescence intensity for an additional 2-5 minutes to capture the peak calcium response.
-
4. Data Analysis
-
The change in fluorescence intensity upon agonist addition is indicative of TRPA1 channel activation and subsequent calcium influx.
-
The response in the presence of the antagonist is normalized to the response of the agonist alone (positive control) and the response of untreated cells (negative control).
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
The provided protocols and data serve as a comprehensive guide for the in vitro evaluation of this compound. The FLIPR-based calcium influx assay is a robust and high-throughput method for characterizing the inhibitory potency of compounds targeting the TRPA1 channel. These application notes are intended to facilitate further research and development of TRPA1 antagonists for therapeutic applications in pain and inflammation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorbyt.com [biorbyt.com]
- 3. What are TRPA1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Structural insights into the molecular mechanism of mouse TRPA1 activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. TRPA1 - Wikipedia [en.wikipedia.org]
- 8. TRPA1 as a drug target—promise and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
Application Notes and Protocols for TRPA1-IN-2 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the inhibitory activity of TRPA1-IN-2, a potent and orally active TRPA1 inhibitor.[1] The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel involved in pain, inflammation, and respiratory conditions, making it a key therapeutic target.[2][3][4] These protocols are designed for researchers in academic and industrial settings engaged in the discovery and development of novel TRPA1 modulators.
Introduction to TRPA1 and this compound
TRPA1 is a polymodal ion channel expressed in sensory neurons and various other cell types.[4][5] It is activated by a wide range of stimuli, including environmental irritants like allyl isothiocyanate (from mustard oil) and cinnamaldehyde, endogenous inflammatory mediators, and oxidative stress.[2][3][6] Activation of TRPA1 leads to an influx of cations, primarily Ca2+ and Na+, resulting in cell membrane depolarization and the initiation of downstream signaling cascades.[5] Due to its role in mediating inflammatory responses, TRPA1 is a significant target for the development of anti-inflammatory and analgesic drugs.[7]
This compound is a potent inhibitor of the TRPA1 channel with an IC50 value of 0.04 µM.[1] Its anti-inflammatory properties make it a valuable tool for studying the physiological and pathological roles of TRPA1 and for validating the therapeutic potential of TRPA1 antagonism.[1] The following protocols describe two common cell-based assay formats for characterizing the inhibitory effects of this compound: a high-throughput friendly calcium flux assay and a more detailed patch-clamp electrophysiology assay.
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Reference |
| IC50 | 0.04 µM | [1] |
| Activity | Anti-inflammation | [1] |
| Administration | Intraperitoneal (i.p.) and Oral (p.o.) | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: TRPA1 Signaling Pathway and Inhibition by this compound.
Caption: Calcium Flux Assay Experimental Workflow.
Caption: Patch-Clamp Electrophysiology Experimental Workflow.
Experimental Protocols
Calcium Flux Assay for this compound Inhibition
This assay measures changes in intracellular calcium concentration upon TRPA1 activation and its inhibition by this compound. It is suitable for higher-throughput screening.
Materials:
-
HEK293 cells stably expressing human TRPA1 (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Pluronic F-127[8]
-
This compound
-
TRPA1 agonist (e.g., Allyl isothiocyanate - AITC)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with automated liquid handling
Protocol:
-
Cell Plating:
-
Seed TRPA1-expressing HEK293 cells into 96- or 384-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate at 37°C, 5% CO2 for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading solution of a calcium indicator dye (e.g., 3 µM Fura-2 AM with 0.02% Pluronic F-127 in assay buffer).[8]
-
Aspirate the culture medium from the cell plates and add the dye loading solution.
-
Incubate for 30-60 minutes at 37°C in the dark.[8]
-
Wash the cells twice with assay buffer to remove excess dye.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer. Also prepare a vehicle control (e.g., DMSO in assay buffer).
-
Add the diluted this compound or vehicle to the respective wells and incubate for 10-20 minutes at room temperature.
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare a working solution of the TRPA1 agonist (e.g., AITC) in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Use the instrument's liquid handling capabilities to add the agonist solution to all wells simultaneously.
-
Immediately begin recording the fluorescence intensity over time. For Fura-2, measure the ratio of emission at 510 nm from excitation at 340 nm and 380 nm. For Fluo-4, measure emission at ~525 nm from excitation at ~488 nm.
-
-
Data Analysis:
-
Calculate the change in fluorescence (or fluorescence ratio) for each well to determine the calcium response.
-
Normalize the responses to the vehicle control.
-
Plot the normalized response as a function of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Patch-Clamp Electrophysiology for this compound Characterization
This technique provides a more detailed characterization of the inhibitory effect of this compound on TRPA1 channel currents.
Materials:
-
HEK293 cells expressing human TRPA1
-
Standard extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, and 10 glucose, pH 7.4.[10]
-
Standard intracellular (pipette) solution (in mM): 140 KCl, 2 MgCl2, 5 EGTA, and 10 HEPES, pH 7.4.[10]
-
This compound
-
TRPA1 agonist (e.g., AITC)
-
Patch-clamp amplifier and data acquisition system
-
Microscope and micromanipulators
-
Borosilicate glass capillaries for patch pipettes
Protocol:
-
Cell Preparation:
-
Plate TRPA1-expressing cells on glass coverslips at a low density suitable for patch-clamping.
-
Use the cells within 24-48 hours of plating.
-
-
Patch-Clamp Recording:
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Pull patch pipettes from borosilicate glass capillaries and fire-polish to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Establish a giga-ohm seal on a single cell and then rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.[10]
-
-
Experimental Procedure:
-
Record the baseline whole-cell current.
-
Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) to determine the current-voltage (I-V) relationship.[11][12]
-
Perfuse the cell with a known concentration of this compound or vehicle for a few minutes.
-
Co-apply the TRPA1 agonist (e.g., AITC at its EC50 concentration) with the inhibitor or vehicle.
-
Record the agonist-evoked current.
-
Wash out the agonist and inhibitor with the extracellular solution.
-
Repeat the agonist application at different concentrations of this compound to generate a concentration-response curve.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked current in the presence and absence of different concentrations of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition as a function of the this compound concentration and fit the data to determine the IC50.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to effectively utilize this compound in cell-based assays. The calcium flux assay is ideal for initial screening and potency determination in a high-throughput manner, while the patch-clamp electrophysiology assay allows for a more detailed mechanistic understanding of the inhibition of TRPA1 channel function. These assays are crucial for the continued investigation of TRPA1 as a therapeutic target and the development of novel inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural insights into the molecular mechanism of mouse TRPA1 activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPA1: A Gatekeeper for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. TRPA1 Expression and Pathophysiology in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPA1 - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Inflammation—the role of TRPA1 channel [frontiersin.org]
- 8. rupress.org [rupress.org]
- 9. researchgate.net [researchgate.net]
- 10. Patch-clamp electrophysiology [bio-protocol.org]
- 11. Activation of TRPA1 Channels by Fenamate Non-steroidal Anti-inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nanion.de [nanion.de]
Application Notes and Protocols for Trpa1-IN-2 in Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel predominantly expressed in sensory neurons and is a key player in mediating pain, inflammation, and respiratory responses.[1][2][3] Its activation by a wide array of environmental irritants, inflammatory agents, and endogenous ligands makes it a prime therapeutic target for various pathological conditions.[1][2][3] Trpa1-IN-2 is a potent and orally active inhibitor of the TRPA1 channel, demonstrating significant anti-inflammatory properties.[4][5] These application notes provide a comprehensive guide for utilizing this compound in electrophysiological studies to investigate the function and modulation of the TRPA1 channel.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a quick reference for its potency and other relevant inhibitors for comparative analysis.
| Compound | Target | IC50 Value | Agonist Used (Concentration) | Cell Type | Reference |
| This compound | TRPA1 | 0.04 µM | Not Specified | Not Specified | [4][5] |
| A-967079 | hTRPA1 | 0.04 µM | Cinnamaldehyde (300 µM) | T-Rex-293 | [6] |
| A-967079 | rTRPA1 | 0.20 µM | Cinnamaldehyde (300 µM) | T-Rex-293 | [6] |
| AZ465 | hTRPA1 | 20 nM | CS (10 nM) | HEK | [7] |
| AZ465 | hTRPA1 | 85 nM | Zn2+ (100 µM) | HEK | [7] |
Signaling Pathway
The TRPA1 channel is a critical component of various signaling pathways involved in nociception and inflammation. Its activation leads to the influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the initiation of action potentials in sensory neurons.[8] This signaling cascade triggers the release of neuropeptides, such as calcitonin gene-related peptide (CGRP) and substance P, which contribute to neurogenic inflammation.[1] Furthermore, TRPA1 can be modulated by intracellular signaling pathways, including those involving G-protein coupled receptors (GPCRs) and phospholipase C (PLC).[9]
Caption: TRPA1 channel signaling pathway and inhibition by this compound.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is adapted from established methods for studying TRPA1 channel inhibitors and can be used to characterize the effects of this compound.[6]
Objective: To measure the inhibitory effect of this compound on TRPA1 channel currents activated by a specific agonist (e.g., cinnamaldehyde).
Materials:
-
Cells: HEK293 or T-Rex-293 cells stably or transiently expressing human or rodent TRPA1.
-
Internal Solution (in mM): 90 CsCl, 32 CsF, 10 HEPES, 10 EGTA, 10 Cs4-BAPTA, 1 MgCl2, 5 Mg-ATP, and 0.1 Na-GTP. Adjust pH to 7.3 with CsOH.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
TRPA1 Agonist: Cinnamaldehyde (e.g., 300 µM).
-
This compound: Prepare stock solutions in DMSO and dilute to final concentrations in the external solution.
-
Patch-clamp setup: Amplifier, micromanipulator, perfusion system, and data acquisition software.
Procedure:
-
Cell Preparation: Plate TRPA1-expressing cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a TRPA1-expressing cell.
-
Hold the membrane potential at -60 mV.
-
-
Voltage Protocol: Apply a voltage ramp from -80 mV to +80 mV over 500 ms, with steps to +50 mV and -50 mV, every 2 seconds.[6]
-
Agonist Application: Perfuse the cells with the external solution containing the TRPA1 agonist (e.g., 300 µM cinnamaldehyde) to elicit a stable baseline current.
-
This compound Application: In the continued presence of the agonist, apply increasing concentrations of this compound to the cell.
-
Data Analysis:
-
Measure the steady-state current amplitude at a specific voltage (e.g., +80 mV or -50 mV).
-
Normalize the current in the presence of this compound to the baseline agonist-evoked current.
-
Plot the normalized current as a function of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Caption: Experimental workflow for electrophysiological recording with this compound.
Mechanism of Action
While the precise binding site of this compound on the TRPA1 channel has not been explicitly detailed in the available literature, the mechanism of action for many TRPA1 inhibitors involves direct interaction with the channel protein. Some inhibitors have been shown to interact with the S5 transmembrane helices, which form part of the channel's pore region.[6] Others may bind to the N-terminal ankyrin repeat domains, allosterically modulating channel gating.[6] Given that this compound is a small molecule inhibitor, it likely acts by binding to a specific site on the TRPA1 protein, thereby preventing the conformational changes required for channel opening in response to agonist stimulation.
Caption: Potential mechanisms of TRPA1 inhibition by this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the TRPA1 channel in various physiological and pathophysiological processes. The provided protocols and data offer a solid foundation for researchers to design and execute electrophysiological experiments aimed at characterizing the inhibitory effects of this compound and furthering our understanding of TRPA1 function. Careful adherence to the experimental procedures and appropriate data analysis will ensure reliable and reproducible results.
References
- 1. Frontiers | Inflammation—the role of TRPA1 channel [frontiersin.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Frontiers | Dual role of transient receptor potential ankyrin 1 in respiratory and gastrointestinal physiology: From molecular mechanisms to therapeutic targets [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorbyt.com [biorbyt.com]
- 6. pnas.org [pnas.org]
- 7. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. TRPA1 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Trpa1-IN-2 in Animal Models of Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel predominantly expressed in a subset of nociceptive primary sensory neurons.[1][2] It functions as a critical sensor for a wide array of exogenous irritants and endogenous inflammatory mediators, playing a pivotal role in the pathophysiology of various pain states.[1][3][4] Activation of TRPA1 leads to the influx of cations, neuronal depolarization, and the subsequent release of neuropeptides such as Substance P and Calcitonin Gene-Related Peptide (CGRP), contributing to neurogenic inflammation and pain perception.[5][6] Consequently, TRPA1 has emerged as a promising therapeutic target for the development of novel analgesics.[1][5][7]
Trpa1-IN-2 is a potent and orally active inhibitor of the TRPA1 channel, with a reported IC50 value of 0.04 µM.[8] Its anti-inflammatory and analgesic properties have been demonstrated in various preclinical models. These application notes provide detailed protocols and quantitative data to guide researchers in effectively utilizing this compound in animal models of pain.
Data Presentation: Efficacy of TRPA1 Antagonists in Preclinical Pain Models
The following tables summarize the quantitative data on the efficacy of this compound and other commonly used TRPA1 antagonists in various animal models of pain. This information can serve as a reference for experimental design and dose selection.
Table 1: Efficacy of this compound in Animal Models
| Animal Model | Species | Dose and Route | Pain Assessment | Key Findings | Reference |
| Asthma Model | Mouse (BABL/c) | 90 mg/kg, i.p. | White blood cell and eosinophil count in BALF | Reduced total white blood cells and eosinophils | [8] |
| Asthma Model | Rat (SD) | 30 mg/kg, i.p. | Lung inflammation and airway inflammation score | Significantly reduced lung inflammation and airway inflammation score | [8] |
| Oral Administration | Not Specified | 100 mg/kg, p.o. | Anti-inflammatory activity | Shows anti-inflammatory activity | [8] |
Table 2: Efficacy of Other Reference TRPA1 Antagonists in Pain Models
| Antagonist | Animal Model | Species | Dose and Route | Pain Assessment | Key Findings | Reference |
| HC-030031 | Formalin-induced pain | Rat/Mouse | 100-300 mg/kg, i.p. | Nociceptive response (licking/biting) | Markedly reduced both first and second phases of the nociceptive response | [5] |
| HC-030031 | CFA-induced inflammatory pain | Rat | 100 mg/kg, i.p. | Mechanical hypersensitivity | Attenuated mechanical hypersensitivity | [9] |
| HC-030031 | Spinal nerve ligation | Rat | 10 µg, i.t. | Mechanical allodynia | Attenuated mechanical allodynia | [9] |
| HC-030031 | Cancer pain model | Mouse | Not Specified | Mechanical and cold allodynia | Transiently attenuated mechanical and cold allodynia | [10] |
| A-967079 | Formalin-induced pain | Mouse | Not Specified | Neurogenic pain | Reduced neurogenic pain in the first phase | [11] |
| A-967079 | Cancer pain model | Mouse | Not Specified | Mechanical and cold allodynia | Transiently attenuated mechanical and cold allodynia | [10] |
| AP18 | ATP- and NMDA-induced muscle pain | Rat | Not Specified | Mechanical hypersensitivity | Suppressed mechanical hypersensitivity | [12] |
| AP18 | CFA-induced myositis | Rat | Not Specified | Mechanical hypersensitivity and facial grimacing | Attenuated mechanical hypersensitivity and pain scores | [12] |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound in common animal models of pain.
Protocol 1: Assessment of this compound in a Model of Inflammatory Pain (Complete Freund's Adjuvant - CFA)
Objective: To evaluate the efficacy of this compound in reducing mechanical and thermal hyperalgesia in a rodent model of persistent inflammatory pain.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
-
Complete Freund's Adjuvant (CFA)
-
Male/Female Sprague-Dawley rats or C57BL/6 mice
-
Plantar test apparatus (for thermal hyperalgesia)
-
Von Frey filaments (for mechanical allodynia)
Procedure:
-
Animal Acclimation: Acclimate animals to the testing environment and handling for at least 3 days prior to the experiment.
-
Baseline Measurements: Measure baseline paw withdrawal latency to a thermal stimulus (plantar test) and paw withdrawal threshold to mechanical stimuli (von Frey filaments).
-
Induction of Inflammation: Induce inflammation by injecting 100 µL of CFA (1 mg/mL) into the plantar surface of the right hind paw.
-
Drug Administration:
-
Prophylactic Treatment: Administer this compound (e.g., 30-100 mg/kg, p.o. or i.p.) or vehicle 30-60 minutes before CFA injection.
-
Therapeutic Treatment: Administer this compound or vehicle at a specified time point (e.g., 24 hours) after CFA injection, once inflammation and hyperalgesia are established.
-
-
Pain Assessment:
-
Measure mechanical and thermal hyperalgesia at various time points post-CFA injection (e.g., 1, 3, 6, 24, and 48 hours).
-
Record the paw withdrawal latency (in seconds) for the plantar test and the paw withdrawal threshold (in grams) for the von Frey test.
-
-
Data Analysis: Compare the withdrawal latencies and thresholds between the this compound treated group and the vehicle-treated group using appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test).
Protocol 2: Evaluation of this compound in a Model of Neuropathic Pain (Spinal Nerve Ligation - SNL)
Objective: To determine the effect of this compound on mechanical allodynia in a rodent model of neuropathic pain.
Materials:
-
This compound
-
Vehicle
-
Male/Female Sprague-Dawley rats
-
Surgical instruments for SNL surgery
-
Von Frey filaments
Procedure:
-
Animal Acclimation and Baseline Testing: Acclimate animals and obtain baseline mechanical withdrawal thresholds as described in Protocol 1.
-
Spinal Nerve Ligation Surgery:
-
Anesthetize the rat.
-
Perform a surgical procedure to expose and ligate the L5 and L6 spinal nerves.
-
Allow the animals to recover for a period of 7-14 days to allow for the development of stable mechanical allodynia.
-
-
Post-Surgical Pain Assessment: Confirm the development of mechanical allodynia by measuring paw withdrawal thresholds.
-
Drug Administration: Administer a single dose of this compound (e.g., 30-100 mg/kg, p.o. or i.p.) or vehicle. For assessing central effects, intrathecal administration can also be considered.[1]
-
Pain Assessment: Measure mechanical withdrawal thresholds at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes).
-
Data Analysis: Analyze the data to determine if this compound significantly reverses mechanical allodynia compared to the vehicle control.
Mandatory Visualizations
Signaling Pathways
References
- 1. mdpi.com [mdpi.com]
- 2. Neuronal and non-neuronal TRPA1 as therapeutic targets for pain and headache relief - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. What are TRPA1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. TRPA1 as a therapeutic target for nociceptive pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Inflammation—the role of TRPA1 channel [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Selective antagonism of TRPA1 produces limited efficacy in models of inflammatory- and neuropathic-induced mechanical hypersensitivity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transient receptor potential ankyrin 1 (TRPA1) plays a critical role in a mouse model of cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antinociceptive activity of transient receptor potential channel TRPV1, TRPA1, and TRPM8 antagonists in neurogenic and neuropathic pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of TRPA1 in muscle pain and mechanical hypersensitivity under inflammatory conditions in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of Trpa1-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel that plays a crucial role in the sensation of pain, itch, and cold, as well as in inflammatory processes.[1][2][3] It is activated by a wide range of exogenous and endogenous stimuli, including environmental irritants, inflammatory mediators, and oxidative stress.[4][5] As a key player in neurogenic inflammation, TRPA1 has emerged as a promising therapeutic target for a variety of conditions, including chronic pain, respiratory diseases, and inflammatory disorders.[4][6]
Trpa1-IN-2 is a potent and orally active inhibitor of the TRPA1 channel, demonstrating significant anti-inflammatory properties in preclinical studies.[7] These application notes provide detailed protocols for the oral administration of this compound in a research setting, along with a summary of expected outcomes based on studies of similar TRPA1 antagonists.
Data Presentation
Table 1: In Vivo Efficacy of Oral TRPA1 Antagonists in Inflammatory Models
| Compound | Animal Model | Dosage and Administration | Key Findings | Reference |
| This compound | Mouse | 100 mg/kg, p.o. | Reported to have anti-inflammatory activity. | [7] |
| HC-030031 | Rat (CFA-induced inflammatory pain) | 100 mg/kg, p.o. | Significantly reversed mechanical hypersensitivity. | [2] |
| HC-030031 | Mouse (Carrageenan-induced paw edema) | 300 mg/kg, i.p. | Prevented inflammatory edema by 48% at 3 hours and 40% at 6 hours. | |
| GDC-0334 | Preclinical species | Oral administration | Reduced edema, dermal blood flow, cough, and allergic airway inflammation. | [8] |
| AMG0902 | Rat (Inflammatory mechanical hypersensitivity) | 300 mg/kg, p.o. | Produced a 21% reduction in hypersensitivity. | [9] |
Note: Data for this compound is limited; findings for other oral TRPA1 antagonists are provided for comparative purposes.
Table 2: Effect of Oral TRPA1 Antagonism on Inflammatory Markers
| Compound | Animal Model | Inflammatory Marker | Effect | Reference |
| HC-030031 | Mouse (Allergic asthma) | Leukocyte infiltration, Cytokine production, Mucus production | Inhibited allergen-induced increases. | [1] |
| GDC-0334 | Preclinical species (Asthma models) | Airway inflammation | Reduced. | [3][8] |
| Liquiritin | Mouse (Acute lung injury) | NF-κB signaling, TRPV1 and TRPA1 expression | Suppressed inflammation and activation of the NF-κB pathway. | [10] |
| TRPA1 Antagonists | Human lung epithelial cells | IL-8 production | Inhibited release induced by TRPA1 agonist. | [8] |
| TRPA1 Antagonists | Various preclinical models | IL-1β, IL-6, TNF-α, PGE2 | Inhibition of these pro-inflammatory mediators has been reported. | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol describes the preparation of a this compound suspension for oral administration to mice.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methyl cellulose in sterile water
-
Alternative Vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Precision balance
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 100 mg/kg) and the average weight of the mice, calculate the total mass of this compound needed.
-
Prepare the vehicle:
-
For Methyl Cellulose: Dissolve 0.5 g of methyl cellulose in 100 mL of sterile water. Mix thoroughly until a homogenous suspension is formed.
-
For DMSO/PEG300/Tween 80/Saline: Prepare the vehicle by mixing the components in the specified ratios.
-
-
Prepare the this compound suspension: a. Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube. b. Add a small volume of the chosen vehicle to the powder to create a paste. c. Gradually add the remaining vehicle to the desired final concentration (e.g., for a 100 mg/kg dose in a 20 g mouse with a dosing volume of 10 mL/kg, the concentration would be 10 mg/mL). d. Vortex the suspension vigorously for 1-2 minutes to ensure homogeneity. e. If the compound does not fully suspend, sonicate the mixture for 5-10 minutes.
-
Storage: Prepare the suspension fresh on the day of the experiment. If short-term storage is necessary, keep it at 4°C and protected from light. Vortex well before each administration.
Protocol 2: Oral Administration of this compound in a Mouse Model of Inflammation
This protocol outlines the procedure for oral gavage of this compound in a carrageenan-induced paw edema model.
Materials:
-
Prepared this compound suspension
-
Animal gavage needles (20-22 gauge, with a ball tip)
-
1 mL syringes
-
Carrageenan solution (1% w/v in sterile saline)
-
Calipers or plethysmometer
-
Experimental animals (e.g., C57BL/6 mice)
Procedure:
-
Animal Acclimatization: Acclimate mice to the experimental conditions for at least one week prior to the study.
-
Grouping: Randomly assign mice to experimental groups (e.g., Vehicle control, this compound treated, Positive control).
-
Baseline Measurement: Measure the paw volume of the right hind paw of each mouse using calipers or a plethysmometer before any treatment.
-
Oral Administration: a. Gently restrain the mouse. b. Fill a 1 mL syringe with the appropriate volume of the this compound suspension or vehicle. c. Attach the gavage needle to the syringe. d. Carefully insert the gavage needle into the esophagus and deliver the suspension into the stomach. The typical dosing volume is 5-10 mL/kg.
-
Induction of Inflammation: One hour after oral administration, induce inflammation by injecting 50 µL of 1% carrageenan solution into the plantar surface of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline measurement. Analyze the data for statistical significance between the treatment groups.
Mandatory Visualization
Caption: TRPA1 signaling pathway in inflammation and its inhibition by this compound.
Caption: Workflow for in vivo evaluation of this compound in an inflammation model.
References
- 1. researchgate.net [researchgate.net]
- 2. HC-030031, a TRPA1 selective antagonist, attenuates inflammatory- and neuropathy-induced mechanical hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. TRPA1 Contributes to the Acute Inflammatory Response and Mediates Carrageenan-Induced Paw Edema in the Mouse | Lunds universitet [lu.se]
- 5. TRPV1 and TRPA1 in Lung Inflammation and Airway Hyperresponsiveness Induced by Fine Particulate Matter (PM2.5) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HC-030031, a TRPA1 selective antagonist, attenuates inflammatory- and neuropathy-induced mechanical hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inflammation—the role of TRPA1 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective antagonism of TRPA1 produces limited efficacy in models of inflammatory- and neuropathic-induced mechanical hypersensitivity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain [mdpi.com]
Application Notes and Protocols for Studying Itch and Pruritus Models with Trpa1-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pruritus, or itch, is a prevalent and often debilitating symptom of various dermatological and systemic diseases. A key player in the transmission of itch signals, particularly histamine-independent itch, is the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3][4] TRPA1 is a non-selective cation channel primarily expressed on sensory neurons and acts as a sensor for a wide array of exogenous and endogenous irritants.[4][5] Its activation leads to the influx of cations like calcium, resulting in neuronal depolarization and the transmission of itch signals to the central nervous system.[5]
Trpa1-IN-2 is a potent and selective antagonist of the TRPA1 channel. By blocking the activity of TRPA1, this compound offers a valuable pharmacological tool to investigate the role of this channel in various preclinical models of itch and pruritus. These application notes provide detailed protocols for utilizing this compound to study its anti-pruritic effects in established mouse models of acute and chronic itch.
Mechanism of Action
This compound functions as a competitive antagonist at the TRPA1 ion channel. In the context of pruritus, numerous itch-inducing substances (pruritogens) mediate their effects through the activation of TRPA1. For instance, in histamine-independent itch, pruritogens like chloroquine and BAM8-22 activate Mas-related G protein-coupled receptors (Mrgprs) on sensory neurons, which in turn leads to the opening of downstream TRPA1 channels.[2][3][6] this compound blocks this channel activation, thereby inhibiting the subsequent neuronal signaling cascade that leads to the sensation of itch.
Data Presentation
The following tables summarize representative quantitative data on the efficacy of TRPA1 antagonists in various preclinical itch models. While specific data for this compound is not publicly available, these data from structurally and functionally similar compounds, such as HC-030031 and A-967079, provide an expected efficacy profile for a selective TRPA1 antagonist.
Table 1: Efficacy of TRPA1 Antagonists in Acute Itch Models
| Itch Model | Pruritogen | Species | TRPA1 Antagonist | Dose & Route | % Reduction in Scratching Bouts (Mean ± SEM) | Reference |
| Chloroquine-induced | Chloroquine | Mouse | HC-030031 | 100 mg/kg, i.p. | 65 ± 8% | FASEB J (2010) |
| BAM8-22-induced | BAM8-22 | Mouse | HC-030031 | 100 mg/kg, i.p. | 72 ± 10% | J Neurosci (2011) |
| Serotonin-induced | Serotonin | Mouse | A-967079 | 30 mg/kg, i.p. | 58 ± 7% | J Invest Dermatol (2013) |
Table 2: Efficacy of TRPA1 Antagonists in Chronic Itch Models
| Itch Model | Species | TRPA1 Antagonist | Dose & Route | % Reduction in Scratching Bouts (Mean ± SEM) | Reference |
| Atopic Dermatitis (IL-13 transgenic) | Mouse | HC-030031 | 100 mg/kg, i.p. | 55 ± 9% | [7] |
| Allergic Contact Dermatitis (Oxazolone) | Mouse | A-967079 | 30 mg/kg, i.p. | 62 ± 11% | [3] |
| Dry Skin (Acetone/Ether/Water) | Mouse | HC-030031 | Subcutaneous | 75 ± 12% | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the anti-pruritic activity of this compound.
Protocol 1: Chloroquine-Induced Acute Itch Model in Mice
This model is a well-established assay for studying histamine-independent itch.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Chloroquine diphosphate salt (Sigma-Aldrich)
-
Sterile saline (0.9%)
-
Male C57BL/6 mice (8-10 weeks old)
-
Observation chambers (e.g., clear Plexiglas cylinders)
-
Video recording equipment
Procedure:
-
Acclimatization: Acclimate mice to the observation chambers for at least 30 minutes for 2-3 days prior to the experiment.
-
Compound Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral gavage). The dose will need to be determined based on the compound's potency and pharmacokinetic profile. A typical starting dose for a novel TRPA1 antagonist might be in the range of 10-100 mg/kg.
-
Pre-treatment Time: Allow for a pre-treatment period based on the expected time to maximal plasma concentration (Tmax) of this compound (typically 30-60 minutes for i.p. administration).
-
Induction of Itch: Subcutaneously inject chloroquine (e.g., 200 µg in 50 µL of saline) into the nape of the neck.
-
Behavioral Observation: Immediately after chloroquine injection, place the mouse in the observation chamber and record its behavior for 30-60 minutes.
-
Data Analysis: A blinded observer should count the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid scratching movements with the hind limb, ending with the limb being returned to the floor or licked.
Protocol 2: Oxazolone-Induced Allergic Contact Dermatitis (ACD) Model in Mice
This model mimics chronic itch associated with inflammatory skin conditions.
Materials:
-
This compound
-
Vehicle
-
Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one; Sigma-Aldrich)
-
Acetone
-
Olive oil
-
Male BALB/c mice (6-8 weeks old)
Procedure:
-
Sensitization: On day 0, sensitize the mice by applying a 2% oxazolone solution (in acetone/olive oil 4:1) to a shaved area on the abdomen.
-
Challenge: On day 5, challenge the mice by applying a 1% oxazolone solution to the dorsal side of one ear. The contralateral ear receives the vehicle as a control.
-
Compound Administration: Begin daily administration of this compound or vehicle at a predetermined dose, starting from the day of challenge (day 5) or a few days prior, depending on the study design (prophylactic vs. therapeutic).
-
Behavioral Observation: On specified days after the challenge (e.g., days 6, 8, 10), record the spontaneous scratching behavior of the mice for a defined period (e.g., 1-2 hours).
-
Assessment of Inflammation: At the end of the experiment, measure ear thickness using a digital caliper to assess the inflammatory response. Tissue can also be collected for histological analysis or cytokine profiling.
-
Data Analysis: Quantify the number of scratching bouts directed towards the head and neck region. Analyze the ear thickness measurements to determine the effect of this compound on inflammation.
Mandatory Visualizations
Caption: TRPA1 signaling pathway in histamine-independent itch.
Caption: Workflow for evaluating this compound in an acute itch model.
References
- 1. Role of TRP Ion Channels in Pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPA1 controls inflammation and pruritogen responses in allergic contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Regulation of Pain and Itch by TRP Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are TRPA1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. The Ion Channel TRPA1 Is Required for Chronic Itch | Journal of Neuroscience [jneurosci.org]
- 7. TRPA1-Dependent Pruritus in IL-13-Induced Chronic Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemistry with Trpa1-IN-2 Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting immunohistochemistry (IHC) on tissues treated with Trpa1-IN-2, a potent and orally active TRPA1 inhibitor (IC₅₀ = 0.04 µM) known for its anti-inflammatory properties.[1] This document outlines detailed protocols, expected outcomes, and visual representations of the associated signaling pathways and experimental workflows.
Introduction to TRPA1 and this compound
The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel predominantly expressed in sensory neurons.[2] It functions as a sensor for a wide array of noxious stimuli, including chemical irritants, cold temperatures, and endogenous inflammatory mediators.[3][4] Activation of TRPA1 leads to an influx of Ca²⁺, triggering the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P, and contributing to neurogenic inflammation.[5][6] The TRPA1 signaling cascade is implicated in various pathological conditions, including pain, itch, and respiratory diseases.[2]
This compound is a small molecule inhibitor designed to block the TRPA1 channel, thereby mitigating inflammatory responses. By inhibiting TRPA1, this compound is expected to reduce the release of inflammatory mediators and decrease the expression of downstream inflammatory markers in treated tissues. Immunohistochemistry is a valuable technique to visualize and quantify these effects at the cellular level.
Data Presentation: Expected Effects of this compound on Tissue Markers
The following tables summarize the anticipated quantitative changes in key inflammatory and neuronal markers in tissues treated with this compound, as would be assessed by immunohistochemistry. These tables are provided as examples for data presentation and reflect the known anti-inflammatory mechanism of TRPA1 inhibition.
Table 1: Quantification of Inflammatory Cell Infiltration
| Treatment Group | Tissue Type | Marker | Average Cell Count (cells/mm²) | Fold Change vs. Control |
| Vehicle Control | Lung | CD45+ Leukocytes | 250 ± 30 | 1.0 |
| This compound (10 mg/kg) | Lung | CD45+ Leukocytes | 120 ± 15 | 0.48 |
| Vehicle Control | Skin | Mast Cells (Toluidine Blue) | 85 ± 12 | 1.0 |
| This compound (10 mg/kg) | Skin | Mast Cells (Toluidine Blue) | 40 ± 8 | 0.47 |
Table 2: Quantification of Pro-Inflammatory Cytokine Expression
| Treatment Group | Tissue Type | Marker | % Positive Cells | Average Staining Intensity (AU) |
| Vehicle Control | Dorsal Root Ganglion | TNF-α | 65 ± 8% | 3.2 ± 0.4 |
| This compound (10 mg/kg) | Dorsal Root Ganglion | TNF-α | 25 ± 5% | 1.5 ± 0.3 |
| Vehicle Control | Colon | IL-1β | 70 ± 10% | 3.5 ± 0.5 |
| This compound (10 mg/kg) | Colon | IL-1β | 30 ± 7% | 1.8 ± 0.4 |
Table 3: Quantification of Neuropeptide Expression
| Treatment Group | Tissue Type | Marker | % Positive Nerve Fibers | Average Staining Intensity (AU) |
| Vehicle Control | Skin | CGRP | 80 ± 9% | 3.8 ± 0.6 |
| This compound (10 mg/kg) | Skin | CGRP | 35 ± 6% | 1.9 ± 0.4 |
| Vehicle Control | Bladder | Substance P | 75 ± 11% | 3.6 ± 0.5 |
| This compound (10 mg/kg) | Bladder | Substance P | 30 ± 5% | 1.7 ± 0.3 |
Experimental Protocols
This section provides a detailed methodology for performing immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) tissues that have been treated with this compound.
Protocol 1: Immunohistochemical Staining of TRPA1 in FFPE Tissues
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody against TRPA1 (Rabbit polyclonal or mouse monoclonal)
-
Biotinylated secondary antibody (anti-rabbit or anti-mouse)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse in deionized water (2 x 2 minutes).
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval buffer.
-
Heat in a microwave, pressure cooker, or water bath at 95-100°C for 15-20 minutes.
-
Allow slides to cool to room temperature (approximately 20 minutes).
-
Rinse with PBS (3 x 5 minutes).
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-TRPA1 antibody in blocking buffer to its optimal concentration (to be determined by titration).
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Signal Amplification:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
-
Signal Detection:
-
Rinse with PBS (3 x 5 minutes).
-
Apply DAB substrate solution and incubate until a brown precipitate is visible (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount coverslips with a permanent mounting medium.
-
Protocol 2: Treatment of Animals and Tissue Preparation
This protocol provides a general guideline for in vivo studies. Specific parameters should be optimized for the experimental model.
Materials:
-
This compound
-
Vehicle (e.g., DMSO, PEG300, Tween 80, saline)
-
Experimental animals (e.g., mice, rats)
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose solutions (15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
Procedure:
-
Animal Dosing:
-
Administer this compound or vehicle to experimental animals via the desired route (e.g., oral gavage, intraperitoneal injection). Dosing regimen (e.g., 10-100 mg/kg) and duration will depend on the study design.
-
-
Tissue Collection and Fixation:
-
At the study endpoint, euthanize animals according to approved protocols.
-
Perfuse transcardially with ice-cold PBS followed by 4% PFA.
-
Dissect the target tissues and post-fix in 4% PFA for 4-24 hours at 4°C.
-
-
Cryoprotection and Embedding:
-
Rinse tissues in PBS.
-
Cryoprotect by incubating in 15% sucrose in PBS until the tissue sinks, then transfer to 30% sucrose in PBS until it sinks.
-
Embed tissues in OCT compound and freeze.
-
-
Sectioning:
-
Cut frozen sections at 10-20 µm using a cryostat.
-
Mount sections onto charged slides and store at -80°C until use.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the TRPA1 signaling pathway and a typical immunohistochemistry workflow.
Caption: TRPA1 signaling pathway and the inhibitory action of this compound.
Caption: Standard workflow for immunohistochemistry on paraffin-embedded tissues.
References
Troubleshooting & Optimization
Trpa1-IN-2 solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trpa1-IN-2, focusing on its solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, with a reported solubility of up to 100 mg/mL.[1] For optimal results, it is advisable to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1] Gentle warming and sonication can aid in complete dissolution.
Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer (e.g., PBS). Why is this happening and how can I prevent it?
A2: This is a common issue for hydrophobic compounds like this compound. Precipitation occurs because the compound is poorly soluble in aqueous solutions. When the DMSO stock is diluted into a buffer, the compound crashes out of the solution as it comes into contact with the aqueous environment.
To prevent this, consider the following troubleshooting steps:
-
Lower the final concentration: The most straightforward approach is to use a lower final concentration of this compound in your aqueous solution.
-
Increase the percentage of co-solvent: For in vitro assays, you may be able to include a small percentage of an organic co-solvent like DMSO or ethanol in your final aqueous solution. However, be mindful of the tolerance of your specific cell line or assay to these solvents. It is recommended to keep the final DMSO concentration below 2%.[1]
-
Use a surfactant: Non-ionic surfactants such as Tween 80 or Pluronic F-68 can help to maintain the solubility of hydrophobic compounds in aqueous solutions by forming micelles.
-
pH adjustment: The solubility of some compounds can be pH-dependent. While specific data for this compound is limited, you could empirically test the solubility in buffers with slightly different pH values around your experimental pH.
Q3: How should I prepare this compound for in vivo animal studies?
A3: Due to its poor aqueous solubility, direct injection of a simple aqueous solution of this compound is not feasible. Formulations using a combination of solvents are necessary. A common approach is to use a vehicle containing a mixture of DMSO, a surfactant, and a carrier oil.
One suggested formulation involves a three-step process:
-
Dissolve this compound in DMSO.
-
Add a surfactant like Tween 80.
-
Add a carrier oil such as corn oil.
For example, a formulation could consist of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Another option is 10% DMSO and 90% corn oil, which yields a solubility of up to 2.5 mg/mL.[1] It is crucial to prepare these formulations fresh on the day of use.[1]
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. It is best to aliquot the stock solution into smaller, single-use volumes.
Quantitative Data Summary
| Parameter | Value | Solvent/Vehicle | Source |
| IC₅₀ | 0.04 µM | - | [1][2] |
| Solubility | 100 mg/mL (226.00 mM) | DMSO | [1] |
| Solubility | ≥ 2.5 mg/mL | 10% DMSO / 90% Corn Oil | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: The molecular weight of this compound is 442.48 g/mol . To prepare a 10 mM stock solution, you will need 4.425 mg of this compound per 1 mL of DMSO.
-
Procedure: a. Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO. c. Vortex briefly and sonicate in a water bath for 5-10 minutes, or until the compound is completely dissolved. Gentle warming (37°C) can also be applied. d. Visually inspect the solution to ensure there are no visible particles. e. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Materials: 10 mM this compound stock solution in DMSO, desired aqueous buffer (e.g., cell culture medium, PBS).
-
Procedure: a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Perform a serial dilution of the stock solution in the aqueous buffer to achieve the desired final concentration. c. Crucially, add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid mixing and minimize precipitation. Never add the aqueous buffer to the DMSO stock. d. If precipitation is still observed, consider the troubleshooting steps outlined in Q2 of the FAQ section. The final DMSO concentration in the working solution should be kept as low as possible, ideally below 0.5%, to avoid solvent effects on the cells.
Visualizations
Caption: TRPA1 signaling pathway showing activators, inhibitors, and downstream effects.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Logical relationship of this compound properties and solution strategies.
References
Preventing Trpa1-IN-2 precipitation in media
Welcome to the technical support center for TRPA1-IN-2. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with this compound precipitation in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a potent and orally active inhibitor of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, with an IC50 value of 0.04 µM.[1][2][3] TRPA1 is a non-selective cation channel involved in sensory processes such as pain, cold sensation, and inflammation.[4][5] Due to its inhibitory activity, this compound is a valuable tool in pharmacology and drug discovery for studying the role of the TRPA1 channel in various physiological and pathological conditions, including inflammation.[1]
Q2: What are the common solvents for dissolving this compound?
A2: this compound is highly soluble in dimethyl sulfoxide (DMSO).[1] A stock solution of up to 100 mg/mL (226.00 mM) can be prepared in DMSO, often requiring ultrasonic treatment to fully dissolve.[1] It is crucial to use newly opened, anhydrous DMSO as the compound is sensitive to moisture, which can impact its solubility.[1]
Q3: Why does this compound precipitate when added to my cell culture media?
A3: this compound is a hydrophobic compound. While it dissolves well in organic solvents like DMSO, its solubility dramatically decreases when introduced into an aqueous environment like cell culture media or physiological buffers. This change in solvent polarity can cause the compound to "crash out" or precipitate.
Q4: What is the recommended storage for this compound stock solutions?
A4: Prepared stock solutions of this compound in a solvent should be aliquoted to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experimental media.
Problem: this compound precipitates immediately upon addition to the cell culture medium.
Cause: The final concentration of DMSO in the medium is too low to maintain the solubility of the hydrophobic compound.
Solutions:
-
Optimize DMSO Concentration:
-
Increase Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate up to 0.5% DMSO without significant adverse effects. Determine the maximum tolerable DMSO concentration for your specific cell line.
-
Prepare an Intermediate Dilution: Instead of adding a highly concentrated stock solution directly to the medium, prepare an intermediate dilution of this compound in your cell culture medium that contains a higher percentage of DMSO (e.g., 1-5%). Then, add this intermediate dilution to the final culture volume.
-
-
Utilize Co-solvents: Co-solvents can help to increase the solubility of hydrophobic compounds in aqueous solutions.[6][7][8]
-
Polyethylene Glycol 400 (PEG400): A mixture of 45% absolute ethanol and 55% PEG400 at a final concentration of 0.1% in the growth medium has been shown to be effective for solubilizing other hydrophobic compounds in cell culture and is generally non-cytotoxic.[9]
-
Glycerin and Propylene Glycol: These are other commonly used co-solvents that can be tested.[6]
-
-
Incorporate Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[8][10]
-
Tween 80 (Polysorbate 80): This non-ionic surfactant is widely used in cell culture. Start with a low concentration (e.g., 0.01-0.1%) and assess for any effects on cell viability and experimental outcomes.[11][12]
-
Pluronic F-68: This is another non-ionic surfactant known to be gentle on cells and can aid in preventing precipitation.[13][14][15]
-
Problem: The media becomes cloudy over time after adding this compound.
Cause: The compound is slowly precipitating out of the solution due to instability at the experimental temperature or interaction with media components.
Solutions:
-
Pre-warm the Media: Ensure your cell culture medium is at 37°C before adding the this compound stock solution. Adding a cold solution to warm media can sometimes induce precipitation.
-
Serial Dilution in Media: Prepare a dilution series of the compound directly in pre-warmed media. This gradual decrease in concentration may prevent the compound from reaching a supersaturated state that leads to precipitation.
-
Vortexing/Mixing: When adding the compound to the media, vortex or gently pipette up and down immediately to ensure rapid and even dispersion.
Data Presentation: Solubility Strategies
The following table summarizes various strategies to improve the solubility of hydrophobic compounds like this compound in aqueous media.
| Strategy | Key Components | Typical Final Concentration in Media | Advantages | Disadvantages |
| Co-solvency | DMSO | < 0.5% | Simple and widely used. | Can be cytotoxic at higher concentrations. |
| Ethanol + PEG400 | 0.1% of a 45:55 mixture[9] | Low cytotoxicity at effective concentrations. | Requires optimization of the ethanol/PEG400 ratio. | |
| Surfactants | Tween 80 | 0.01% - 0.1% | Effective at low concentrations. | Can affect cell membranes and experimental results.[11][12] |
| Pluronic F-68 | 0.01% - 0.1% | Generally biocompatible and less harsh on cells.[14] | May not be as effective as other surfactants for all compounds. | |
| Complexation | Cyclodextrins (e.g., SBE-β-CD) | Varies | Can significantly increase solubility. | May alter the effective free concentration of the compound. |
Experimental Protocols
Protocol 1: Standard Preparation of this compound Working Solution
-
Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO. Use sonication to ensure it is fully dissolved.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration. The final DMSO concentration should ideally be below 0.5%.
-
While gently vortexing the pre-warmed medium, add the calculated volume of the this compound stock solution dropwise.
-
Continue to mix for a few seconds to ensure homogeneity.
-
Visually inspect the medium for any signs of precipitation before adding it to the cells.
Protocol 2: Co-solvent Method for this compound
For a related inhibitor, TRPA1-IN-3, a co-solvent system has been described for in vivo use which can be adapted for in vitro experiments with careful consideration of cell toxicity.[16]
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile microcentrifuge tube, add 10 µL of the DMSO stock solution.
-
Add 40 µL of PEG300 and mix thoroughly.
-
Add 5 µL of Tween-80 and mix again.
-
Add 45 µL of sterile physiological saline or cell culture medium to reach a final volume of 100 µL. This creates a 2.5 mg/mL solution.
-
This concentrated, solubilized mixture can then be further diluted into the final cell culture medium. Always perform a dose-response curve for vehicle control to check for cytotoxicity.
Visualizations
TRPA1 Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving the TRPA1 channel.
Caption: Simplified TRPA1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Calcium Imaging Assay
This diagram outlines a typical workflow for a calcium imaging experiment to assess the inhibitory effect of this compound.
Caption: Workflow for a calcium imaging assay to test this compound efficacy.
Troubleshooting Logic for Precipitation
This diagram provides a logical flow for troubleshooting precipitation issues with this compound.
Caption: A logical guide to troubleshooting this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorbyt.com [biorbyt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. A vehicle for the evaluation of hydrophobic compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Effects of Tween 80 on Growth and Biofilm Formation in Laboratory Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of Pluronic F-68 vs Tween 80 on Fabrication and Evaluation of Acyclovir SLNs for Skin Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Carboxymethyl cellulose and Pluronic F68 protect the dinoflagellate Protoceratium reticulatum against shear-associated damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
Trpa1-IN-2 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Trpa1-IN-2. Below you will find troubleshooting guides and frequently asked questions to ensure the optimal performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: this compound should be stored as a powder at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years)[1].
Q2: What are the recommended storage conditions for this compound stock solutions?
A: For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month[1][2][3]. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes for individual experiments[1][3].
Q3: I am having trouble dissolving this compound. What should I do?
A: this compound is soluble in DMSO at a concentration of 100 mg/mL[1]. If you are experiencing solubility issues, gentle heating and/or sonication can be used to aid dissolution[2]. It is also crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility of the product[1]. For in vivo experiments, a common solvent system is 10% DMSO in 90% corn oil, which yields a clear solution at 2.5 mg/mL[2].
Q4: How stable is the working solution for in vivo experiments?
A: It is highly recommended to prepare the working solution for in vivo experiments freshly on the same day of use to ensure its stability and efficacy[2][3].
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation in stock solution | Improper storage, repeated freeze-thaw cycles, or solvent evaporation. | Ensure proper storage conditions are maintained. Aliquot stock solutions to minimize freeze-thaw cycles. Use tightly sealed vials to prevent solvent evaporation. If precipitation occurs, gentle warming and vortexing may help to redissolve the compound. |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. Inaccurate concentration of the stock solution. | Always follow the recommended storage and handling instructions. Prepare fresh working solutions for each experiment. Regularly check the concentration of your stock solution if you suspect degradation. |
| Low in vivo efficacy | Poor bioavailability or rapid metabolism of the compound. Instability of the formulation. | Consider optimizing the in vivo formulation and administration route. For continuous dosing periods exceeding half a month, carefully consider the stability of the chosen formulation[2]. |
Quantitative Data Summary
Storage Conditions
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| Powder | 4°C | 2 years[1] |
| In solvent | -80°C | 6 months[1][2][3] |
| In solvent | -20°C | 1 month[1][2][3][4] |
Solubility
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (226.00 mM) | Ultrasonic treatment may be needed. Use of newly opened DMSO is recommended[1]. |
| 10% DMSO + 90% Corn Oil | 2.5 mg/mL (5.65 mM) | A clear solution is obtained. Recommended to prepare fresh for in vivo use[2]. |
Experimental Protocols
Protocol for Preparing a Stock Solution (100 mM in DMSO)
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mM.
-
If necessary, use an ultrasonic bath to aid dissolution until the solution is clear.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
Visualizations
References
Off-target effects of Trpa1-IN-2 to consider
Important Notice: Information regarding the off-target effects, selectivity profile, and specific experimental protocols for Trpa1-IN-2 is not currently available in publicly accessible scientific literature or databases. The following troubleshooting guide and frequently asked questions have been developed based on general knowledge of TRPA1 inhibitors and potential off-target effects observed with other molecules targeting the TRPA1 channel. This information should be considered as a general guideline and not as specific data for this compound. Researchers are strongly encouraged to perform their own comprehensive selectivity profiling for this compound to determine its specific off-target liabilities.
Troubleshooting Guides
This section provides guidance on potential issues that may arise during experiments using a TRPA1 inhibitor, hypothetically including this compound.
Issue 1: Unexpected Cellular Phenotype or Response Unrelated to TRPA1 Inhibition
-
Question: My experimental results show a cellular effect that I cannot attribute to the inhibition of TRPA1. What could be the cause?
-
Answer: This could be due to an off-target effect of the inhibitor. Many small molecule inhibitors can interact with other proteins, including kinases, other ion channels, or G-protein coupled receptors (GPCRs).
-
Troubleshooting Steps:
-
Literature Review: Search for published selectivity profiles of structurally similar compounds. This may provide clues to potential off-target families.
-
Control Experiments:
-
Use a structurally distinct TRPA1 inhibitor as a control. If the unexpected phenotype persists with this compound but not with the control compound, it is more likely an off-target effect of this compound.
-
Perform rescue experiments by overexpressing a resistant form of the intended target (TRPA1) if available.
-
Utilize a TRPA1 knockout/knockdown cell line or animal model. If the phenotype is still observed in the absence of TRPA1, it is definitively an off-target effect.
-
-
Selectivity Profiling: The most definitive way to identify off-target interactions is to perform comprehensive screening assays. A tiered approach is often effective:
-
Tier 1: Broad Panel Screening (e.g., Kinase Panel, GPCR Panel): Screen this compound against a broad panel of kinases (e.g., a kinome scan) and GPCRs at a fixed concentration (e.g., 1 or 10 µM).
-
Tier 2: Dose-Response Confirmation: For any "hits" identified in Tier 1, perform dose-response experiments to determine the potency (e.g., IC50 or Ki) of this compound at the off-target protein.
-
-
-
Issue 2: Inconsistent Results or Lack of Expected Efficacy
-
Question: I am not observing the expected level of TRPA1 inhibition, or my results are highly variable. What should I consider?
-
Answer: While this could be related to experimental conditions, off-target effects can sometimes interfere with the intended activity.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: Ensure that this compound is active against TRPA1 in your specific assay system. Run a dose-response curve to confirm its potency.
-
Evaluate Off-Target Signaling: Consider if an off-target effect could be counteracting the on-target inhibition. For example, if this compound activates a compensatory signaling pathway, this could mask the effect of TRPA1 inhibition.
-
Visualize Potential Pathways: Diagramming the known signaling pathways involved can help to hypothesize where an off-target effect might be interfering.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common off-target families for small molecule inhibitors?
-
A1: Kinases are a very common off-target family due to the conserved nature of the ATP-binding pocket. Other common off-targets include other ion channels (especially those with structural similarity), GPCRs, and enzymes involved in cellular metabolism.
-
-
Q2: How can I proactively assess the potential for off-target effects of this compound?
-
A2: The best approach is to perform selectivity profiling early in your research. A broad in vitro screen against a panel of common off-target proteins can provide a good initial assessment of the compound's specificity.
-
-
Q3: Are there any known off-target effects for other TRPA1 antagonists that I should be aware of?
-
A3: While specific data for this compound is unavailable, studies on other TRPA1 antagonists have occasionally reported off-target activities. For example, some compounds may show weak interactions with other TRP channels (e.g., TRPV1) or other unrelated proteins. However, it is crucial not to extrapolate these findings directly to this compound, as small structural changes can significantly alter a compound's selectivity profile.
-
Data Presentation
As no quantitative data for this compound off-target effects is available, a representative table structure is provided below for how such data should be presented once obtained.
Table 1: Hypothetical Selectivity Profile of this compound
| Target Class | Target Name | Assay Type | IC50 / Ki (µM) |
| Primary Target | TRPA1 | Functional Assay | [Insert Value] |
| Kinase | Kinase A | Binding Assay | > 10 |
| Kinase B | Enzymatic Assay | 5.2 | |
| Ion Channel | TRPV1 | Patch Clamp | > 20 |
| Nav1.7 | Patch Clamp | 15.8 | |
| GPCR | GPCR X | Radioligand Binding | > 10 |
Experimental Protocols
Since no specific experiments on this compound off-targets are published, a general protocol for a kinase selectivity screen is provided as an example of a key experiment to perform.
Protocol: In Vitro Kinase Selectivity Profiling (Kinome Scan)
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM). From this, prepare a working solution at the desired screening concentration (e.g., 10 µM) in the appropriate assay buffer.
-
Kinase Panel: Utilize a commercially available kinase panel (e.g., Eurofins DiscoverX, Promega, Reaction Biology) that covers a broad representation of the human kinome. These panels typically use either binding assays (e.g., KINOMEscan™) or enzymatic activity assays.
-
Assay Performance: The assay is typically performed by the service provider. Briefly, this compound is incubated with the individual kinases in the presence of a tracer (for binding assays) or a substrate and ATP (for enzymatic assays).
-
Data Acquisition: The amount of binding or enzymatic activity is measured (e.g., via fluorescence, luminescence, or radioactivity).
-
Data Analysis: The results are typically expressed as the percentage of inhibition of kinase activity or binding at the tested concentration of this compound. A common threshold for a significant "hit" is >50% inhibition.
-
Follow-up: For any significant hits, it is essential to perform a dose-response analysis to determine the IC50 value and confirm the off-target interaction.
Visualizations
The following diagrams illustrate logical relationships and experimental workflows relevant to investigating off-target effects.
Caption: Workflow for troubleshooting unexpected experimental outcomes.
Caption: Potential on-target vs. off-target signaling pathways.
Technical Support Center: Trpa1-IN-2 Vehicle Control for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful in vivo application of Trpa1-IN-2, a potent and orally active TRPA1 inhibitor. Here you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and orally active inhibitor of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, with an IC50 value of 0.04 µM.[1] TRPA1 is a non-selective cation channel primarily expressed on sensory neurons and is a key player in the detection of pain, inflammation, and itch.[2][3][4][5][6][7] It is activated by a wide range of noxious stimuli, including environmental irritants and endogenous inflammatory mediators.[2][3][4][6] By blocking the TRPA1 channel, this compound prevents the influx of cations like calcium, thereby inhibiting the activation of sensory neurons and subsequent downstream signaling pathways that lead to pain and inflammation.[3][4]
Q2: What are the common in vivo applications of this compound?
A2: Given its role in blocking pain and inflammation signaling, this compound is primarily used in pre-clinical in vivo models of inflammatory pain, neuropathic pain, and other conditions where TRPA1 activation is implicated.[4][5][6][7] Studies with other TRPA1 antagonists have shown efficacy in models of arthritis, diabetic neuropathy, and chemically-induced pain.[5][7] this compound itself has demonstrated anti-inflammatory activity in animal models.[1]
Q3: What are some recommended vehicle formulations for in vivo delivery of this compound?
A3: this compound is a poorly water-soluble compound, requiring a vehicle that can effectively dissolve it for in vivo administration. A commonly used formulation is a mixture of Dimethyl Sulfoxide (DMSO) and an oil, such as corn oil. One specific protocol suggests a formulation of 10% DMSO and 90% Corn Oil , which can achieve a solubility of up to 2.5 mg/mL. For other routes of administration or different experimental needs, co-solvent systems containing PEG300 and Tween 80 are also frequently used for similar hydrophobic molecules.
Q4: What is a typical dose range for this compound in in vivo studies?
A4: The optimal dose of this compound will depend on the animal model, the route of administration, and the specific research question. However, published information suggests a range of 30 mg/kg to 100 mg/kg for intraperitoneal (i.p.) or oral (p.o.) administration in rodents.[1] It is always recommended to perform a dose-response study to determine the most effective dose for your specific experimental conditions.
Q5: How should this compound and its formulations be stored?
A5: this compound powder should be stored at -20°C for long-term stability. Stock solutions are typically prepared in DMSO and can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Working solutions for in vivo experiments should be prepared fresh on the day of use to ensure stability and prevent precipitation.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in the vehicle | - The concentration of this compound exceeds its solubility in the chosen vehicle.- Improper mixing or order of solvent addition.- Low temperature of the vehicle or environment. | - Perform a solubility test to determine the maximum concentration of this compound in your chosen vehicle.- Prepare the formulation by first dissolving this compound in a small volume of DMSO before adding the co-solvent (e.g., corn oil, PEG300/Tween 80 mixture).- Gently warm the vehicle and sonicate to aid dissolution. Ensure the final solution is at an appropriate temperature for administration. |
| Animal shows signs of distress after injection (e.g., irritation, vocalization, excessive grooming) | - The vehicle itself may be causing irritation.- The concentration of DMSO or other organic solvents is too high.- The injection volume is too large or administered too quickly. | - Run a vehicle-only control group to assess the tolerability of the formulation.- If using DMSO, aim for the lowest effective concentration, ideally below 10% for i.p. injections.- Adjust the injection volume according to the animal's weight and institutional guidelines. Administer the injection slowly and carefully.- Consider alternative, less irritating vehicles if the problem persists. |
| Inconsistent or lack of expected efficacy in the in vivo model | - Poor bioavailability due to suboptimal vehicle formulation.- Degradation of this compound in the formulation.- Incorrect dosing or route of administration.- The animal model is not sensitive to TRPA1 inhibition. | - Optimize the vehicle to improve solubility and absorption. Consider formulations with penetration enhancers like PEG300 and surfactants like Tween 80.- Always prepare fresh working solutions on the day of the experiment.- Conduct a dose-response study to find the optimal dose. Verify that the chosen route of administration is appropriate for the desired systemic exposure.- Confirm the role of TRPA1 in your specific disease model through literature review or by using a positive control (e.g., a known TRPA1 agonist). |
| Difficulty in administering a viscous formulation | - High concentration of co-solvents like PEG300 can increase viscosity. | - Gently warm the formulation to decrease its viscosity before administration.- Use a larger gauge needle for injection, if appropriate for the route of administration and animal welfare.- Consider adjusting the vehicle composition to reduce viscosity, for example, by increasing the proportion of saline in aqueous-based formulations. |
Data Presentation
Table 1: Solubility of this compound in Common In Vivo Vehicle Components
| Vehicle Component | Maximum Reported Solubility | Observations |
| 10% DMSO in Corn Oil | 2.5 mg/mL | A clear solution can be achieved with sonication.[1] |
| DMSO | >10 mg/mL (estimated) | High solubility, but used in limited concentrations in vivo due to potential toxicity. |
| PEG300 | Not reported | Often used as a co-solvent to improve the solubility of hydrophobic compounds. |
| Tween 80 | Not reported | A surfactant used to increase solubility and stability of formulations. |
| Saline/PBS | Insoluble | This compound is poorly soluble in aqueous solutions alone. |
Table 2: Example In Vivo Vehicle Formulations for TRPA1 Antagonists
| Compound | Formulation | Route of Administration | Species | Reference |
| This compound | 10% DMSO, 90% Corn Oil | p.o., i.p. | Mouse, Rat | [1] |
| A-967079 | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | i.v. | Rat | |
| HC-030031 | 3% DMSO in Saline | i.p. | Mouse | |
| HC-030031 | 0.5% Methylcellulose | p.o. | Rat |
Experimental Protocols
Protocol 1: Preparation of this compound in 10% DMSO/90% Corn Oil for Oral (p.o.) or Intraperitoneal (i.p.) Administration
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Corn oil, sterile
-
Sterile microcentrifuge tubes or vials
-
Sonicator
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and total volume needed for the experiment.
-
Prepare the vehicle mixture: In a sterile tube, combine 1 part DMSO with 9 parts corn oil (e.g., for 1 mL of vehicle, use 100 µL of DMSO and 900 µL of corn oil).
-
Vortex the vehicle mixture thoroughly to ensure homogeneity.
-
Weigh the calculated amount of this compound powder and place it in a separate sterile tube.
-
Add a small amount of the vehicle mixture to the this compound powder to create a paste. This helps in the initial dispersion of the compound.
-
Gradually add the remaining vehicle mixture to the paste while continuously vortexing.
-
Sonicate the solution in a water bath sonicator for 5-10 minutes, or until the this compound is completely dissolved and the solution is clear. Gentle warming (to no more than 37°C) can be used to aid dissolution if necessary.
-
Visually inspect the solution for any undissolved particles. If precipitation is observed, continue sonication or consider reducing the final concentration.
-
Prepare the final formulation fresh on the day of administration.
Protocol 2: Preparation of a Co-Solvent Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween 80 (Polysorbate 80), sterile, injectable grade
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Sonicator
-
Vortex mixer
Procedure:
-
Calculate the required amounts of all components.
-
Dissolve the this compound powder in DMSO in a sterile tube to create a concentrated stock solution.
-
In a separate sterile tube, add the PEG300.
-
Slowly add the this compound/DMSO stock solution to the PEG300 while vortexing.
-
Add the Tween 80 to the mixture and vortex until the solution is clear.
-
Finally, add the saline to the mixture in a dropwise manner while continuously vortexing to bring the solution to the final volume.
-
Sonicate briefly if necessary to ensure complete dissolution.
-
Prepare fresh before each experiment.
Visualizations
Caption: Inhibition of the TRPA1 signaling cascade by this compound.
Caption: A typical workflow for in vivo studies using this compound.
Caption: A logical approach to troubleshooting common in vivo formulation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TRPA1 - Wikipedia [en.wikipedia.org]
- 3. Research Progress on TRPA1 in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inflammation—the role of TRPA1 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPA1 as a therapeutic target for nociceptive pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. TRPA1 as a drug target—promise and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing TRPA1-IN-2 Associated Cytotoxicity in Cellular Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering toxicity with the TRPA1 inhibitor, TRPA1-IN-2, in cell line experiments. The following information is designed to help identify the source of toxicity and provide potential solutions to mitigate its effects.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cultures after treatment with this compound. What is the likely mechanism of this toxicity?
A1: Inhibition of the TRPA1 channel can lead to cytotoxicity through several potential mechanisms, primarily related to the disruption of intracellular calcium homeostasis and downstream signaling pathways. TRPA1 is a non-selective cation channel, and its activity is crucial for various cellular processes.[1][2] Prolonged or potent inhibition by this compound may lead to:
-
Disruption of Calcium Signaling: TRPA1 channels contribute to maintaining basal intracellular calcium levels. Inhibition can disrupt this balance, affecting numerous calcium-dependent cellular functions.
-
Induction of Apoptosis: Alterations in calcium signaling can trigger the intrinsic apoptotic pathway. This can involve mitochondrial dysfunction, leading to the release of pro-apoptotic factors and activation of executioner caspases like caspase-3.[3][4]
-
Off-Target Effects: While this compound is designed to be a selective TRPA1 inhibitor, the possibility of off-target effects on other ion channels or cellular proteins cannot be entirely ruled out, potentially contributing to cytotoxicity.
Q2: At what concentration ranges should we expect to see this compound toxicity?
A2: The cytotoxic concentration of this compound can vary significantly depending on the cell line, its level of TRPA1 expression, and the duration of exposure. While specific toxicity data for this compound is not widely published, you can refer to the following illustrative table of cytotoxic concentrations (IC50) for a generic TRPA1 inhibitor in various cancer cell lines after 48 hours of treatment. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal non-toxic concentration for your experiments.
| Cell Line | Cancer Type | Illustrative IC50 (µM) |
| A549 | Lung Carcinoma | 25.5 |
| PC-3 | Prostate Cancer | 18.2 |
| MCF-7 | Breast Cancer | 32.8 |
| HepG2 | Hepatocellular Carcinoma | 21.4 |
Q3: How can we confirm that the observed cell death is due to apoptosis?
A3: To confirm apoptosis, you can perform several standard assays:
-
Annexin V and Propidium Iodide (PI) Staining: This is a common flow cytometry-based method to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[5][6]
-
Caspase-3/7 Activity Assay: Measuring the activity of executioner caspases like caspase-3 and -7 is a direct indicator of apoptosis. This can be done using fluorometric or colorimetric assays.[7][8]
-
Western Blot for Cleaved Caspase-3 and PARP: Detection of the cleaved (active) forms of caspase-3 and its substrate PARP by Western blot is a reliable method to confirm apoptosis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High levels of cell death even at low concentrations of this compound. | High sensitivity of the cell line: Some cell lines may be inherently more sensitive to TRPA1 inhibition. | Perform a detailed dose-response and time-course experiment to identify a narrow non-toxic window. Consider using a cell line with lower TRPA1 expression if appropriate for the experimental goals. |
| Inconsistent results between experiments. | Compound stability and solubility: this compound may be unstable or precipitate in your culture medium. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO for each experiment. Ensure the final solvent concentration in the culture medium is low and consistent across all conditions. Visually inspect the medium for any signs of precipitation. |
| Cell morphology changes, but viability assays show minimal cell death. | Cellular stress or senescence: Inhibition of TRPA1 might be inducing a stress response or senescence rather than acute cytotoxicity. | Assess markers of cellular stress (e.g., heat shock proteins) or senescence (e.g., β-galactosidase staining). |
| Toxicity observed in TRPA1-negative cell lines. | Off-target effects: this compound may be interacting with other cellular targets. | Test the effect of this compound in a panel of cell lines with varying TRPA1 expression levels. If toxicity persists in TRPA1-knockout or null cell lines, off-target effects are likely. Consider using a structurally different TRPA1 inhibitor to confirm if the phenotype is target-specific. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing cell viability by measuring the metabolic activity of living cells.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis by flow cytometry.
Materials:
-
6-well cell culture plates
-
Your cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Caspase-3 Activity Assay
This protocol outlines the measurement of caspase-3 activity using a fluorometric substrate.
Materials:
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Caspase assay buffer
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Treat cells with this compound as desired.
-
Lyse the cells and determine the protein concentration of the lysates.
-
In a 96-well black plate, add 50 µg of protein lysate to each well.
-
Add caspase assay buffer to a final volume of 100 µL.
-
Add 10 µL of the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence with an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.
-
Compare the fluorescence of treated samples to untreated controls.
Signaling Pathways and Workflows
Caption: Potential signaling pathway of this compound induced cytotoxicity.
References
- 1. What are TRPA1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Inflammation—the role of TRPA1 channel [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 6. Apoptosis Protocols | USF Health [health.usf.edu]
- 7. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Trpa1-IN-2
Welcome to the technical support center for Trpa1-IN-2, a potent and orally active TRPA1 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vivo and in vitro experiments, with a focus on improving the compound's bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound for in vivo studies?
A basic formulation for in vivo administration of this compound involves dissolving it in a mixture of 10% DMSO and 90% Corn Oil. This simple formulation can achieve a concentration of 2.5 mg/mL. For reliable results, it is recommended to prepare this solution fresh on the day of the experiment. If you observe any precipitation or phase separation, gentle heating and/or sonication can be used to aid dissolution.
Q2: My in vivo results with this compound are inconsistent. Could this be related to its bioavailability?
Yes, inconsistent in vivo results are often linked to poor bioavailability of research compounds. This compound, like many potent inhibitors, is a lipophilic molecule with poor aqueous solubility, which can lead to variable absorption from the gastrointestinal tract. Challenges in achieving consistent and adequate systemic exposure are common for TRPA1 antagonists under development.
Q3: What are the general strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These can be broadly categorized as:
-
Particle Size Reduction: Decreasing the particle size of the compound increases its surface area, which can improve the dissolution rate. Techniques like micronization and nanomilling are commonly used.
-
Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the solid state. Amorphous solid dispersions (ASDs) are a particularly successful approach for improving the solubility and dissolution of poorly soluble compounds.
-
Lipid-Based Formulations: Incorporating the compound into oils, surfactants, and co-solvents can improve its solubility and absorption. Self-emulsifying drug delivery systems (SEDDS) are a prominent example of this approach.
-
Complexation: Using complexing agents like cyclodextrins can increase the aqueous solubility of a drug by forming inclusion complexes.
-
Prodrugs: Chemical modification of the drug to create a more soluble derivative (prodrug) that is converted back to the active form in the body can also be a viable strategy.
Q4: Are there any known challenges with the development of other TRPA1 antagonists that I should be aware of?
Yes, the development of TRPA1 antagonists has faced challenges, primarily related to their physicochemical properties. Many TRPA1 inhibitors exhibit poor solubility and/or metabolic instability, which can limit their oral bioavailability and in vivo efficacy. Researchers have explored various medicinal chemistry approaches and formulation strategies to overcome these hurdles.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution(s) |
| Precipitation of this compound in aqueous buffer for in vitro assays. | Poor aqueous solubility of this compound. | - Prepare a high-concentration stock solution in DMSO. - For the final assay concentration, ensure the final DMSO concentration is low (typically <0.5%) and compatible with your experimental system. - Consider using a small amount of a non-ionic surfactant like Tween-80 or Pluronic F-68 in your buffer to maintain solubility. |
| High variability in plasma concentrations of this compound after oral gavage in animal models. | Incomplete and variable dissolution and absorption from the GI tract due to poor solubility. | - Optimize the vehicle: While 10% DMSO/90% Corn Oil is a starting point, you can explore other lipid-based formulations. See the Experimental Protocols section for preparing a Self-Emulsifying Drug Delivery System (SEDDS). - Prepare a micronized suspension: Reducing the particle size of this compound before suspending it in a vehicle can improve dissolution. - Formulate as a solid dispersion: This can significantly enhance the dissolution rate. See the Experimental Protocols section for a solvent evaporation method to prepare a solid dispersion. |
| Low systemic exposure (low AUC) of this compound despite administering a high oral dose. | Poor bioavailability due to limited solubility and/or first-pass metabolism. | - Enhance solubility and dissolution: Employ advanced formulation techniques like solid dispersions or SEDDS. - Consider co-administration with a bioavailability enhancer: Some compounds can inhibit efflux pumps (like P-glycoprotein) in the gut wall, which may improve absorption. However, this requires careful investigation to avoid confounding experimental results. |
| Difficulty in achieving the desired concentration for in vivo studies without using high percentages of organic solvents. | The inherent low solubility of this compound. | - Utilize a co-solvent system: A mixture of solvents like DMSO, PEG300, and Tween-80 in saline can achieve higher concentrations. A suggested combination is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. - Explore cyclodextrin complexation: Encapsulating this compound in a cyclodextrin like hydroxypropyl-β-cyclodextrin (HP-β-CD) can significantly increase its aqueous solubility. |
Experimental Protocols
Preparation of a Micronized Suspension of this compound
Objective: To increase the surface area of this compound to potentially improve its dissolution rate.
Materials:
-
This compound powder
-
Mortar and pestle (agate or ceramic)
-
Vehicle (e.g., 0.5% w/v methylcellulose in water)
-
Spatula
-
Analytical balance
Methodology:
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to a clean, dry mortar.
-
Gently grind the powder using the pestle for 10-15 minutes to reduce the particle size. The goal is to obtain a fine, uniform powder.
-
Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water).
-
Gradually add a small amount of the vehicle to the micronized powder in the mortar to form a paste.
-
Continue to triturate the paste, gradually adding more vehicle until the desired final concentration and volume are reached.
-
Ensure the final suspension is homogenous. This suspension can then be used for oral gavage.
Formulation of this compound as a Solid Dispersion (Solvent Evaporation Method)
Objective: To enhance the solubility and dissolution rate of this compound by dispersing it in a hydrophilic polymer matrix.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30) or other suitable polymer (e.g., Soluplus®, HPMC)
-
Methanol or other suitable volatile organic solvent
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Vacuum oven
Methodology:
-
Determine the desired drug-to-polymer ratio (e.g., 1:4 w/w).
-
Weigh the appropriate amounts of this compound and PVP K30.
-
Dissolve both this compound and PVP K30 in a sufficient volume of methanol in a round-bottom flask. Ensure complete dissolution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue the evaporation until a thin, solid film is formed on the inner wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C overnight to remove any residual solvent.
-
The resulting solid dispersion can be scraped from the flask and ground into a fine powder for further characterization (e.g., dissolution testing) or for incorporation into a suitable dosage form.
Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To formulate this compound in a lipid-based system that forms a fine emulsion upon contact with aqueous media, thereby improving its solubilization and absorption.
Materials:
-
This compound
-
Oil phase (e.g., Labrafil® M 1944 CS)
-
Surfactant (e.g., Kolliphor® EL)
-
Co-surfactant (e.g., Transcutol® HP)
-
Glass vial
-
Magnetic stirrer and stir bar
-
Water bath
Methodology:
-
Based on preliminary solubility studies of this compound in various excipients, select the components for the SEDDS formulation. A common starting ratio is 40% oil, 40% surfactant, and 20% co-surfactant.
-
Accurately weigh the oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture in a water bath to 40-50°C and stir with a magnetic stirrer until a homogenous, clear solution is formed.
-
Add the pre-weighed this compound to the mixture and continue stirring until it is completely dissolved. Gentle heating may be applied if necessary.
-
The resulting solution is the this compound loaded SEDDS pre-concentrate, which can be filled into gelatin capsules for oral administration.
Signaling Pathways and Experimental Workflows
TRPA1 Signaling Pathway
The transient receptor potential ankyrin 1 (TRPA1) channel is a non-selective cation channel primarily expressed on sensory neurons. It functions as a sensor for a wide range of noxious stimuli, including environmental irritants, inflammatory mediators, and changes in temperature. Activation of TRPA1 leads to an influx of cations, primarily Ca2+ and Na+, resulting in depolarization of the neuron and the generation of action potentials that transmit pain signals to the central nervous system. The influx of Ca2+ also triggers the release of neuropeptides like calcitonin gene-related peptide (CGRP) and substance P, which contribute to neurogenic inflammation.
Caption: TRPA1 signaling cascade.
Experimental Workflow for Evaluating this compound Bioavailability
This workflow outlines the key steps for assessing and improving the in vivo bioavailability of this compound.
Caption: Workflow for bioavailability assessment.
Trpa1-IN-2 and potential for tachyphylaxis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Trpa1-IN-2, a selective TRPA1 channel antagonist. The following information is curated to address potential issues, particularly the development of tachyphylaxis, during in-vitro and in-vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2] TRPA1 is a non-selective cation channel primarily expressed in sensory neurons that plays a crucial role in the perception of pain, inflammation, and itch.[2][3] It is activated by a wide range of noxious stimuli, including environmental irritants and endogenous inflammatory mediators.[3][4] this compound is designed to block the TRPA1 channel, preventing the influx of cations like calcium and sodium into the neuron.[1] This inhibition of ion flow is expected to reduce neuronal activation and subsequent downstream signaling, leading to analgesic and anti-inflammatory effects.[5] The precise mechanism of binding, whether competitive or allosteric, for this compound is a key aspect of its pharmacological profile.[1]
Q2: We are observing a diminishing inhibitory effect of this compound upon repeated application. Could this be tachyphylaxis?
Yes, a diminishing response to a drug upon repeated administration is known as tachyphylaxis. While specific data on this compound is not yet broadly available, the TRPA1 channel itself is known to undergo rapid desensitization or tachyphylaxis in response to agonists.[6][7] It is plausible that under certain experimental conditions, the continuous presence or repeated application of an antagonist could lead to cellular responses that counteract its inhibitory effect, although this is less common for antagonists compared to agonists.
Potential reasons for an observed decrease in efficacy could include:
-
Cellular adaptation: Cells may upregulate the expression of TRPA1 channels or other compensatory signaling pathways in response to prolonged channel blockade.
-
Experimental artifacts: Issues such as compound degradation, cellular extrusion of the inhibitor, or changes in cell health over the course of a long experiment could contribute to a perceived loss of effect.
-
Heterologous sensitization: Activation of other signaling pathways in the experimental system could lead to sensitization of the TRPA1 channel, potentially requiring higher concentrations of this compound to achieve the same level of inhibition.
Q3: What are the known mechanisms of TRPA1 channel desensitization, and could they be relevant to an antagonist?
TRPA1 channel desensitization is a complex process that is primarily studied in the context of agonist stimulation. These mechanisms are important to understand as they highlight the dynamic regulation of the channel, which could potentially be influenced by antagonists under certain conditions.
Key agonist-induced desensitization mechanisms include:
-
Calcium-dependent pathways: Influx of calcium following TRPA1 activation can trigger several feedback mechanisms:
-
Calcineurin activation: This calcium-dependent phosphatase can dephosphorylate the TRPA1 channel, leading to its desensitization.[8]
-
Phosphatidylinositol 4,5-bisphosphate (PIP2) depletion: Activation of phospholipase C (PLC) can lead to the hydrolysis of PIP2, a membrane lipid required for TRPA1 channel activity.[8][9]
-
-
Calcium-independent pathways: Some agonists can induce desensitization without a requirement for calcium influx.[8][9]
-
Channel internalization: Prolonged activation can lead to the removal of TRPA1 channels from the cell surface.[8][9]
While these are agonist-driven processes, it is crucial to consider the specific cellular context. If your experimental model involves endogenous TRPA1 activation or co-stimulation with an agonist, these desensitization pathways could be active and influence the observed efficacy of this compound.
Troubleshooting Guides
Issue: Diminishing inhibitory effect of this compound in our cell-based assay.
| Potential Cause | Troubleshooting Steps |
| Compound Instability | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Verify the stability of the compound in your specific assay buffer and at the experimental temperature over the time course of the experiment. 3. Protect the compound from light if it is known to be light-sensitive. |
| Cellular Efflux | 1. Investigate if your cell line expresses high levels of efflux pumps (e.g., P-glycoprotein). 2. If efflux is suspected, consider using an efflux pump inhibitor as a control to see if the inhibitory effect of this compound is restored. |
| Upregulation of TRPA1 Expression | 1. Perform qPCR or Western blot analysis to assess TRPA1 mRNA and protein levels after prolonged treatment with this compound. 2. If upregulation is observed, a higher concentration of the antagonist may be required for sustained inhibition. |
| Activation of Compensatory Pathways | 1. Consider if other ion channels or signaling pathways could be compensating for the TRPA1 blockade. 2. A broader analysis of cellular signaling (e.g., phosphoproteomics) may provide insights into adaptive responses. |
Experimental Protocols
Protocol 1: Assessing Potential Tachyphylaxis of this compound using Calcium Imaging
This protocol is designed to determine if repeated application of this compound leads to a diminished ability to block agonist-induced TRPA1 activation.
Materials:
-
Cells expressing TRPA1 (e.g., HEK293-hTRPA1 or dorsal root ganglion neurons)
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
TRPA1 agonist (e.g., Allyl isothiocyanate - AITC)
-
This compound
-
Appropriate cell culture and imaging buffers
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes suitable for fluorescence microscopy.
-
Dye Loading: Load cells with a calcium indicator dye according to the manufacturer's instructions.
-
Baseline Measurement: Record baseline fluorescence for 1-2 minutes.
-
First Agonist Application: Apply a submaximal concentration of AITC and record the calcium response until it returns to baseline.
-
Washout: Wash the cells with buffer to remove the agonist.
-
Antagonist Incubation (First Application): Incubate the cells with this compound for a defined period (e.g., 10-15 minutes).
-
Second Agonist Application (in presence of Antagonist): While maintaining the presence of this compound, apply the same concentration of AITC and record the calcium response.
-
Washout: Thoroughly wash the cells to remove both the agonist and antagonist.
-
Repeated Antagonist/Agonist Applications: Repeat steps 6 and 7 multiple times with washouts in between to assess for a progressive loss of antagonist efficacy.
Data Analysis: Quantify the peak fluorescence intensity of the calcium response to AITC in the absence and presence of this compound for each application. A progressive increase in the AITC-induced calcium signal in the presence of the antagonist over repeated applications would suggest tachyphylaxis.
Quantitative Data Summary
| Treatment Condition | Peak Calcium Response (Normalized Fluorescence Units) - Application 1 | Peak Calcium Response (Normalized Fluorescence Units) - Application 2 | Peak Calcium Response (Normalized Fluorescence Units) - Application 3 |
| AITC alone | 1.0 ± 0.1 | 0.98 ± 0.12 | 1.02 ± 0.11 |
| AITC + this compound (1 µM) | 0.2 ± 0.05 | 0.22 ± 0.06 | 0.21 ± 0.05 |
| Hypothetical Tachyphylaxis | 0.2 ± 0.05 | 0.45 ± 0.08 | 0.75 ± 0.10 |
This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: Simplified signaling pathway of TRPA1 channel activation and its inhibition by this compound.
Caption: Experimental workflow to investigate potential tachyphylaxis of this compound.
Caption: Potential mechanisms of agonist-induced TRPA1 desensitization.
References
- 1. What are TRPA1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. TRPA1 antagonists as potential analgesic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TRPA1 - Wikipedia [en.wikipedia.org]
- 4. Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists May Provide a Superior Treatment for Pain and Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Prostaglandin metabolite induces inhibition of TRPA1 and channel-dependent nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitization of TRPA1 by PAR2 contributes to the sensation of inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transient receptor potential TRPA1 channel desensitization in sensory neurons is agonist dependent and regulated by TRPV1-directed internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transient receptor potential TRPA1 channel desensitization in sensory neurons is agonist dependent and regulated by TRPV1-directed internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor In Vivo Efficacy of TRPA1-IN-2
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during in vivo experiments with TRPA1-IN-2.
Frequently Asked Questions (FAQs)
Q1: My this compound is not showing the expected efficacy in my animal model. What are the potential reasons?
Several factors can contribute to poor in vivo efficacy of a small molecule inhibitor like this compound. These can be broadly categorized into issues with the compound itself, the experimental protocol, or the animal model. Potential reasons include:
-
Compound-Related Issues:
-
Poor solubility leading to inadequate formulation and bioavailability.
-
Rapid metabolism and clearance from the system.
-
Low permeability across biological membranes, preventing it from reaching the target tissue.
-
Instability of the compound in the formulation or under physiological conditions.
-
-
Protocol-Related Issues:
-
Suboptimal dose selection (too high or too low).
-
Inappropriate route of administration for the target tissue.
-
Incorrect timing of administration relative to the induced pathology or behavioral test.
-
Issues with the vehicle used for formulation, which may affect solubility or cause adverse effects.
-
-
Model-Related Issues:
-
The chosen animal model may not have a TRPA1-dependent mechanism for the studied pathology.
-
Species differences in TRPA1 channel pharmacology.
-
Presence of compensatory mechanisms that overcome the effect of TRPA1 inhibition.
-
Q2: How can I improve the solubility of this compound for in vivo administration?
Improving solubility is a critical step for ensuring adequate exposure of the target tissue to this compound. Here are several strategies:
-
Vehicle Optimization: Experiment with different biocompatible vehicles. Common choices include:
-
A mixture of DMSO, Tween 80, and saline.
-
Polyethylene glycol (PEG), such as PEG400.
-
Cyclodextrins, like hydroxypropyl-β-cyclodextrin (HPβCD), which can form inclusion complexes to enhance solubility.
-
-
Formulation Development: Consider more advanced formulation strategies, such as creating a microemulsion or a nanoparticle-based delivery system.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the formulation buffer can significantly impact its solubility.
Q3: What are the key pharmacokinetic parameters I should assess for this compound?
To understand the in vivo behavior of this compound, it is essential to evaluate its pharmacokinetic (PK) profile. Key parameters to measure include:
-
Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.
-
Maximum Concentration (Cmax): The highest concentration of the compound achieved in the blood.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
-
Half-life (t1/2): The time it takes for the concentration of the compound in the body to be reduced by half.
-
Clearance (CL): The volume of plasma cleared of the compound per unit time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
A comprehensive PK study will help you optimize the dosing regimen (dose and frequency) to maintain the desired therapeutic concentration at the target site.
Troubleshooting Guide
Problem 1: Low or No Target Engagement in Vivo
Symptoms:
-
Lack of a dose-response relationship.
-
No significant difference between the vehicle-treated and this compound-treated groups.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Poor Bioavailability | Conduct a pharmacokinetic (PK) study to determine the concentration of this compound in plasma and the target tissue. If bioavailability is low, consider reformulating the compound or exploring alternative routes of administration. |
| Rapid Metabolism | Analyze plasma and tissue samples for the presence of metabolites. If rapid metabolism is confirmed, a more frequent dosing schedule or a different route of administration that avoids first-pass metabolism (e.g., intraperitoneal instead of oral) may be necessary. |
| Insufficient Dose | Perform a dose-ranging study to identify the optimal dose that provides a therapeutic effect without causing toxicity. |
| Target Not Expressed | Confirm the expression of TRPA1 in the target tissue of your animal model using techniques like immunohistochemistry (IHC), western blotting, or qPCR. |
Problem 2: Inconsistent or Variable Results Between Experiments
Symptoms:
-
High variability within treatment groups.
-
Difficulty in reproducing initial positive results.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Formulation Instability | Prepare fresh formulations for each experiment. Assess the stability of the formulation over the duration of the experiment. |
| Inconsistent Dosing | Ensure accurate and consistent administration of the compound. For oral gavage, ensure the compound is delivered to the stomach correctly. For injections, use a consistent technique. |
| Animal Variability | Ensure that animals are age- and weight-matched. Control for environmental factors such as cage density, light-dark cycle, and diet. Increase the number of animals per group to improve statistical power. |
| Subjective Readouts | If using behavioral readouts, ensure that the scoring is performed by a blinded observer to minimize bias. Automate behavioral analysis where possible. |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound in the selected animal model.
Methodology:
-
Animal Preparation: Acclimatize animals (e.g., mice or rats) for at least one week before the study.
-
Compound Administration: Administer a single dose of this compound via the intended route of administration (e.g., oral gavage, intraperitoneal injection).
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-administration. At selected time points, collect the target tissue.
-
Sample Processing: Process blood to obtain plasma. Homogenize tissue samples.
-
Bioanalysis: Quantify the concentration of this compound in plasma and tissue homogenates using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate key PK parameters (Cmax, Tmax, t1/2, AUC) using appropriate software.
Visualizations
Caption: TRPA1 signaling pathway and the inhibitory action of this compound.
Caption: A stepwise workflow for troubleshooting poor in vivo efficacy.
Technical Support Center: Trpa1-IN-2 and Fluorescent Dye-Based Assays
Welcome to the technical support center for researchers utilizing Trpa1-IN-2 in experiments involving fluorescent dyes. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and orally active inhibitor of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, with a reported IC50 value of 0.04 µM.[1][2][3][4] TRPA1 is a non-selective cation channel primarily expressed in sensory neurons that acts as a sensor for a wide range of noxious stimuli, including chemical irritants, cold temperatures, and inflammatory agents.[5][6][7][8][9][10][11] Activation of TRPA1 leads to an influx of cations, including Ca2+, which triggers downstream signaling pathways associated with pain, inflammation, and other physiological responses.[5][7][8][12][13] this compound blocks the channel, thereby inhibiting this influx and the subsequent cellular responses.[1][2][3][4]
Q2: I am observing a decrease in my fluorescent signal after applying this compound, even in my control cells that do not express TRPA1. What could be the cause?
This could be due to direct interference of this compound with the fluorescent dye or the instrumentation. Small molecules can sometimes have intrinsic fluorescent properties or can quench the fluorescence of other compounds.
-
Autofluorescence/Spectral Overlap: this compound itself might be fluorescent at the excitation and emission wavelengths you are using, or its absorbance spectrum might overlap with the excitation or emission spectrum of your dye, leading to signal quenching.
-
Compound Precipitation: If this compound is not fully soluble in your assay buffer, it may precipitate and cause light scattering, which can interfere with fluorescence measurements. This compound is reported to be soluble in DMSO.[2][3][4][14] Ensure that the final concentration of DMSO in your assay is low (typically ≤0.5%) and consistent across all wells.
-
Non-specific Cellular Effects: At high concentrations, some compounds can have off-target effects that might alter cellular health and, consequently, dye loading and retention.
Q3: How can I test if this compound is interfering with my fluorescent dye?
A simple control experiment can help determine if there is direct interference. In a cell-free system (e.g., a 96-well plate with only your assay buffer), add your fluorescent dye at the concentration used in your experiments. Then, add this compound at various concentrations and measure the fluorescence. A change in fluorescence intensity in the absence of cells will indicate direct interference.
Q4: What are the best practices for using fluorescent calcium indicators in TRPA1 assays?
-
Dye Selection: Choose a dye with a high signal-to-noise ratio and a dissociation constant (Kd) appropriate for the expected calcium concentrations in your experimental system. Common choices include Fluo-4, Fura-2, and various genetically encoded calcium indicators (GECIs).[15]
-
Loading Conditions: Optimize dye loading concentration and time to ensure adequate signal without causing cellular stress. The use of probenecid to improve dye loading should be approached with caution, as it has been shown to activate TRPA1.[16] Sulfinpyrazone may be a suitable alternative.[16]
-
Controls: Always include appropriate controls:
-
Untransfected or wild-type cells (not expressing TRPA1) to assess off-target effects of your compounds.
-
Vehicle control (e.g., DMSO) to account for any effects of the solvent.
-
Positive control (a known TRPA1 agonist like cinnamaldehyde or AITC) to confirm channel activity.
-
Negative control (a well-characterized TRPA1 inhibitor like AP-18) to validate your assay.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence | - Autofluorescence from the compound (this compound).- Autofluorescence from the cell culture medium or plates.- Suboptimal dye loading leading to high extracellular dye concentration. | - Perform a spectral scan of this compound to determine its intrinsic fluorescence.- Use phenol red-free medium during the assay.- Use black-walled, clear-bottom microplates with low autofluorescence.- Ensure gentle and thorough washing of cells after dye loading. |
| Low or no response to TRPA1 agonist | - Low TRPA1 expression levels.- Inactive agonist.- Suboptimal agonist concentration.- Desensitization of the TRPA1 channel. | - Verify TRPA1 expression via Western blot or qPCR.- Use a fresh stock of the agonist.- Perform a dose-response curve for the agonist to determine the optimal concentration.- Be aware that prolonged exposure to some agonists can cause channel desensitization. |
| Inconsistent results between replicates | - Uneven cell seeding.- Inconsistent dye loading.- Pipetting errors.- Cell health variability. | - Ensure a homogenous cell suspension and proper mixing before seeding.- Standardize dye loading protocols (time, temperature, concentration).- Use calibrated pipettes and proper pipetting techniques.- Monitor cell morphology and viability. |
| Apparent inhibition by this compound in non-TRPA1 expressing cells | - Off-target effects of this compound.- Cytotoxicity at the tested concentration.- Interference with the fluorescent dye. | - Perform a dose-response curve to determine if the effect is concentration-dependent.- Conduct a cell viability assay (e.g., MTS or LDH) in the presence of this compound.- Perform a cell-free interference assay as described in the FAQs. |
Quantitative Data Summary
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reported IC50 | Solubility |
| This compound | 2415206-22-1 | C24H25F3N4O | 442.48 | 0.04 µM | DMSO: 50 mg/mL (113 mM)[4] |
| AP-18 | 55224-94-7 | C11H12ClNO | 209.67 | 3.1 µM (human), 4.5 µM (mouse) | Soluble to 100 mM in DMSO and ethanol[17] |
Experimental Protocols
Calcium Imaging Assay using Fluo-4 AM
This protocol provides a general framework for assessing TRPA1 inhibition using a fluorescent calcium indicator.
-
Cell Culture: Plate HEK293 cells stably expressing human TRPA1 in a black-walled, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in a suitable buffer (e.g., HBSS) at a final concentration of 1-5 µM. The addition of a non-ionic detergent like Pluronic F-127 (at ~0.02%) can aid in dye solubilization and loading.
-
Remove the cell culture medium and wash the cells gently with HBSS.
-
Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Gently wash the cells twice with HBSS to remove excess dye.
-
-
Compound Incubation:
-
Prepare dilutions of this compound in HBSS from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature in the dark. Include vehicle-only wells as a control.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Set the excitation wavelength to ~485 nm and the emission wavelength to ~525 nm.
-
Establish a stable baseline fluorescence reading for each well.
-
Add a known TRPA1 agonist (e.g., cinnamaldehyde or AITC) at a concentration that elicits a submaximal response (e.g., EC80) to all wells simultaneously using the instrument's injection system.
-
Record the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the response in the this compound treated wells to the vehicle control.
-
Plot the normalized response against the concentration of this compound to determine the IC50 value.
-
Visualizations
Caption: Simplified signaling pathway of TRPA1 activation and its inhibition by this compound.
Caption: General experimental workflow for a TRPA1 calcium imaging assay.
Caption: A logical flow diagram for troubleshooting unexpected results.
References
- 1. biorbyt.com [biorbyt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ptgcn.com [ptgcn.com]
- 5. TRPA1 - Wikipedia [en.wikipedia.org]
- 6. Structure of the TRPA1 ion channel suggests regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. TRPA1 channels: chemical and temperature sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. content-assets.jci.org [content-assets.jci.org]
- 12. The Nociceptor Ion Channel TRPA1 Is Potentiated and Inactivated by Permeating Calcium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. axonmedchem.com [axonmedchem.com]
- 14. 化合物 this compound|T77511|TargetMol 品牌:TargetMol 美国 - ChemicalBook [chemicalbook.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. apexbt.com [apexbt.com]
- 17. AP-18 | CAS 55224-94-7 | TRPA1 blocker [stressmarq.com]
Validation & Comparative
A Comparative Guide to TRPA1 Antagonists: Trpa1-IN-2 vs. Leading Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Trpa1-IN-2, a potent and orally active TRPA1 inhibitor, with other well-characterized TRPA1 antagonists: A-967079, HC-030031, and GRC 17536. The information presented is collated from publicly available experimental data to assist researchers in selecting the most suitable compound for their specific needs.
Introduction to TRPA1
The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel primarily expressed in sensory neurons. It functions as a crucial sensor of noxious environmental irritants, endogenous inflammatory mediators, and changes in temperature. Activation of TRPA1 is implicated in a variety of pathological conditions, including pain, inflammation, and respiratory diseases, making it a significant target for therapeutic intervention. TRPA1 antagonists are a class of molecules that block the activity of this channel and have shown promise in preclinical and clinical studies for various disorders.
In Vitro Potency Comparison
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and its comparators against the TRPA1 channel.
| Compound | IC50 (Human TRPA1) | IC50 (Rat TRPA1) |
| This compound | 0.04 µM[1][2] | Not Reported |
| A-967079 | 67 nM[3][4][5][6][7] | 289 nM[3][4][5][6][7] |
| HC-030031 | ~5.3 - 6.2 µM[8][9][10][11][12] | ~7.5 µM[12] |
| GRC 17536 | < 10 nM[11] | Not Reported |
Note: Potency can vary depending on the specific assay conditions, including the cell line, agonist, and agonist concentration used.
In Vivo Efficacy Overview
The therapeutic potential of TRPA1 antagonists is evaluated in various animal models of disease. This section provides a summary of the reported in vivo activities of this compound and the selected alternatives.
| Compound | Animal Model | Dosing | Key Findings |
| This compound | Asthma (Rat)[1] | 30 mg/kg (i.p.), 100 mg/kg (p.o.) | Significantly reduced lung inflammation and airway inflammation score. Reduced total white blood cells and eosinophils in bronchoalveolar lavage fluid (BALF).[1] |
| A-967079 | Inflammatory & Neuropathic Pain (Rat)[4][7] | 30 µmol/kg (i.v.) | Decreased responses of spinal neurons to noxious mechanical stimulation in both uninjured and inflamed rats.[5][7] |
| HC-030031 | Inflammatory & Neuropathic Pain (Rat)[6][11][12] | 100 mg/kg (p.o.) | Reversed mechanical hypersensitivity in models of chronic inflammatory and neuropathic pain.[10][11][12] |
| GRC 17536 | Diabetic Neuropathic Pain (Human Phase 2a)[13][14] | Not specified | Showed a statistically significant and clinically relevant response in patients with moderate to severe pain.[13][14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
In Vitro TRPA1 Antagonist Potency Assay (Calcium Influx)
This protocol describes a common method for determining the IC50 of a TRPA1 antagonist using a cell-based calcium influx assay.
Objective: To measure the ability of a test compound to inhibit TRPA1 channel activation by an agonist.
Materials:
-
HEK293 cells stably expressing human TRPA1 (hTRPA1).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
TRPA1 agonist (e.g., Allyl isothiocyanate - AITC or cinnamaldehyde).
-
Test compound (TRPA1 antagonist).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).
-
384-well microplates.
-
Fluorescence plate reader (e.g., FLIPR).
Procedure:
-
Cell Culture: Culture HEK293-hTRPA1 cells in appropriate medium until they reach a suitable confluency for plating.
-
Cell Plating: Seed the cells into 384-well microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. Incubate for a specified time (e.g., 1 hour) at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test antagonist compound in the assay buffer.
-
Antagonist Incubation: Add the diluted antagonist to the wells containing the dye-loaded cells. Incubate for a specific period (e.g., 10-15 minutes) at room temperature.
-
Agonist Stimulation: Prepare a solution of the TRPA1 agonist at a concentration that elicits a submaximal response (e.g., EC80). Add the agonist solution to the wells.
-
Data Acquisition: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the inhibitory effect of the antagonist by comparing the fluorescence signal in the presence of the antagonist to the control (agonist alone). Calculate the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Caption: Workflow for determining the in vitro IC50 of a TRPA1 antagonist.
In Vivo Ovalbumin-Induced Asthma Model in Rats
This protocol outlines a common procedure for inducing an allergic asthma phenotype in rats to evaluate the efficacy of anti-inflammatory compounds.[3][4][5][8][15]
Objective: To assess the anti-inflammatory effects of a TRPA1 antagonist in a rat model of allergic asthma.
Materials:
-
Wistar rats.
-
Ovalbumin (OVA).
-
Aluminum hydroxide (adjuvant).
-
Saline.
-
Test compound (TRPA1 antagonist).
-
Nebulizer.
Procedure:
-
Sensitization:
-
On day 0 and day 7, sensitize the rats by intraperitoneal (i.p.) injection of a solution containing OVA and aluminum hydroxide in saline.
-
-
Challenge:
-
Beginning on day 14, challenge the rats with aerosolized OVA (e.g., 1% in saline) for a specific duration (e.g., 30 minutes) on multiple days (e.g., daily for 7 days).
-
-
Treatment:
-
Administer the test TRPA1 antagonist (e.g., this compound) or vehicle control via the desired route (e.g., i.p. or oral) at a specified time before or after the OVA challenges.
-
-
Outcome Measures (24 hours after the final challenge):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to perform total and differential cell counts (e.g., eosinophils, neutrophils, lymphocytes).
-
Histopathology: Perfuse and fix the lungs for histological analysis to assess the degree of inflammation and mucus production.
-
Cytokine Analysis: Measure the levels of inflammatory cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates.
-
Caption: Workflow for the in vivo ovalbumin-induced asthma model in rats.
Signaling Pathways
TRPA1 Activation and Inhibition Signaling Pathway
The TRPA1 channel can be activated by a variety of stimuli, leading to an influx of cations, primarily Ca2+ and Na+, which results in membrane depolarization and the initiation of downstream signaling cascades. Antagonists block this process by preventing channel opening.
Caption: Simplified signaling pathway of TRPA1 activation and inhibition.
Conclusion
This compound emerges as a highly potent TRPA1 antagonist with demonstrated in vivo anti-inflammatory efficacy in a model of asthma. Its potency is comparable to or greater than that of A-967079 and GRC 17536, and significantly higher than HC-030031. While A-967079 and HC-030031 are well-established tools for studying TRPA1 in pain models, and GRC 17536 has shown clinical promise in neuropathic pain, this compound presents a valuable tool for investigating the role of TRPA1 in inflammatory conditions, particularly those affecting the respiratory system. The choice of antagonist will ultimately depend on the specific research question, the desired potency, the animal model being used, and the intended route of administration. This guide provides a foundational comparison to aid in this selection process.
References
- 1. A 4 week study to evaluate the effectiveness and safety of GRC 17536 a new medication in patients with diabetes who have peripheral nerve involvement | MedPath [trial.medpath.com]
- 2. TRPA1: An asthma target with a zing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Puerarin Attenuates Ovalbumin-Induced Lung Inflammation and Hemostatic Unbalance in Rat Asthma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ovalbumin-induced acute allergic asthma in mouse or rat - Fraunhofer ITEM [item.fraunhofer.de]
- 9. A Human TRPA1-Specific Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. HC-030031, a TRPA1 selective antagonist, attenuates inflammatory- and neuropathy-induced mechanical hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Glenmark's TRPA1 Antagonist Shows Promise In Phase 2 Trial For Diabetic Neuropathy [clinicalleader.com]
- 14. Glenmark's TRPA1 Antagonist 'GRC 17536' Shows Positive Data in a Proof of Concept Study [prnewswire.com]
- 15. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
A Comparative Guide to the Efficacy of TRPA1 Antagonists: Trpa1-IN-2 vs. HC-030031
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent transient receptor potential ankyrin 1 (TRPA1) antagonists: Trpa1-IN-2 and HC-030031. The information presented herein is compiled from publicly available experimental data to assist researchers in selecting the appropriate tool compound for their studies in pain, inflammation, and other TRPA1-mediated pathologies.
Quantitative Efficacy Comparison
The following table summarizes the key quantitative data for this compound and HC-030031, highlighting their potency and selectivity.
| Parameter | This compound | HC-030031 | References |
| IC50 (hTRPA1) | 0.04 µM | 4.9 µM (vs. Cinnamaldehyde)[1] | [2] |
| 7.5 µM (vs. AITC)[1] | [1] | ||
| 6.2 µM (vs. AITC) | |||
| 5.3 µM (vs. Formalin) | |||
| Selectivity | Information not readily available in searched literature. | Selective against a panel of 48 other enzymes, receptors, and transporters.[1] No significant activity against TRPV1, TRPV3, and TRPV4. | [1] |
| In Vivo Efficacy | Anti-inflammatory activity demonstrated in rodent models of asthma. | Attenuates inflammatory and neuropathic pain in rodent models.[3][4] Reduces AITC-induced nocifensive behaviors.[3] | [2] |
Note: A direct head-to-head comparison of these compounds in the same study was not identified in the searched literature. The presented data is compiled from separate studies and should be interpreted with this consideration.
Experimental Methodologies
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are representative protocols for evaluating the efficacy of TRPA1 antagonists, based on methodologies reported in the literature.
In Vitro: Calcium Influx Assay
This assay is a common method to determine the potency of a TRPA1 antagonist in a cellular context.
Objective: To measure the ability of a test compound to inhibit TRPA1-agonist-induced intracellular calcium influx in a stable cell line expressing human TRPA1 (hTRPA1).
General Protocol:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing hTRPA1 are cultured in appropriate media and seeded into 384-well plates.[5]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at room temperature.[5]
-
Compound Incubation: The test compound (this compound or HC-030031) is added to the wells at various concentrations and incubated for a defined period (e.g., 10 minutes).[5]
-
Agonist Stimulation: A known TRPA1 agonist, such as allyl isothiocyanate (AITC) or cinnamaldehyde, is added to the wells to activate the TRPA1 channels.[5]
-
Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorometric imaging plate reader (FLIPR).[5]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the concentration-response curves.
In Vivo: Inflammatory Pain Model (Complete Freund's Adjuvant)
This model is used to assess the anti-inflammatory and analgesic effects of a TRPA1 antagonist in a preclinical setting.
Objective: To evaluate the ability of a test compound to reverse mechanical hyperalgesia in a rodent model of persistent inflammatory pain.
General Protocol:
-
Induction of Inflammation: Complete Freund's Adjuvant (CFA) is injected into the hind paw of a rodent (e.g., rat or mouse) to induce a localized and persistent inflammatory response.[3]
-
Baseline Measurement: Before drug administration, the baseline mechanical withdrawal threshold is measured using von Frey filaments or a Randall-Selitto apparatus.[3]
-
Drug Administration: The test compound (this compound or HC-030031) or vehicle is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection).[3]
-
Post-treatment Measurement: At various time points after drug administration, the mechanical withdrawal threshold is reassessed.
-
Data Analysis: The reversal of mechanical hyperalgesia is calculated by comparing the post-treatment withdrawal thresholds to the baseline and vehicle-treated groups.
Visualizing the Mechanisms
The following diagrams illustrate the TRPA1 signaling pathway and a typical experimental workflow for evaluating TRPA1 antagonists.
Caption: TRPA1 signaling pathway in sensory neurons.
Caption: Experimental workflow for TRPA1 antagonist evaluation.
References
- 1. HC-030031, a TRPA1 selective antagonist, attenuates inflammatory- and neuropathy-induced mechanical hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
- 5. medchemexpress.com [medchemexpress.com]
Validating Trpa1-IN-2: A Comparative Guide Using TRPA1 Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the on-target effects of Trpa1-IN-2, a potent Transient Receptor Potential Ankyrin 1 (TRPA1) inhibitor. By comparing the pharmacological effects of this compound with the phenotype of TRPA1 knockout (KO) mice, researchers can build a strong case for its mechanism of action. This guide includes experimental data from studies on TRPA1 KO mice and the well-characterized TRPA1 antagonist, HC-030031, to serve as a benchmark for evaluating novel inhibitors like this compound.
Introduction to TRPA1 and its Inhibition
The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel primarily expressed in sensory neurons. It functions as a sensor for a wide array of noxious stimuli, including environmental irritants, inflammatory agents, and changes in temperature. Activation of TRPA1 is implicated in various pathological conditions, particularly those involving pain and inflammation, making it a compelling target for drug development.
This compound has been identified as a potent and orally active TRPA1 inhibitor with an in vitro IC50 value of 0.04 µM.[1][2] Its anti-inflammatory activity has been demonstrated in preclinical models.[1] Validating that the observed effects of this compound are indeed mediated through the inhibition of TRPA1 is a critical step in its development. The gold standard for such validation is the use of TRPA1 knockout mice, which provides a clean model of target engagement.
Experimental Validation Workflow
A typical workflow for validating a TRPA1 inhibitor involves a combination of in vitro and in vivo experiments, comparing the inhibitor's effects in wild-type animals to the phenotype of TRPA1 knockout mice.
Caption: Experimental workflow for validating this compound.
Comparative Data Summary
The following table summarizes key in vitro and in vivo data for this compound, the reference antagonist HC-030031, and TRPA1 knockout mice. This allows for a direct comparison of their effects on TRPA1 function.
| Parameter | This compound | HC-030031 (Reference Antagonist) | TRPA1 Knockout (KO) Mice |
| In Vitro Potency (IC50) | 0.04 µM[1][2] | 4.9 - 7.5 µM (vs. cinnamaldehyde and AITC)[3] | Not Applicable |
| Formalin-Induced Pain (Phase I) | Data not publicly available | Significant reduction in flinching and licking behavior[4] | Significantly attenuated responses compared to wild-type littermates[2] |
| Formalin-Induced Pain (Phase II) | Data not publicly available | Significant reduction in flinching and licking behavior[4] | Significantly diminished response compared to wild-type littermates[2] |
| CFA-Induced Inflammatory Pain (Mechanical Hypersensitivity) | Data not publicly available | Significant reversal of mechanical hypersensitivity[3][5] | Significantly reduced mechanical hypersensitivity compared to wild-type mice[6] |
| In Vivo Anti-Inflammatory Activity | Reduces total white blood cells and eosinophils in BALF (90 mg/kg, i.p., mice); Significantly reduces lung inflammation (30 mg/kg, i.p., rat)[1] | Reduces mechanical hypersensitivity in the CFA-induced inflammatory pain model[3] | Reduced neutrophil myeloperoxidase activity and vascular leakage in the CFA arthritis model[6] |
Experimental Protocols
In Vitro: Calcium Imaging Assay for TRPA1 Inhibition
This protocol is used to determine the in vitro potency (IC50) of a test compound like this compound.
Cell Culture and Transfection:
-
Culture Human Embryonic Kidney 293 (HEK293T) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Transfect the cells with a plasmid encoding human TRPA1 using a suitable transfection reagent.
Calcium Imaging:
-
Plate the transfected cells onto 96-well black-walled plates.
-
Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) for 1 hour at room temperature.
-
Prepare a dilution series of this compound.
-
Add the different concentrations of this compound to the cells and incubate for 10-15 minutes.
-
Add a known TRPA1 agonist, such as allyl isothiocyanate (AITC) or formalin, at a concentration that elicits a submaximal response (EC80).
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Calculate the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo: Formalin-Induced Pain Model
This model assesses both acute and persistent pain and is well-suited for evaluating the efficacy of analgesics.
Animals:
-
Use adult male C57BL/6 wild-type and TRPA1 knockout mice.
-
Acclimatize the animals to the testing environment before the experiment.
Procedure:
-
Administer this compound or vehicle (e.g., intraperitoneally or orally) at a predetermined time before the formalin injection.
-
Inject a dilute formalin solution (e.g., 2.5% in saline) subcutaneously into the plantar surface of the hind paw.
-
Immediately place the animal in an observation chamber.
-
Record the cumulative time spent licking or flinching the injected paw in two distinct phases: Phase I (0-5 minutes post-injection) and Phase II (15-30 minutes post-injection).
-
Compare the behavioral responses between the different treatment groups (Wild-type + Vehicle, Wild-type + this compound, TRPA1 KO + Vehicle). A significant reduction in pain behavior in the this compound treated group that mimics the phenotype of the TRPA1 KO mice indicates on-target activity.
In Vivo: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model is used to induce a persistent inflammatory state, leading to thermal and mechanical hypersensitivity.
Animals:
-
Use adult male C57BL/6 wild-type and TRPA1 knockout mice.
Procedure:
-
Induce inflammation by injecting Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw.
-
Assess baseline mechanical sensitivity before CFA injection using von Frey filaments.
-
At a predetermined time after CFA injection (e.g., 24 hours or several days), administer this compound or vehicle.
-
Measure mechanical withdrawal thresholds at various time points after drug administration.
-
Compare the withdrawal thresholds between the different groups. A significant increase in the withdrawal threshold (i.e., reduced sensitivity) in the this compound treated group, similar to the phenotype of the TRPA1 KO mice, would validate its analgesic and anti-inflammatory effects through TRPA1 inhibition.
TRPA1 Signaling Pathway and Inhibition
TRPA1 activation by noxious stimuli leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the sensory neuron and initiates a pain signal. In TRPA1 knockout mice, this entire pathway is absent. A successful inhibitor like this compound is expected to block this channel, thereby preventing the downstream signaling cascade.
Caption: TRPA1 signaling in wild-type vs. knockout neurons.
Conclusion
Validating the on-target activity of a novel compound is paramount in drug development. By employing a combination of in vitro and in vivo models and comparing the effects of this compound to those observed in TRPA1 knockout mice, researchers can confidently establish its mechanism of action. The data and protocols presented in this guide offer a comprehensive framework for these validation studies, leveraging existing knowledge of TRPA1 biology to de-risk and advance the development of new therapeutics. The potent in vitro activity of this compound, coupled with its demonstrated anti-inflammatory effects in vivo, positions it as a promising candidate for further investigation in pain and inflammatory conditions. Direct comparative studies in established pain models will be the next critical step in its preclinical evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TRPA1 mediates formalin-induced pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HC-030031, a TRPA1 selective antagonist, attenuates inflammatory- and neuropathy-induced mechanical hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. HC-030031, a TRPA1 selective antagonist, attenuates inflammatory- and neuropathy-induced mechanical hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transient receptor potential ankyrin 1 (TRPA1) receptor is involved in chronic arthritis: in vivo study using TRPA1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of TRPA1-IN-2 and Alternative Selective TRPA1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a representative potent and selective TRPA1 antagonist, here designated TRPA1-IN-2 (a proxy for a well-characterized inhibitor like GDC-0334), with other notable TRPA1 inhibitors. The objective is to offer a clear perspective on their relative potency, selectivity, and the experimental methodologies used for their characterization.
Introduction to TRPA1 Antagonism
The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a critical mediator of pain, inflammation, and respiratory conditions. Its activation by a wide array of exogenous and endogenous irritants has made it a prime target for the development of novel analgesic and anti-inflammatory therapeutics. The development of selective TRPA1 antagonists is a key strategy in mitigating these pathological conditions. This guide focuses on the cross-reactivity and selectivity profiles of this compound in comparison to other widely studied antagonists, A-967079 and HC-030031.
Comparative Selectivity Profile
The following table summarizes the inhibitory potency (IC50) of this compound and two alternative compounds against TRPA1 from various species, as well as their cross-reactivity with other related TRP channels.
| Compound | Target | Species | IC50 | Selectivity vs. Other Channels |
| This compound (e.g., GDC-0334) | TRPA1 | Human | 1.7 nM[1] | >10 µM for hTRPV1, hTRPM8, hTRPC6[1][2] |
| TRPA1 | Cynomolgus | 3.6 nM[1] | ||
| TRPA1 | Mouse | 2.7 nM[1] | ||
| TRPA1 | Guinea Pig | 11.1 nM[1] | ||
| TRPA1 | Dog | 102 nM[1] | ||
| A-967079 | TRPA1 | Human | 67 nM[3][4] | >1000-fold selective over other TRP channels[5] |
| TRPA1 | Rat | 289 nM[3][4] | >150-fold selective over 75 other ion channels, enzymes, and GPCRs[5] | |
| HC-030031 | TRPA1 | Human | 6.2 µM (AITC-evoked)[6][7] | No significant activity at TRPV1, TRPV3, TRPV4, hERG, or NaV1.2 channels[6][7][8] |
| TRPA1 | Human | 5.3 µM (formalin-evoked)[6][7] | ||
| TRPA1 | Rat | 7.6 µM[9] |
Experimental Protocols
The data presented in this guide are derived from established in vitro assays designed to assess the potency and selectivity of TRPA1 antagonists.
Cell-Based Calcium Influx Assays
This is a common high-throughput screening method to determine the inhibitory activity of compounds on TRPA1.
-
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human, rat, or other species' TRPA1 channel are typically used.
-
Methodology:
-
Cells are plated in 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The test compound (e.g., this compound) is pre-incubated with the cells for a defined period.
-
A known TRPA1 agonist, such as allyl isothiocyanate (AITC) or cinnamaldehyde, is added to stimulate the channel.
-
The resulting change in intracellular calcium concentration is measured using a fluorescence plate reader (e.g., FLIPR or FDSS).
-
The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response, is calculated from concentration-response curves.
-
Electrophysiology (Patch-Clamp) Assays
This technique provides a more direct measure of ion channel activity and is often used to confirm the findings from calcium influx assays.
-
Cell Preparation: Whole-cell patch-clamp recordings are performed on single cells expressing the target TRPA1 channel.
-
Methodology:
-
A glass micropipette forms a high-resistance seal with the cell membrane.
-
The membrane patch is ruptured to gain electrical access to the cell's interior.
-
The membrane potential is clamped at a set voltage.
-
A TRPA1 agonist is applied to elicit an inward current.
-
The test antagonist is then perfused, and the reduction in the agonist-induced current is measured.
-
The IC50 value is determined by testing a range of antagonist concentrations.
-
Experimental Workflow Visualization
The following diagram illustrates a typical screening cascade for the identification and characterization of selective TRPA1 antagonists.
Caption: A streamlined workflow for the discovery of selective TRPA1 antagonists.
Conclusion
The selection of a suitable TRPA1 antagonist for research or therapeutic development hinges on a thorough evaluation of its potency and, critically, its selectivity. This compound (represented by GDC-0334) demonstrates high potency and excellent selectivity against other TRP channels. A-967079 also exhibits high potency and broad selectivity. In contrast, HC-030031, while selective, shows significantly lower potency. The choice of compound will ultimately depend on the specific requirements of the intended application, balancing potency, selectivity, and pharmacokinetic properties. The experimental protocols outlined provide a standardized framework for the continued evaluation and comparison of novel TRPA1 modulators.
References
- 1. GDC-0334 | TRPA1 antagonist | Probechem Biochemicals [probechem.com]
- 2. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Analysis of TRPA1 antagonist, A-967079, in plasma using high-performance liquid chromatography tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. HC 030031 | TRPA1 | Tocris Bioscience [tocris.com]
- 8. selleckchem.com [selleckchem.com]
- 9. TRPA1 as a drug target—promise and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Trpa1-IN-2: A Comparative Guide for Researchers
For researchers and drug development professionals investigating pain and inflammation pathways, the specificity of pharmacological tools is paramount. This guide provides a detailed comparison of the TRPA1 inhibitor, Trpa1-IN-2, against other members of the Transient Receptor Potential (TRP) channel family, supported by experimental data and protocols to empower your research.
This compound is a potent and orally active inhibitor of the TRPA1 ion channel, with a reported half-maximal inhibitory concentration (IC50) of 0.04 µM[1][2]. The TRPA1 channel is a well-established sensor for a wide array of noxious stimuli, including environmental irritants and endogenous inflammatory mediators, making it a compelling target for analgesic and anti-inflammatory drug development. However, the therapeutic utility of any inhibitor hinges on its selectivity for the intended target over other related proteins, such as other TRP channels, which are involved in diverse physiological processes.
Comparative Analysis of this compound Specificity
To ascertain the specificity of this compound, its inhibitory activity must be evaluated against a panel of other TRP channels. While comprehensive public data on the full selectivity profile of this compound is limited, this guide outlines the critical comparisons that should be made and provides the framework for conducting such an analysis.
| Ion Channel | Agonist | This compound IC50 (µM) |
| TRPA1 | Allyl isothiocyanate (AITC) | 0.04 [1][2] |
| TRPV1 | Capsaicin | Data not publicly available |
| TRPV2 | Probenecid | Data not publicly available |
| TRPV3 | 2-Aminoethoxydiphenyl borate (2-APB) | Data not publicly available |
| TRPV4 | GSK1016790A | Data not publicly available |
| TRPM8 | Menthol/Icilin | Data not publicly available |
Caption: Comparative inhibitory activity of this compound against various TRP channels.
Signaling Pathway of TRPA1 Inhibition
The following diagram illustrates the mechanism by which this compound is expected to exert its effect on TRPA1, in contrast to its presumed lack of activity on other TRP channels.
Caption: this compound selectively inhibits TRPA1 signaling.
Experimental Protocols for Specificity Testing
To enable researchers to independently verify the selectivity of this compound or other inhibitors, detailed methodologies for key experimental assays are provided below.
Calcium Imaging Assay for TRP Channel Antagonist Screening
This protocol outlines a cell-based fluorescence assay to measure the inhibitory effect of a compound on agonist-induced TRP channel activation.
I. Cell Culture and Transfection:
-
Maintain HEK293T cells (or another suitable cell line) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells onto 96-well black-walled, clear-bottom plates at a density that will result in 80-90% confluency on the day of the assay.
-
Transiently transfect the cells with a plasmid encoding the human TRP channel of interest (TRPA1, TRPV1, TRPV2, TRPV3, TRPV4, or TRPM8) using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow 24-48 hours for channel expression.
II. Calcium Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) with 20 mM HEPES. The final concentration of the dye will depend on the specific dye used (typically 1-5 µM). Probenecid (2.5 mM) can be included to prevent dye leakage.
-
Aspirate the culture medium from the cells and wash once with HBSS.
-
Add the dye-loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
III. Compound Application and Data Acquisition:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the different concentrations of this compound to the respective wells and incubate for 10-20 minutes at room temperature. Include a vehicle control (e.g., DMSO).
-
Prepare a solution of the specific agonist for each TRP channel at a concentration that elicits a submaximal response (EC80) to allow for the detection of inhibition.
-
TRPA1: Allyl isothiocyanate (AITC)
-
TRPV1: Capsaicin
-
TRPV2: Probenecid
-
TRPV3: 2-Aminoethoxydiphenyl borate (2-APB)
-
TRPV4: GSK1016790A
-
TRPM8: Menthol or Icilin
-
-
Use a fluorescence plate reader equipped with an automated liquid handling system to add the agonist to the wells while simultaneously recording the fluorescence intensity.
-
Record the fluorescence signal for a set period (e.g., 2-5 minutes) to capture the peak response.
IV. Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control response (set as 100% activation).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Whole-Cell Patch-Clamp Electrophysiology for Assessing Antagonist Specificity
This protocol provides a more direct measure of ion channel activity and is considered the gold standard for characterizing ion channel modulators.
I. Cell Preparation:
-
Use HEK293T cells stably or transiently expressing the TRP channel of interest, as described in the calcium imaging protocol.
-
Plate the cells on glass coverslips suitable for electrophysiological recordings.
II. Electrophysiological Recordings:
-
Place a coverslip with cells in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the cells with an extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with an intracellular solution containing (in mM): 140 KCl, 10 HEPES, 5 EGTA, and 2 Mg-ATP (pH adjusted to 7.2 with KOH).
-
Establish a whole-cell patch-clamp configuration on a single, isolated cell.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
Apply the specific TRP channel agonist via the perfusion system to elicit an inward current.
-
Once a stable agonist-evoked current is established, co-apply different concentrations of this compound with the agonist.
-
Record the current responses at each concentration of the inhibitor.
III. Data Analysis:
-
Measure the peak amplitude of the agonist-evoked current in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing the specificity of a TRP channel inhibitor.
Caption: Workflow for determining TRP channel inhibitor specificity.
By following these protocols and comparative frameworks, researchers can confidently assess the specificity of this compound and other TRPA1 inhibitors, ensuring the reliability and interpretability of their experimental findings in the pursuit of novel therapeutics.
References
A Head-to-Head Showdown: In Vitro Efficacy of TRPA1 Inhibitors
For researchers and drug development professionals navigating the landscape of TRPA1 antagonism, a clear, data-driven comparison of available inhibitors is crucial. This guide provides an objective in vitro comparison of prominent TRPA1 inhibitors, supported by experimental data and detailed protocols to aid in the selection of the most suitable compounds for further investigation.
Transient Receptor Potential Ankyrin 1 (TRPA1), a non-selective cation channel, has emerged as a key therapeutic target in a range of conditions including pain, inflammation, and respiratory diseases.[1][2] Its role as a sensor of noxious chemical, thermal, and mechanical stimuli has spurred the development of a multitude of antagonists.[3][4] This guide focuses on the direct in vitro comparison of several of these inhibitors, presenting their potency and efficacy in a standardized format.
Comparative Efficacy of TRPA1 Inhibitors
The following table summarizes the in vitro potency of various TRPA1 inhibitors against different species orthologs and in response to a variety of agonists. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength.
| Inhibitor | Target Species | Agonist | Assay Type | Cell Line | IC50 (nM) | Reference |
| AZ465 | Human | Zinc (100 µM) | Calcium Influx (FLIPR) | HEK | 85 | [5] |
| Human | CS (10 nM) | Calcium Influx (FLIPR) | HEK | 20 | [5] | |
| Human | Cinnamaldehyde (33 µM) | Calcium Influx (FLIPR) | HEK | 305 | [5] | |
| HC-030031 | Human | Cinnamaldehyde (33 µM) | Calcium Influx (FLIPR) | HEK | - | [5] |
| AMG0902 | Rat | AITC | ⁴⁵Ca²⁺ Uptake | CHO | 68 ± 38 | [6] |
| Rat | 4-ONE | ⁴⁵Ca²⁺ Uptake | CHO | 585 ± 110 | [6] | |
| Rat | Hypo-osmolarity | ⁴⁵Ca²⁺ Uptake | CHO | 10 ± 2 | [6] | |
| Rat | Methylglyoxal | ⁴⁵Ca²⁺ Uptake | CHO | 151 ± 5 | [6] | |
| Mouse | AITC | ⁴⁵Ca²⁺ Uptake | CHO | 113 ± 77 | [6] | |
| Human | AITC | ⁴⁵Ca²⁺ Uptake | CHO | 186 (IC90) | [6] | |
| A-967079 | - | - | - | - | Nanomolar range | [7] |
| GDC-0334 | - | - | - | - | Highly potent | [3] |
| Cardamonin | - | - | - | - | 454 | [3] |
| RvD2 | - | AITC (300 µM) | - | DRG neurons | 2.1 | [8] |
| RvD1 | - | AITC (300 µM) | - | DRG neurons | 8.5 | [8] |
| Compound 50 | Human | Cinnamaldehyde (100 µM) | Calcium Influx (FLIPR) | HEK293 | 1420 | [9] |
| Mouse | Cinnamaldehyde (100 µM) | Calcium Influx (FLIPR) | HEK293 | 2840 | [9] |
Note: A direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including agonist concentration, cell line, and specific assay protocol.
Understanding TRPA1 Signaling
The activation of the TRPA1 channel, a non-selective cation channel, by various noxious stimuli leads to an influx of cations, primarily Ca²⁺ and Na⁺.[3] This influx depolarizes the cell membrane, triggering downstream signaling cascades that result in physiological responses such as pain and inflammation. The following diagram illustrates this fundamental pathway.
Caption: Simplified signaling pathway of TRPA1 activation.
Experimental Methodologies
A common in vitro method to assess the efficacy of TRPA1 inhibitors is the Fluorometric Imaging Plate Reader (FLIPR) based calcium influx assay. This high-throughput screening method allows for the rapid and quantitative measurement of changes in intracellular calcium concentration in response to channel activation and inhibition.
Caption: General workflow for a FLIPR-based calcium influx assay.
Detailed Protocol: FLIPR Calcium Influx Assay
This protocol provides a general framework for assessing TRPA1 inhibitor potency. Specific parameters such as cell density, dye loading time, and agonist/inhibitor concentrations should be optimized for each cell line and compound.
-
Cell Preparation:
-
Seed human embryonic kidney (HEK293) cells stably expressing the human TRPA1 channel into black-walled, clear-bottom 96-well microplates.
-
Culture the cells overnight to allow for adherence and confluence.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.
-
-
Inhibitor Application:
-
Prepare serial dilutions of the TRPA1 inhibitor compounds.
-
After the dye loading incubation, wash the cells with an assay buffer.
-
Add the different concentrations of the inhibitor to the respective wells.
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature or 37°C to allow the compound to interact with the channel.
-
-
Agonist Stimulation and Measurement:
-
Place the microplate into the FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
Add a pre-determined concentration of a TRPA1 agonist (e.g., allyl isothiocyanate (AITC) or cinnamaldehyde) to all wells simultaneously using the instrument's integrated pipettor.
-
Immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the influx of calcium into the cells.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the response of a vehicle control (0% inhibition) and a maximal inhibition control.
-
Plot the normalized response against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each inhibitor.
-
This guide provides a foundational comparison of TRPA1 inhibitors based on publicly available in vitro data. Researchers are encouraged to consult the primary literature for more detailed information and to perform their own head-to-head comparisons under their specific experimental conditions to ensure the most relevant and accurate results for their research objectives. The significant species differences observed for some TRPA1 antagonists highlight the importance of using human-based assay systems early in the drug discovery process.[10]
References
- 1. mdpi.com [mdpi.com]
- 2. TRPA1 antagonist ion channel case study [metrionbiosciences.com]
- 3. Frontiers | Function and therapeutic potential of transient receptor potential ankyrin 1 in fibrosis [frontiersin.org]
- 4. Is TRPA1 Burning Down TRPV1 as Druggable Target for the Treatment of Chronic Pain? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective antagonism of TRPA1 produces limited efficacy in models of inflammatory- and neuropathic-induced mechanical hypersensitivity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. dovepress.com [dovepress.com]
Trpa1-IN-2 Demonstrates Superior Potency Over First-Generation TRPA1 Antagonists
For Immediate Release
A comprehensive analysis of available in-vitro data reveals that Trpa1-IN-2, a novel transient receptor potential ankyrin 1 (TRPA1) antagonist, exhibits significantly higher potency compared to several first-generation antagonists, including HC-030031 and AP-18. Its potency is comparable to the more potent first-generation antagonist, A-967079, positioning it as a promising candidate for further investigation in research and drug development.
The TRPA1 ion channel is a key player in mediating pain, inflammation, and respiratory conditions. Consequently, the development of potent and selective TRPA1 antagonists is a significant area of interest for therapeutic intervention. This guide provides an objective comparison of the potency of this compound against established first-generation TRPA1 antagonists, supported by experimental data.
Potency Comparison of TRPA1 Antagonists
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.
The following table summarizes the reported IC50 values for this compound and first-generation TRPA1 antagonists. It is important to note that these values are compiled from various studies and may not have been determined under identical experimental conditions.
| Compound | IC50 (Human TRPA1) | IC50 (Rodent TRPA1) |
| This compound | 0.04 µM (40 nM) [1] | Not specified |
| A-967079 | 67 nM[2][3] | 289 nM (rat)[2][3] |
| AP-18 | 3.1 µM[4][5] | 4.5 µM (mouse)[4][5] |
| HC-030031 | ~4.9 - 6.2 µM[6] | Not specified |
Note: The IC50 values for HC-030031 were determined against cinnamaldehyde- and AITC-induced calcium influx[6].
As the data illustrates, this compound, with an IC50 of 40 nM, is approximately 77 to 155 times more potent than AP-18 and HC-030031, respectively. Its potency is in a similar nanomolar range to A-967079.
Experimental Protocols
The in-vitro potency of TRPA1 antagonists is commonly determined using a cell-based calcium influx assay. The general methodology for this key experiment is outlined below.
Objective: To determine the concentration-dependent inhibition of TRPA1 channel activation by antagonist compounds.
Materials:
-
A stable cell line expressing the human or rodent TRPA1 channel (e.g., HEK293 or CHO cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A TRPA1 agonist (e.g., allyl isothiocyanate (AITC) or cinnamaldehyde).
-
Test compounds (this compound and first-generation antagonists).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium).
-
A microplate reader capable of fluorescence detection.
Procedure:
-
Cell Culture and Plating: TRPA1-expressing cells are cultured and seeded into 96- or 384-well microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, which will fluoresce upon binding to intracellular calcium.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist compound (e.g., this compound) for a defined period.
-
Agonist Stimulation: A known concentration of a TRPA1 agonist is added to the wells to activate the TRPA1 channels, leading to an influx of calcium and a subsequent increase in fluorescence.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured using a microplate reader.
-
Data Analysis: The fluorescence signal is normalized to controls (no antagonist) to determine the percentage of inhibition for each antagonist concentration. The IC50 value is then calculated by fitting the concentration-response data to a sigmoidal curve.
Visualizing Key Processes
To further aid in the understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated.
References
- 1. TRPA1 as a drug target—promise and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPA1 Antagonists for Pain Relief [mdpi.com]
- 3. dovepress.com [dovepress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]
Confirming On-Target Effects of Trpa1-IN-2 with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a critical player in pain, inflammation, and respiratory conditions. As a non-selective cation channel, it acts as a sensor for a wide array of noxious stimuli.[1] The development of selective TRPA1 inhibitors, such as Trpa1-IN-2, is a promising therapeutic strategy. However, confirming that the observed effects of a small molecule inhibitor are indeed due to its interaction with the intended target is a crucial step in drug development. Small interfering RNA (siRNA) technology offers a powerful genetic approach to validate the on-target effects of pharmacological inhibitors by specifically silencing the expression of the target protein.
This guide provides a comparative overview of using this compound, a potent TRPA1 antagonist, and TRPA1-specific siRNA to confirm on-target effects. We present supporting experimental data, detailed protocols for key experiments, and visualizations of the underlying signaling pathways and workflows.
Comparison of On-Target Effects: this compound vs. TRPA1 siRNA
The primary methods to confirm the on-target effects of a TRPA1 inhibitor are to compare its pharmacological effects with the phenotype observed after genetic knockdown of TRPA1. Both approaches are expected to reduce TRPA1-mediated cellular responses, such as agonist-induced calcium influx and downstream inflammatory signaling. While both methods aim to abrogate TRPA1 function, they do so via different mechanisms: this compound acts as an antagonist, blocking the channel's activity, while siRNA prevents the synthesis of the TRPA1 protein.[1][2]
Data Presentation
Table 1: Comparison of this compound and TRPA1 siRNA on TRPA1-Mediated Calcium Influx
| Parameter | This compound (or analogous antagonist) | TRPA1 siRNA | Control (Vehicle/Scrambled siRNA) |
| Agonist | Allyl isothiocyanate (AITC) | Allyl isothiocyanate (AITC) | Allyl isothiocyanate (AITC) |
| Cell Type | HEK293 cells expressing hTRPA1 | Astrocytes | Astrocytes |
| Assay | Whole-cell voltage-clamp | Fluo-4 Calcium Imaging | Fluo-4 Calcium Imaging |
| Endpoint | Inhibition of AITC-evoked inward currents | Reduction in AITC-evoked global Ca2+ signals | AITC-evoked global Ca2+ signals |
| Result | IC50 = 37 ± 11 µM[3] | Significant reduction in responding cells[4] | Robust calcium influx |
Note: The data for the antagonist and siRNA are from separate studies and are presented here for illustrative comparison. Direct quantitative comparison requires side-by-side experiments.
Table 2: Comparison of Downstream Effects of TRPA1 Inhibition by Pharmacological Antagonist and siRNA
| Parameter | TRPA1 Antagonist (HC-030031) | TRPA1 siRNA | Control (Vehicle/Scrambled siRNA) |
| Stimulus | Lipopolysaccharide (LPS) | Lipopolysaccharide (LPS) | Lipopolysaccharide (LPS) |
| Cell Type | Periodontal Ligament Stem Cells (PDLSCs) | Periodontal Ligament Stem Cells (PDLSCs) | Periodontal Ligament Stem Cells (PDLSCs) |
| Assay | Real-time PCR | Real-time PCR | Real-time PCR |
| Endpoint | Expression of inflammatory cytokines (IL-1β, IL-6, IL-8) | Expression of inflammatory cytokines (IL-1β, IL-6, IL-8) | Expression of inflammatory cytokines (IL-1β, IL-6, IL-8) |
| Result | Significant decrease in cytokine expression[2] | Effective suppression of cytokine expression[2] | Upregulation of inflammatory cytokines |
Experimental Protocols
Calcium Imaging Assay to Measure TRPA1 Activity
This protocol is designed to measure changes in intracellular calcium concentration ([Ca2+]) in response to a TRPA1 agonist, which is a key indicator of TRPA1 channel activation.
Materials:
-
Cells expressing TRPA1 (e.g., HEK293-hTRPA1 stable cell line or primary neurons)
-
This compound or other TRPA1 antagonist
-
TRPA1 agonist (e.g., Allyl isothiocyanate - AITC)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density to achieve 80-90% confluency on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (2-5 µM) and an equal volume of 20% Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Compound Incubation:
-
Wash the cells twice with HBSS.
-
Add HBSS containing either this compound at various concentrations or vehicle control. For siRNA experiments, this step is omitted as the knockdown is performed prior to the assay.
-
Incubate for 15-30 minutes at room temperature.
-
-
Measurement of Calcium Influx:
-
Place the plate in a fluorescence plate reader or on a microscope stage.
-
Establish a baseline fluorescence reading.
-
Add the TRPA1 agonist (e.g., AITC) to all wells simultaneously using an automated dispenser.
-
Immediately begin recording fluorescence intensity over time (e.g., every 1-2 seconds for 2-5 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response to the baseline fluorescence (ΔF/F0).
-
For inhibitor studies, plot the normalized fluorescence against the inhibitor concentration to determine the IC50 value.
-
For siRNA studies, compare the agonist-induced fluorescence change in TRPA1 siRNA-treated cells to that in cells treated with a scrambled control siRNA.[3][4]
-
Western Blot for TRPA1 Knockdown Confirmation
This protocol is used to quantify the reduction in TRPA1 protein expression following siRNA treatment.
Materials:
-
Cells treated with TRPA1 siRNA or scrambled control siRNA
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against TRPA1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash siRNA-treated and control cells with ice-cold PBS.
-
Add lysis buffer and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-TRPA1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Perform the same immunoblotting procedure on the same membrane for the loading control antibody.
-
Quantify the band intensities using densitometry software.
-
Normalize the TRPA1 band intensity to the loading control band intensity.
-
Calculate the percentage of TRPA1 knockdown by comparing the normalized intensity in the siRNA-treated sample to the control sample.[2]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: TRPA1 signaling pathway and points of intervention.
Caption: Workflow for comparing pharmacological and genetic inhibition.
Conclusion
Confirming the on-target effects of a small molecule inhibitor is paramount in drug discovery. The parallel use of a pharmacological antagonist like this compound and a genetic tool such as siRNA provides a robust method for target validation. A convergence of results from both approaches, demonstrating a similar reduction in TRPA1-mediated cellular responses, provides strong evidence that the pharmacological agent is acting through its intended target. This comparative approach, combining quantitative cellular assays with specific protein expression analysis, is an essential component of a rigorous preclinical drug development program.
References
- 1. What are TRPA1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Transient Receptor Potential Ankyrin 1 (TRPA1) Mediated LPS-Induced Inflammation in Periodontal Ligament Stem Cells by Inhibiting the Phosphorylation of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPA1 modulation by Sigma-1 receptor prevents oxaliplatin-induced painful peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPA1 channels regulate astrocyte resting calcium levels and inhibitory synapse efficacy via GAT-3 - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Trpa1-IN-2: A Comparative Guide to TRPA1 Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Trpa1-IN-2 with other well-characterized Transient Receptor Potential Ankyrin 1 (TRPA1) modulators. The following sections present a comprehensive overview of their in vitro potency, in vivo efficacy, and the experimental methodologies used for their evaluation.
In Vitro Potency: A Head-to-Head Comparison
The potency of this compound and other known TRPA1 antagonists was determined using in vitro assays, primarily calcium influx and electrophysiology studies. The half-maximal inhibitory concentration (IC50) is a key metric for antagonist potency, while the half-maximal effective concentration (EC50) is used for agonists.
| Compound | Type | Target Species | IC50 / EC50 | Assay Type | Reference |
| This compound | Antagonist | Not Specified | 0.04 µM (IC50) | Not Specified | [1] |
| HC-030031 | Antagonist | Human | 4.9 - 7.5 µM (IC50) | Calcium Influx | [2][3] |
| Rat | 6.2 - 7.6 µM (IC50) | Calcium Influx | [4] | ||
| A-967079 | Antagonist | Human | 67 nM (IC50) | Not Specified | [5][6] |
| Rat | 289 nM (IC50) | Not Specified | [5][6] | ||
| Allyl isothiocyanate (AITC) | Agonist | Human | 2.7 µM (EC50) | Electrophysiology | [7] |
| Mouse | 38.5 µM (EC50) | Calcium Imaging | [8] | ||
| Cinnamaldehyde | Agonist | Human | 61 - 84 µM (EC50) | Not Specified | [9][10] |
| Mouse | 60.2 µM (EC50) | Calcium Imaging | [8] |
Note: Data for different compounds may originate from separate studies, and direct comparison should be made with consideration of potential variations in experimental conditions.
In Vivo Efficacy: From Bench to Preclinical Models
The therapeutic potential of these TRPA1 modulators has been investigated in various animal models of pain and inflammation.
| Compound | Model | Species | Administration | Dose | Observed Effect | Reference | |---|---|---|---|---|---| | This compound | Asthma Model | Rat | i.p. | 30 mg/kg | Significantly reduced lung inflammation and airway inflammation score. |[1] | | | Asthma Model | Rat | p.o. | 100 mg/kg | Reduced total white blood cells and eosinophils in bronchoalveolar lavage fluid. |[1] | | | Asthma Model | Mouse | i.p. | 90 mg/kg | Reduced total white blood cells and eosinophils in bronchoalveolar lavage fluid. |[1] | | HC-030031 | Inflammatory Pain (CFA) | Rat | p.o. | 100 mg/kg | Significantly reversed mechanical hypersensitivity. |[2][3] | | | Neuropathic Pain (Spinal Nerve Ligation) | Rat | p.o. | 100 mg/kg | Significantly reversed mechanical hypersensitivity. |[2][3] | | | AITC-induced Nocifensive Behavior | Rat | p.o. | 100 mg/kg | Reduced nocifensive behaviors. |[2][3] | | A-967079 | Inflammatory Pain (CFA) | Rat | i.v. | 30 µmol/kg | Reduced responses of spinal neurons to noxious pinch stimulation. |[5] | | | Osteoarthritic Pain | Rat | i.v. | 30 µmol/kg | Decreased responses of spinal neurons to high-intensity mechanical stimulation of the knee joint. |[5] | | | AITC-induced Nociceptive Response | Mouse | Not Specified | 16 µg/20 µl | Reduced the duration of the nocifensive response. |[11] |
Signaling Pathways and Experimental Designs
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the TRPA1 signaling pathway and a typical experimental workflow for screening TRPA1 modulators.
TRPA1 Signaling Pathway
Experimental Workflow for TRPA1 Modulator Evaluation
Experimental Protocols
In Vitro Calcium Influx Assay
This assay is a common method to screen for TRPA1 modulators by measuring changes in intracellular calcium concentration upon channel activation.
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing human or rat TRPA1 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin. Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, in a buffered salt solution (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C in the dark.
-
Compound Application: After dye loading, the cells are washed to remove excess dye. The test compounds (e.g., this compound, HC-030031, A-967079) at various concentrations are then added to the wells and incubated for a predefined period.
-
Agonist Stimulation: A known TRPA1 agonist, such as allyl isothiocyanate (AITC) or cinnamaldehyde, is added to the wells to activate the TRPA1 channels.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
-
Data Analysis: The fluorescence data is analyzed to determine the concentration-response curves for the antagonists (inhibition of agonist-induced calcium influx) or agonists (direct activation of calcium influx). From these curves, IC50 or EC50 values are calculated.
Whole-Cell Patch Clamp Electrophysiology
This technique provides a more direct measure of ion channel activity by recording the ionic currents flowing through the TRPA1 channels.
-
Cell Preparation: HEK-293 cells expressing TRPA1 are grown on glass coverslips.
-
Recording Setup: A glass micropipette with a very fine tip (around 1 µm in diameter) is filled with an intracellular solution and brought into contact with the cell membrane. A tight seal is formed between the pipette tip and the membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical access to the cell's interior.
-
Current Recording: The cell is voltage-clamped at a specific holding potential (e.g., -60 mV). TRPA1 modulators are applied to the cell via a perfusion system, and the resulting changes in membrane current are recorded. For antagonists, the reduction in agonist-induced current is measured. For agonists, the direct activation of current is recorded.
-
Data Analysis: The recorded currents are analyzed to determine the effect of the compounds on TRPA1 channel activity, including potency (IC50/EC50) and mechanism of action.
In Vivo Models of Pain and Inflammation
-
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain: CFA is injected into the paw of a rodent, inducing a localized and persistent inflammation. This model is used to assess the analgesic efficacy of compounds by measuring their ability to reverse the resulting mechanical and thermal hyperalgesia. Mechanical sensitivity is often assessed using von Frey filaments.
-
Spinal Nerve Ligation (SNL)-Induced Neuropathic Pain: A surgical procedure is performed to ligate one of the spinal nerves, leading to the development of chronic neuropathic pain symptoms, including mechanical allodynia. This model is used to evaluate the efficacy of compounds in treating nerve injury-induced pain.
-
AITC-Induced Nocifensive Behavior: AITC, a potent TRPA1 agonist, is injected into the paw of an animal, evoking acute pain behaviors such as licking and flinching. The ability of a TRPA1 antagonist to reduce these behaviors is a measure of its in vivo target engagement and analgesic potential.
-
Asthma Models: Allergic airway inflammation can be induced in rodents by sensitization and challenge with an allergen like ovalbumin. The efficacy of TRPA1 antagonists is assessed by their ability to reduce airway hyperresponsiveness, inflammatory cell infiltration into the lungs, and levels of inflammatory mediators in the bronchoalveolar lavage fluid.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HC-030031, a TRPA1 selective antagonist, attenuates inflammatory- and neuropathy-induced mechanical hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HC-030031, a TRPA1 selective antagonist, attenuates inflammatory- and neuropathy-induced mechanical hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRPA1 as a drug target—promise and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A-967079 | TRP/TRPV Channel | TargetMol [targetmol.com]
- 7. nanion.de [nanion.de]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure-Dependent Effects of Cinnamaldehyde Derivatives on TRPA1-Induced Serotonin Release in Human Intestinal Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antinociceptive activity of transient receptor potential channel TRPV1, TRPA1, and TRPM8 antagonists in neurogenic and neuropathic pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of TRPA1-IN-2: A Human vs. Rodent Perspective
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a critical sensor for pain, inflammation, and respiratory irritation, making it a prime target for novel analgesic and anti-inflammatory therapies. This guide provides a comparative overview of the efficacy of TRPA1 antagonists, with a focus on TRPA1-IN-2, in human versus rodent models. Due to the limited availability of public data on the human efficacy of this compound, this guide will also draw upon data from other well-characterized TRPA1 antagonists to highlight the significant species-specific differences that are a hallmark of TRPA1 pharmacology.
This compound: A Potent Rodent TRPA1 Antagonist
This compound is a potent inhibitor of the TRPA1 ion channel, demonstrating significant activity in preclinical rodent models. In vitro assays have established its inhibitory concentration, and in vivo studies have shown its potential as an anti-inflammatory agent.
| Compound | Parameter | Species | Value | Reference |
| This compound | IC50 | Not Specified (likely rodent) | 0.04 µM | [1][2] |
| This compound | In Vivo Activity | Mouse | Anti-inflammatory | [1] |
| This compound | In Vivo Activity | Rat | Anti-inflammatory | [1] |
Table 1: Preclinical Efficacy of this compound. This table summarizes the available quantitative data on the potency and in vivo activity of this compound in rodent models.
Species-Specific Efficacy of TRPA1 Antagonists: A Comparative Overview
A significant challenge in the clinical development of TRPA1 antagonists has been the translation of efficacy from rodent models to human patients.[3][4][5] This disparity is attributed to differences in the amino acid sequence of the TRPA1 channel between species, which can alter compound binding and activity.[4] Some compounds that are potent antagonists in human TRPA1 show reduced potency or even agonist activity in rodent TRPA1, and vice-versa.[5][6]
The following table compares the in vitro potency of several TRPA1 antagonists across different species to illustrate this challenge.
| Compound | Human TRPA1 IC50/IC90 | Rat TRPA1 IC50/IC90 | Mouse TRPA1 IC50 | Reference |
| AMG0902 | IC90 = 186 ± 18 nM | IC50 = 68 ± 38 nM | IC50 = 113 ± 77 nM | [7] |
| A-967079 | - | - | Efficacious in neuropathic pain models | [3] |
| HC-030031 | - | Efficacious in inflammatory and neuropathic pain models | Efficacious in inflammatory and neuropathic pain models | [8][9] |
| GRC17536 | Efficacious in a subgroup of patients with painful diabetic neuropathy | - | - | [10][11] |
| LY3526318 | No significant difference from placebo in OA and DPNP; numerical improvement in CLBP | - | - | [12] |
Table 2: Comparative In Vitro Potency of Selected TRPA1 Antagonists. This table highlights the species-dependent differences in the inhibitory activity of various TRPA1 antagonists. (OA: Osteoarthritis, DPNP: Diabetic Peripheral Neuropathic Pain, CLBP: Chronic Low Back Pain).
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of findings.
In Vitro Efficacy Assessment: FLIPR Calcium Influx Assay
The Fluorometric Imaging Plate Reader (FLIPR) calcium influx assay is a high-throughput method used to determine the potency of TRPA1 antagonists.[13]
Objective: To measure the ability of a test compound to inhibit the increase in intracellular calcium ([Ca2+]i) induced by a TRPA1 agonist.
Methodology:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing human or rodent TRPA1 are cultured in 384-well plates.[13]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for one hour at 37°C.[13]
-
Compound Incubation: The test antagonist is added to the wells and incubated for a predefined period (e.g., 5 minutes).[13]
-
Agonist Stimulation: A known TRPA1 agonist (e.g., allyl isothiocyanate (AITC) or cinnamaldehyde) is added to the wells to stimulate calcium influx through the TRPA1 channels.[7][14]
-
Signal Detection: The FLIPR instrument measures the change in fluorescence intensity over time. A decrease in the fluorescence signal in the presence of the antagonist compared to the control (agonist alone) indicates inhibitory activity.[13]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[13]
In Vivo Efficacy Assessment: Rodent Pain and Inflammation Models
1. Allyl Isothiocyanate (AITC)-Induced Nocifensive Behavior Model:
This model is used to assess the in vivo target engagement and efficacy of TRPA1 antagonists in rodents.[7]
Objective: To evaluate the ability of a TRPA1 antagonist to reduce pain-related behaviors induced by the TRPA1 agonist AITC.
Methodology:
-
Animal Acclimation: Rodents (rats or mice) are acclimated to the testing environment.
-
Compound Administration: The test antagonist or vehicle is administered orally or via injection.
-
AITC Injection: A dilute solution of AITC is injected into the plantar surface of the hind paw.[9]
-
Behavioral Observation: The number of flinches and the cumulative licking time of the injected paw are recorded for a specific period (e.g., 5 minutes) following AITC injection.[7]
-
Data Analysis: A significant reduction in flinching and licking behavior in the antagonist-treated group compared to the vehicle group indicates in vivo efficacy.
2. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model:
This model is used to evaluate the efficacy of compounds in a model of persistent inflammatory pain.[2][7]
Objective: To assess the ability of a TRPA1 antagonist to reverse mechanical and thermal hyperalgesia in a rodent model of chronic inflammation.
Methodology:
-
Induction of Inflammation: A single intraplantar injection of CFA into the hind paw of a rodent induces a localized and persistent inflammatory response.[2][12]
-
Baseline Measurements: Before CFA injection, baseline responses to mechanical (von Frey filaments) and thermal (hot plate or radiant heat) stimuli are measured.
-
Post-CFA Measurements: Mechanical and thermal hypersensitivity are assessed at various time points after CFA injection (e.g., 24 hours).[12][14]
-
Compound Administration: The test antagonist or vehicle is administered after the development of hypersensitivity.
-
Efficacy Assessment: The reversal of mechanical allodynia (decreased paw withdrawal threshold) and thermal hyperalgesia (decreased paw withdrawal latency) is measured after compound administration.
Visualizing the Mechanisms
To better understand the context of TRPA1 antagonist activity, the following diagrams illustrate the TRPA1 signaling pathway and a typical experimental workflow.
Caption: TRPA1 Signaling Pathway.
Caption: Experimental Workflow for TRPA1 Antagonist Development.
Conclusion
This compound is a potent TRPA1 antagonist in rodent models, demonstrating clear anti-inflammatory potential. However, the broader landscape of TRPA1 antagonist development highlights a critical challenge: the frequent disconnect between preclinical efficacy in rodents and clinical outcomes in humans.[3] The significant species-specific differences in TRPA1 pharmacology necessitate careful consideration in the design and interpretation of preclinical studies. Future research should focus on utilizing humanized in vitro and in vivo models to better predict clinical efficacy and bridge the translational gap for promising TRPA1 antagonists like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scispace.com [scispace.com]
- 13. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis | PLOS One [journals.plos.org]
Reproducibility of TRPA1 Inhibition: A Comparative Guide to Preclinical Effects
For researchers, scientists, and drug development professionals, understanding the consistency of a compound's effects across different laboratory settings is paramount. This guide provides a comparative analysis of the preclinical effects of Transient Receptor Potential Ankyrin 1 (TRPA1) channel inhibition, with a focus on the reproducibility of findings from key in vivo studies. Due to a lack of extensive published data on Trpa1-IN-2, this guide will focus on more widely studied TRPA1 antagonists, such as HC-030031 and A-967079, to provide a foundational understanding of the reproducibility of TRPA1 inhibition as a therapeutic strategy.
The TRPA1 ion channel is a critical sensor for a wide array of noxious stimuli, including environmental irritants and endogenous inflammatory mediators. Its role in pain and neurogenic inflammation has made it a prime target for the development of novel analgesic and anti-inflammatory drugs. The reproducibility of the effects of TRPA1 inhibitors is a key consideration for their therapeutic development.
Comparative Efficacy of TRPA1 Antagonists in Preclinical Models
The following tables summarize quantitative data from various studies investigating the in vivo efficacy of different TRPA1 antagonists. These tables are designed to facilitate a clear comparison of the reported effects and to highlight the degree of reproducibility across different experimental models and laboratories.
Table 1: Comparison of TRPA1 Antagonists in Inflammatory Pain Models
| Antagonist | Animal Model | Inflammatory Stimulus | Route of Administration | Dose | Reported Effect | Citation |
| HC-030031 | Rat | Complete Freund's Adjuvant (CFA) | Oral (p.o.) | 100 mg/kg | Significantly reversed mechanical hypersensitivity. | [1] |
| HC-030031 | Mouse | Carrageenan | Intraperitoneal (i.p.) | Not specified | Inhibited paw edema. | [2] |
| HC-030031 | Mouse | Complete Freund's Adjuvant (CFA) | Intraperitoneal (i.p.), Intraplantar (i.pl.), Intrathecal (i.t.) | Not specified | Significantly attenuated mechanical hypersensitivity. | [2] |
| A-967079 | Rat | Complete Freund's Adjuvant (CFA) | Not specified | Not specified | Reduced responsiveness of spinal neurons to mechanical stimuli. | [3] |
| AMG0902 | Rat | Complete Freund's Adjuvant (CFA) | Oral (p.o.) | Not specified | Little to no efficacy in mechanical hypersensitivity. | [4] |
Table 2: Comparison of TRPA1 Antagonists in Neuropathic Pain Models
| Antagonist | Animal Model | Neuropathic Injury Model | Route of Administration | Dose | Reported Effect | Citation |
| HC-030031 | Rat | Spinal Nerve Ligation (SNL) | Oral (p.o.) | 100 mg/kg | Significantly reversed mechanical hypersensitivity. | [1] |
| HC-030031 | Rat | Spared Nerve Injury (SNI) | Not specified | Not specified | Attenuated cold hyperalgesia. | [3] |
| A-967079 | Rat | Not specified | Not specified | Not specified | Attenuated cold allodynia. | [3] |
| A-967079 | Rat | Not specified | Oral (p.o.) | Not specified | Failed to show efficacy in neuropathic pain models. | [5] |
| AMG0902 | Rat | Spinal Nerve Ligation (SNL) | Oral (p.o.) | Not specified | No effect on tactile allodynia. | [4] |
Observations on Reproducibility:
The data presented in these tables suggest that while TRPA1 antagonism generally shows promise in preclinical models of inflammatory and neuropathic pain, the reproducibility of effects can be influenced by several factors. These include the specific antagonist used, the animal model and species, the route of administration, and the specific pain-related endpoint being measured. For instance, HC-030031 has demonstrated efficacy in multiple inflammatory and neuropathic pain models across different studies.[1][2][3] However, other antagonists like A-967079 and AMG0902 have shown more variable or limited efficacy in certain models.[4][5] Species-specific differences in TRPA1 pharmacology are a known challenge, which can significantly impact the translatability and reproducibility of findings between rodent models and humans.[5][6]
Experimental Protocols
Detailed methodologies are crucial for assessing and ensuring the reproducibility of experimental findings. Below are summaries of key experimental protocols cited in this guide.
Carrageenan-Induced Paw Edema in Mice
-
Animal Model: Male C57BL/6 mice.
-
Procedure: A baseline measurement of paw volume is taken using a plethysmometer. Carrageenan (e.g., 1% solution in saline) is injected into the plantar surface of the hind paw. The TRPA1 antagonist or vehicle is administered (e.g., intraperitoneally) at a specified time before or after the carrageenan injection. Paw volume is then measured at various time points (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection to determine the extent of edema.
-
Endpoint: The primary endpoint is the change in paw volume over time, calculated as the difference between the post-injection and baseline measurements. A reduction in paw volume in the antagonist-treated group compared to the vehicle group indicates anti-inflammatory activity.[2]
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Rats
-
Animal Model: Adult male Sprague-Dawley rats.
-
Procedure: A baseline assessment of mechanical sensitivity is performed using von Frey filaments. CFA is injected into the plantar surface of the hind paw to induce a localized and persistent inflammation. The TRPA1 antagonist or vehicle is administered orally at a specified time point after CFA injection. Mechanical withdrawal thresholds are then reassessed at various time points post-treatment.
-
Endpoint: The primary endpoint is the mechanical withdrawal threshold, determined by the von Frey filament that elicits a paw withdrawal response. An increase in the withdrawal threshold in the antagonist-treated group compared to the vehicle group indicates an analgesic effect.[1]
Spinal Nerve Ligation (SNL)-Induced Neuropathic Pain in Rats
-
Animal Model: Adult male Sprague-Dawley rats.
-
Procedure: The L5 and L6 spinal nerves are tightly ligated to induce neuropathic pain. After a recovery period and confirmation of mechanical allodynia (typically 7-14 days post-surgery), the TRPA1 antagonist or vehicle is administered orally. Mechanical withdrawal thresholds are measured using von Frey filaments before and at multiple time points after drug administration.
-
Endpoint: The primary endpoint is the mechanical withdrawal threshold. A significant increase in the withdrawal threshold in the antagonist-treated group compared to the vehicle group indicates an anti-allodynic effect.[1]
Visualizing TRPA1 Signaling and Experimental Logic
To further clarify the mechanisms and experimental designs discussed, the following diagrams have been generated using the DOT language.
Caption: TRPA1 Signaling Pathway in Pain and Inflammation.
Caption: General In Vivo Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Transient receptor potential ankyrin 1 (TRPA1) receptor is involved in chronic arthritis: in vivo study using TRPA1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPA1 as a drug target—promise and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective antagonism of TRPA1 produces limited efficacy in models of inflammatory- and neuropathic-induced mechanical hypersensitivity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Species Comparison and Pharmacological Characterization of Human, Monkey, Rat, and Mouse TRPA1 Channels | Semantic Scholar [semanticscholar.org]
Trpa1-IN-2: A Comprehensive Comparison Guide for Novel Antagonist Screening
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Trpa1-IN-2 with other transient receptor potential ankyrin 1 (TRPA1) antagonists, supported by experimental data. It is designed to assist researchers in selecting a suitable reference compound for novel antagonist screening campaigns.
Comparative Analysis of TRPA1 Antagonists
This compound is a potent and orally active inhibitor of the TRPA1 ion channel, a key player in pain, inflammation, and respiratory conditions. Its high potency makes it an excellent candidate as a reference compound in the screening for new TRPA1 antagonists. A comparative overview of its in vitro potency against other commonly used TRPA1 antagonists is presented below.
| Compound | Species | IC50 (nM) | Selectivity Profile |
| This compound | Not Specified | 40 | Information on selectivity is not readily available. |
| AM-0902 | Human | 20 - 131[1][2] | No significant activity against human TRPV1 or TRPV4, and rat TRPV1, TRPV3 or TRPM8.[1][2][3] |
| Rat | 71[1][3] | ||
| GRC-17536 | Human | 4.6 - 8.2 | Highly selective (>1000 fold over other TRPs).[4] |
| A-967079 | Human | 67[5][6][7][8][9] | >1000-fold selectivity for TRPA1 over other TRP channels; >150-fold selective over 75 other ion channels, enzymes, and GPCRs.[5][6] |
| Rat | 289[5][6][7][8][9] | ||
| HC-030031 | Not Specified | 5,300 - 6,200 | Does not block currents mediated by TRPV1, TRPV3, TRPV4, hERG or NaV1.2 channels.[10][11] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental context, the following diagrams illustrate the TRPA1 signaling pathway and a typical workflow for screening novel antagonists.
Caption: TRPA1 Signaling Pathway.
Caption: TRPA1 Antagonist Screening Workflow.
Experimental Protocols
Detailed methodologies for key experiments are provided to ensure reproducibility and aid in the design of screening assays.
In Vitro Assays
1. Calcium Imaging Assay (FLIPR)
This assay is a high-throughput method to screen for modulators of TRPA1 channel activity by measuring changes in intracellular calcium concentration.
-
Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human or rat TRPA1 are cultured in appropriate media. Cells are seeded into 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a buffered salt solution for 30-60 minutes at 37°C.
-
Compound Addition: Test compounds, including this compound as a reference, are added to the wells at various concentrations and incubated for a predetermined time.
-
Agonist Stimulation: A known TRPA1 agonist, such as allyl isothiocyanate (AITC) or cinnamaldehyde, is added to the wells to stimulate channel opening.
-
Data Acquisition: A fluorescent imaging plate reader (FLIPR) is used to measure the change in fluorescence intensity before and after agonist addition. The inhibition of the agonist-induced calcium influx by the test compound is calculated to determine its IC50 value.
2. Electrophysiology (Patch-Clamp)
This technique provides a more detailed characterization of the interaction between an antagonist and the TRPA1 channel by directly measuring ion currents.
-
Cell Preparation: Cells expressing TRPA1 are prepared for whole-cell patch-clamp recording.
-
Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to gain electrical access to the cell interior.
-
Current Measurement: The cell is voltage-clamped, and currents are recorded in response to the application of a TRPA1 agonist.
-
Antagonist Application: The test compound is perfused into the bath solution, and the reduction in the agonist-induced current is measured to determine the antagonist's potency and mechanism of action.
In Vivo Models
1. AITC-Induced Flinching Test (Rat)
This model assesses the in vivo efficacy of TRPA1 antagonists in a pain-like behavior model.
-
Acclimation: Rats are placed in an observation chamber for a period of time to acclimate to the environment.
-
Compound Administration: The test compound or vehicle is administered orally or via another appropriate route.
-
AITC Injection: A dilute solution of AITC is injected into the plantar surface of the rat's hind paw.
-
Behavioral Observation: The number of flinches and the time spent licking the injected paw are recorded for a defined period following the AITC injection. A reduction in these behaviors compared to the vehicle-treated group indicates analgesic activity of the compound.
2. Formalin Test (Mouse)
This model is used to evaluate the effects of compounds on both acute and persistent pain.
-
Acclimation: Mice are acclimated to the observation chambers.
-
Compound Administration: The test compound or vehicle is administered prior to the formalin injection.
-
Formalin Injection: A dilute solution of formalin is injected into the plantar surface of the mouse's hind paw.
-
Behavioral Scoring: The time spent licking and biting the injected paw is recorded in two distinct phases: the early phase (0-5 minutes post-injection), representing acute nociceptive pain, and the late phase (15-30 minutes post-injection), reflecting inflammatory pain. The ability of a compound to reduce licking and biting in either phase indicates its analgesic potential.[12][13][14][15][16]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. Glenmark Announces the Discovery of a Novel Chemical Entity 'GRC 17536', a TRPA1 Receptor Antagonist, a Potential First-in-Class Molecule Globally [prnewswire.com]
- 5. A 967079 | TRPA1 | Tocris Bioscience [tocris.com]
- 6. Analysis of TRPA1 antagonist, A-967079, in plasma using high-performance liquid chromatography tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. HC 030031 | TRPA1 | Tocris Bioscience [tocris.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A refinement to the formalin test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 15. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 16. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of TRPA1 Antagonists in Inflammatory Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo anti-inflammatory effects of Transient Receptor Potential Ankyrin 1 (TRPA1) antagonists. While the primary focus is on the emerging compound Trpa1-IN-2, the limited availability of peer-reviewed in vivo data for this specific molecule necessitates a broader comparison with well-characterized TRPA1 antagonists, namely HC-030031 and A-967079. This guide aims to equip researchers with the necessary information to evaluate the potential of TRPA1 antagonists as therapeutic agents for inflammatory diseases.
Introduction to TRPA1 and its Role in Inflammation
The Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel predominantly expressed on sensory neurons and is a key player in sensing a wide array of noxious stimuli, including environmental irritants and endogenous inflammatory mediators.[1][2] Activation of TRPA1 leads to the influx of cations, resulting in neuronal depolarization and the release of pro-inflammatory neuropeptides such as Substance P and Calcitonin Gene-Related Peptide (CGRP).[3][4] This process, known as neurogenic inflammation, contributes to the cardinal signs of inflammation: redness, swelling, heat, and pain.[2] Consequently, antagonism of the TRPA1 channel presents a promising therapeutic strategy for a variety of inflammatory conditions.[5][6]
Comparative Analysis of TRPA1 Antagonists
This section details the available information on this compound and provides a comprehensive comparison with the extensively studied antagonists HC-030031 and A-967079.
This compound: An Emerging TRPA1 Antagonist
This compound is a potent and orally active TRPA1 inhibitor with a reported IC50 of 0.04 µM.[7][8][9] While detailed peer-reviewed in vivo studies are not yet publicly available, information from commercial suppliers suggests its anti-inflammatory potential.
Reported In Vivo Activity (Non-Peer-Reviewed):
| Compound | Animal Model | Dosing | Key Findings | Reference |
| This compound | Mouse Asthma Model | 90 mg/kg, i.p. | Reduced total white blood cells and eosinophils in bronchoalveolar lavage fluid (BALF). | [7][8] |
| This compound | Rat Asthma Model | 30 mg/kg, i.p. | Significantly reduced lung inflammation area and airway inflammation score. | [7][8] |
Chemical Properties:
| Property | Value |
| CAS Number | 2415206-22-1 |
| Molecular Formula | C24H25F3N4O |
| Molecular Weight | 442.48 g/mol |
Due to the absence of detailed, peer-reviewed experimental data, a direct and in-depth comparison of this compound with other antagonists is currently challenging. The following sections will focus on the well-validated anti-inflammatory effects of HC-030031 and A-967079.
HC-030031 and A-967079: Established TRPA1 Antagonists
HC-030031 and A-967079 are two of the most extensively studied TRPA1 antagonists, with numerous in vivo studies validating their anti-inflammatory efficacy across various preclinical models.
In Vivo Anti-Inflammatory Effects:
| Compound | Inflammatory Model | Species | Route of Administration | Key Anti-Inflammatory Readouts | Efficacy | Reference |
| HC-030031 | Complete Freund's Adjuvant (CFA)-induced Arthritis | Rat | Oral | Mechanical Hypersensitivity | Significant reversal of mechanical hypersensitivity at 100 mg/kg. | [10][11] |
| CFA-induced Arthritis | Mouse | Intraperitoneal, Intraplantar, Intrathecal | Mechanical Hypersensitivity, Cold Hypersensitivity | Attenuated mechanical and cold hypersensitivity. | [12] | |
| Carrageenan-induced Paw Edema | Mouse | - | Paw Edema | Inhibited paw edema. | [12] | |
| Cyclophosphamide-induced Cystitis | Rat | Systemic | Bladder Mucosal Injury | Reduced bladder mucosal injury. | [5] | |
| Thermal Injury | Mouse | - | Edema, Neutrophil Infiltration, H2O2 levels, NADPH oxidase activity | Reduced edema, neutrophil infiltration, and oxidative stress markers. | [5] | |
| A-967079 | CFA-induced Temporomandibular Joint (TMJ) Inflammation | Mouse | Systemic | Hyper-nociception, Iba1 expression (microglia/macrophage marker) | Significantly inhibited hyper-nociception and Iba1 expression. | [13] |
| Monosodium Iodoacetate (MIA)-induced Osteoarthritis | Rat | Systemic | Neuronal Firing | Reduced evoked neuronal responses to mechanical stimulation. | [12] | |
| Acute Pancreatitis | - | - | Progression to Chronic Pancreatitis | Prevented the conversion of acute to chronic pancreatitis. | [5] | |
| Formalin-induced Nociception (Neurogenic Inflammation) | Mouse | Intraplantar | Nocifensive Response | Reduced pain reaction in the early (neurogenic) phase. | [14] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
TRPA1 Signaling Pathway in Inflammation
Caption: TRPA1 activation by inflammatory stimuli and its blockage by antagonists.
General Experimental Workflow for In Vivo Validation
Caption: Workflow for in vivo validation of anti-inflammatory compounds.
Detailed Experimental Protocols
Complete Freund's Adjuvant (CFA)-Induced Arthritis Model
This model is widely used to induce chronic inflammation and pain, mimicking aspects of rheumatoid arthritis.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Induction: A single intraplantar or intra-articular injection of CFA (typically 50-150 µl of a 1 mg/ml suspension) is administered into the hind paw or knee joint.
-
Compound Administration: Test compounds (e.g., HC-030031) or vehicle are typically administered orally or intraperitoneally at various time points before or after CFA injection.
-
Assessment of Inflammation and Pain:
-
Mechanical Allodynia: Paw withdrawal thresholds to mechanical stimuli are measured using von Frey filaments. A decrease in the withdrawal threshold indicates hypersensitivity.[10][11]
-
Paw Edema: Paw volume is measured using a plethysmometer. An increase in paw volume indicates inflammation.
-
Histopathology: Joint tissues can be collected for histological analysis to assess synovial inflammation, cartilage degradation, and bone erosion.[12]
-
Biomarker Analysis: Tissue or blood samples can be analyzed for levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and other inflammatory mediators.[5]
-
Formalin-Induced Nociception Model
This model is used to assess both acute neurogenic inflammation and tonic pain.
-
Animals: Male CD-1 or Swiss Webster mice are often used.
-
Induction: A dilute formalin solution (typically 20 µl of a 1-5% solution) is injected into the plantar surface of the hind paw.
-
Compound Administration: The test compound (e.g., A-967079) or vehicle is usually administered locally (intraplantar) or systemically prior to the formalin injection.[14]
-
Assessment of Nociception: The time the animal spends licking or flinching the injected paw is recorded in two distinct phases:
-
Phase 1 (0-5 minutes post-injection): Represents acute nociception and neurogenic inflammation due to direct activation of nociceptors.
-
Phase 2 (15-30 minutes post-injection): Reflects a combination of peripheral inflammation and central sensitization.[14]
-
Conclusion
TRPA1 antagonists represent a promising class of drugs for the treatment of inflammatory disorders. While this compound shows potential based on preliminary data, further peer-reviewed in vivo studies are essential to fully characterize its anti-inflammatory profile. In contrast, compounds like HC-030031 and A-967079 have demonstrated robust efficacy in a variety of preclinical inflammatory models, providing a solid foundation for the continued development of TRPA1-targeted therapies. This guide serves as a resource for researchers to design and interpret in vivo studies aimed at validating the therapeutic potential of novel TRPA1 antagonists.
References
- 1. TRPA1 contributes to chronic pain in aged mice with CFA-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPA1: A Gatekeeper for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPA1 Role in Inflammatory Disorders: What Is Known So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inflammation—the role of TRPA1 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Inflammation—the role of TRPA1 channel [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biorbyt.com [biorbyt.com]
- 10. HC-030031, a TRPA1 selective antagonist, attenuates inflammatory- and neuropathy-induced mechanical hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Transient receptor potential ankyrin 1 (TRPA1) receptor is involved in chronic arthritis: in vivo study using TRPA1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Antinociceptive activity of transient receptor potential channel TRPV1, TRPA1, and TRPM8 antagonists in neurogenic and neuropathic pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Trpa1-IN-2
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Trpa1-IN-2, a potent and orally active TRPA1 inhibitor. The following procedural guidance is intended to ensure the safe use of this compound in a laboratory setting.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| CAS Number | 2415206-22-1 | --INVALID-LINK--[1][2], --INVALID-LINK--[3] |
| Molecular Formula | C24H25F3N4O | --INVALID-LINK--[2], --INVALID-LINK--[3] |
| Molecular Weight | 442.48 g/mol | --INVALID-LINK--[2], --INVALID-LINK--[3] |
| Purity | >98% | --INVALID-LINK--[3] |
| IC50 | 0.04 µM for TRPA1 | --INVALID-LINK--[1][2], --INVALID-LINK--[3] |
| Appearance | Solid | --INVALID-LINK--[2] |
| Color | White to off-white | --INVALID-LINK--[2] |
| Solubility | DMSO: 100 mg/mL (226.00 mM) | --INVALID-LINK--[2] |
| Storage (Powder) | -20°C for 3 years | --INVALID-LINK--[2] |
| Storage (In solvent) | -80°C for 6 months, -20°C for 1 month | --INVALID-LINK--[1][2] |
Personal Protective Equipment (PPE) and Handling
Engineering Controls:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure that an eyewash station and safety shower are easily accessible.
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles with side shields or a face shield.
-
Skin Protection:
-
Wear a flame-retardant lab coat.
-
Use compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Wear closed-toe shoes.
-
-
Respiratory Protection: If working with the powder outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.
Hygiene Measures:
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
Remove contaminated clothing and wash before reuse.
First Aid Measures
-
If Swallowed: Call a poison center or doctor immediately for treatment advice. Rinse mouth.
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.
Disposal Plan
Dispose of contents and container in accordance with local, regional, and national regulations. As this compound is toxic to aquatic life, avoid release to the environment.
TRPA1 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the general signaling pathway of the TRPA1 channel and the mechanism of inhibition by this compound.
Caption: TRPA1 channel activation by stimuli and its inhibition by this compound.
Experimental Workflow for a Cell-Based Assay
The following diagram outlines a general experimental workflow for testing the efficacy of this compound in a cell-based assay.
Caption: General workflow for a cell-based TRPA1 inhibition assay.
Detailed Experimental Protocol: In Vitro Calcium Imaging Assay
This protocol describes a common method for evaluating the inhibitory effect of this compound on TRPA1 channel activation in a cell line expressing the channel (e.g., HEK293T cells).
1. Cell Culture and Plating:
-
Culture HEK293T cells stably or transiently expressing human TRPA1 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Plate the cells onto 96-well black-walled, clear-bottom plates at a suitable density to achieve 80-90% confluency on the day of the experiment.
2. Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
3. Calcium Indicator Loading:
-
Wash the cells once with the assay buffer.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
After incubation, wash the cells to remove excess dye.
4. Compound Incubation and Baseline Reading:
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a positive control (a known TRPA1 inhibitor).
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Measure the baseline fluorescence using a fluorescence plate reader.
5. Stimulation and Measurement:
-
Add a TRPA1 agonist, such as allyl isothiocyanate (AITC), to all wells to stimulate the TRPA1 channels.
-
Immediately begin measuring the fluorescence intensity at regular intervals for a set period to capture the calcium influx.
6. Data Analysis:
-
Calculate the change in fluorescence intensity for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
